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Foundational

A Comprehensive Technical Guide to the Stereoselective Formation of (1R,2r)-2-Allylcyclopropanol

Abstract (1R,2r)-2-Allylcyclopropanol and its derivatives are pivotal structural motifs in a multitude of biologically active molecules and are highly valued as versatile synthetic intermediates.[1][2] The precise contro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(1R,2r)-2-Allylcyclopropanol and its derivatives are pivotal structural motifs in a multitude of biologically active molecules and are highly valued as versatile synthetic intermediates.[1][2] The precise control over the stereochemistry of the cyclopropane ring is paramount for its intended biological function and subsequent synthetic transformations. This in-depth technical guide provides a comprehensive overview of the primary synthetic methodologies for achieving the stereoselective formation of (1R,2r)-2-allylcyclopropanol. The core focus will be on the mechanistic underpinnings of the directed Simmons-Smith cyclopropanation of allylic alcohols, a cornerstone reaction in this field. Additionally, this guide will explore transition-metal-catalyzed and enzymatic approaches, offering a comparative analysis of their mechanisms, scopes, and limitations. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the principles and practical execution of these stereoselective transformations.

Introduction: The Significance of Stereodefined Cyclopropanols

The cyclopropane ring, despite its simple three-carbon structure, imparts unique conformational rigidity and electronic properties to molecules.[3] This has made cyclopropane-containing compounds highly sought after in medicinal chemistry and natural product synthesis.[4][5][6] Specifically, the (1R,2r) stereoisomer of 2-allylcyclopropanol serves as a critical building block for the synthesis of complex molecular architectures. Its utility stems from the presence of two key functional groups: the hydroxyl group, which can direct subsequent reactions or be transformed into other functionalities, and the allyl group, which is amenable to a wide array of synthetic manipulations.

The stereochemical integrity of the cyclopropane core is crucial, as even minor variations can lead to significant differences in biological activity. Therefore, the development of synthetic methods that provide high levels of diastereo- and enantioselectivity is of utmost importance.

The Cornerstone of Synthesis: Directed Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and highly reliable method for the cyclopropanation of alkenes.[4][7] In its original form, it involves the reaction of an alkene with a zinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane and a zinc-copper couple.[5][8] A significant advancement in this methodology is the use of allylic alcohols as substrates, which allows for a high degree of stereocontrol through a process known as directed cyclopropanation.[4][7][9]

The Mechanistic Basis of Diastereoselectivity

The high diastereoselectivity observed in the Simmons-Smith cyclopropanation of allylic alcohols is attributed to the coordinating effect of the hydroxyl group.[7][9][10] The zinc atom of the Simmons-Smith reagent forms a chelate with the oxygen atom of the allylic alcohol, leading to the formation of a transient zinc alkoxide intermediate.[11] This chelation directs the delivery of the methylene group to the face of the double bond that is syn (on the same side) to the hydroxyl group.[7][8][9]

This directed delivery occurs through a "butterfly-shaped" transition state, where the zinc carbenoid is positioned to transfer the methylene group to the alkene in a concerted fashion.[6] This concerted mechanism ensures that the original stereochemistry of the alkene is preserved in the cyclopropane product.[7][8]

Diagram: Mechanism of Directed Simmons-Smith Cyclopropanation

Simmons_Smith_Mechanism cluster_0 1. Reagent Formation & Chelation cluster_1 2. Methylene Transfer cluster_2 3. Product Formation Allylic_Alcohol Allylic Alcohol (e.g., (E)-but-2-en-1-ol) Chelated_Intermediate Zinc Alkoxide Intermediate Allylic_Alcohol->Chelated_Intermediate + ICH₂ZnI Simmons_Smith_Reagent ICH₂ZnI Transition_State Butterfly Transition State Chelated_Intermediate->Transition_State Intramolecular Methylene Transfer Product_Complex Product-Zinc Complex Transition_State->Product_Complex Final_Product (1R,2r)-2-allylcyclopropanol Product_Complex->Final_Product Workup

Caption: Directed Simmons-Smith cyclopropanation workflow.

The Furukawa Modification and Other Variants

A significant improvement to the original Simmons-Smith protocol is the Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane.[7][12] This system generates a more reactive and soluble zinc carbenoid, often leading to higher yields and cleaner reactions, especially with allylic alcohols.[12] Other modifications involve the use of different dihaloalkanes and alternative zinc sources to fine-tune the reactivity and substrate scope.[4]

Experimental Protocol: Synthesis of (1R,2r)-2-allylcyclopropanol via Directed Simmons-Smith Reaction

This protocol is a representative example for the synthesis of a substituted cyclopropanol and can be adapted for (1R,2r)-2-allylcyclopropanol by starting with the corresponding allylic alcohol.

Objective: To synthesize cis-2-methylcyclopropanol from (E)-but-2-en-1-ol (crotyl alcohol) using the Furukawa modification of the Simmons-Smith reaction.[12]

Materials:

  • (E)-but-2-en-1-ol (crotyl alcohol)

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

  • Diiodomethane (CH₂I₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with (E)-but-2-en-1-ol and anhydrous DCM under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice bath.

  • Reagent Addition: Diethylzinc solution is added dropwise to the stirred solution of the alcohol at a rate that maintains the internal temperature below 5 °C. After the addition is complete, the mixture is stirred at 0 °C for 20 minutes. Subsequently, diiodomethane is added dropwise, again maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition of diiodomethane, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then diluted with DCM and washed sequentially with saturated aqueous NH₄Cl and saturated aqueous NaHCO₃.

  • Isolation and Purification: The organic layer is separated, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired cis-2-methylcyclopropanol.

Expected Outcome: This procedure typically yields the cis (or syn) isomer as the major product due to the directing effect of the hydroxyl group.[12]

ParameterExpected Value
Diastereomeric Ratio (cis:trans) >10:1
Yield 60-80%

Transition Metal-Catalyzed Cyclopropanation

While the Simmons-Smith reaction is highly effective, transition metal-catalyzed cyclopropanations offer a powerful alternative, particularly for accessing a broader range of substituted cyclopropanes.[13] These methods typically involve the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as those based on rhodium, copper, or palladium.[13][14][15]

Mechanism of Metal-Catalyzed Cyclopropanation

The generally accepted mechanism involves the formation of a metal carbene intermediate.[13] The diazo compound reacts with the metal catalyst to release nitrogen gas and form a highly reactive metal carbene species. This metal carbene then transfers the carbene fragment to the alkene to form the cyclopropane ring. The stereochemical outcome of the reaction is influenced by the nature of the metal catalyst, the ligands, and the substituents on both the alkene and the diazo compound.[13]

Diagram: General Mechanism of Transition Metal-Catalyzed Cyclopropanation

Metal_Catalyzed_Cyclopropanation cluster_0 1. Catalyst Activation cluster_1 2. Carbene Transfer Catalyst [M]Ln Metal_Carbene [M]=CHR Catalyst->Metal_Carbene + R-CHN₂, - N₂ Diazo R-CHN₂ Cyclopropane Cyclopropane Metal_Carbene->Cyclopropane + Alkene Alkene Alkene Cyclopropane->Catalyst Regenerates Catalyst

Caption: Simplified workflow of metal-catalyzed cyclopropanation.

Stereocontrol in Transition Metal-Catalyzed Reactions

Achieving high stereoselectivity in these reactions often requires the use of chiral ligands on the metal catalyst.[13] These chiral ligands create a chiral environment around the metal center, which can differentiate between the two faces of the approaching alkene, leading to the preferential formation of one enantiomer. For allylic alcohols, the hydroxyl group can also play a directing role, similar to the Simmons-Smith reaction, by coordinating to the metal center.[14]

Enzymatic Approaches to Cyclopropanation

In recent years, biocatalysis has emerged as a powerful tool for stereoselective synthesis.[16][17][18] Engineered enzymes, particularly heme proteins like myoglobin and cytochrome P450, have been shown to catalyze cyclopropanation reactions with high levels of enantio- and diastereoselectivity.[16][19][20]

Mechanism of Enzymatic Cyclopropanation

The mechanism of enzyme-catalyzed cyclopropanation is believed to proceed through an iron-porphyrin carbene intermediate.[16] The enzyme's active site provides a highly controlled chiral environment that dictates the trajectory of the alkene approaching the carbene, thereby determining the stereochemistry of the product.[21][22]

Advantages and Future Outlook

Enzymatic methods offer several advantages, including mild reaction conditions, high selectivity, and the potential for environmentally friendly processes.[18][23][24] While still a developing field, the directed evolution of enzymes holds great promise for creating highly efficient and selective biocatalysts for the synthesis of a wide range of chiral cyclopropanes, including (1R,2r)-2-allylcyclopropanol and its analogues.[18][23][24]

Conclusion

The stereoselective synthesis of (1R,2r)-2-allylcyclopropanol is a well-established field with a variety of powerful methodologies at the disposal of the synthetic chemist. The directed Simmons-Smith cyclopropanation of allylic alcohols remains a robust and reliable method, offering excellent diastereoselectivity due to the well-understood chelation-controlled mechanism. Transition-metal catalysis provides a versatile alternative with a broad substrate scope, where stereocontrol is achieved through the use of chiral ligands. Emerging enzymatic approaches offer a green and highly selective route to these valuable building blocks. The choice of method will ultimately depend on the specific requirements of the target molecule, scalability, and the desired level of stereochemical purity. A thorough understanding of the underlying mechanisms of these transformations is essential for the rational design and successful execution of synthetic routes toward complex molecules incorporating the (1R,2r)-2-allylcyclopropanol motif.

References

  • Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols. (n.d.). National Institutes of Health.
  • TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. (2019, August 16). Iowa State University Digital Repository.
  • Metal-catalyzed cyclopropanations - Wikipedia. (n.d.). Wikipedia.
  • Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters - PMC. (n.d.). National Center for Biotechnology Information.
  • Efficient Approaches to the Stereoselective Synthesis of Cyclopropyl Alcohols. (2012, June 22). Accounts of Chemical Research.
  • Transition Metal-Catalyzed Cyclopropanation of Alkenes in Water: Catalyst Efficiency and in Situ Generation of the Diazo Reagent. (2002, November 15). Organic Letters.
  • Catalytic Cyclopropanation of Alkenes via (2-Furyl)carbene Complexes from 1-Benzoyl-cis-1-buten-3-yne with Transition Metal Compounds. (2004, February 5). The Journal of Organic Chemistry.
  • Diastereoselective Zinco-Cyclopropanation of Chiral Allylic Alcohols with gem-Dizinc Carbenoids. (2005, September 2). Journal of the American Chemical Society.
  • Chemoenzymatic synthesis of optically active α-cyclopropyl-pyruvates and cyclobutenoates via enzyme-catalyzed carbene transfer with diazopyruvate - PMC. (n.d.). National Center for Biotechnology Information.
  • Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks - PMC. (n.d.). National Center for Biotechnology Information.
  • Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters. (2022, December 21). The Journal of Organic Chemistry.
  • Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. (n.d.). NSF Public Access Repository.
  • Recent advances in asymmetric synthesis via cyclopropanol intermediates. (n.d.). RSC Publishing.
  • Stereoselective Synthesis of Cyclopropanols. (2006, November 1). Bentham Science Publishers.
  • Simmons–Smith reaction - Wikipedia. (n.d.). Wikipedia.
  • Simmons–Smith reaction – cyclopropanation of alkenes. (n.d.). OrgoSolver.
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC. (n.d.). National Center for Biotechnology Information.
  • Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. (2020, June 4). ACS Publications.
  • Arylative double bond transposition of allylic alcohols via silicon-tethered intramolecular benzyne–ene reactions. (n.d.). Chemical Communications (RSC Publishing).
  • Reaction pathways of the Simmons-Smith reaction. (2003, February 26). PubMed.
  • Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. (2022, November 10). Organic Letters.
  • Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. (n.d.). RSC Publishing.
  • Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. (2015, October 2). Stack Exchange.
  • Essentials of Oxidation, Reduction and C-C Bond Formation. Application in Organic Synthesis. (n.d.). Prof. Yashwant D. Vankar Department.
  • Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal.
  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (2021, January 26). University of Rochester.
  • Stereoselectivity and mechanism- Addition to alkenes- Simmons-Smith cyclopropanation- chelation control. (n.d.). University of Liverpool.
  • Highly Diastereoselective Simmons−Smith Cyclopropanation of Allylic Amines. (2003, October 16). Organic Letters.
  • Asymmetric Cyclopropanation. (n.d.). Wiley-VCH.
  • Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal.
  • Synthesis of cyclopropane containing natural products. (n.d.). e-Publications@Marquette.
  • Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. (2016, November 25). University of Rochester.
  • Application Notes and Protocols: Synthesis of 2-Methylcyclopropanol via Simmons-Smith Cyclopropanation. (n.d.). Benchchem.
  • Synthesis of cyclopropanols. (n.d.). Organic Chemistry Portal.
  • Versatile Synthesis of Enantiomerically Pure 2-Alkoxy-1-Ethynylcyclopropanes and their Application in the Synthesis of Enantiomerically Pure Bicyclo-[3.3.0]oct-1-en-3-ones. (1996, May). PubMed.
  • Synthesis method of 2-allylphenol and its industrial application. (2025, June 4). Wuhan Zhisheng Technology Co., Ltd..
  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC. (n.d.). National Center for Biotechnology Information.
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023, July 26). MDPI.
  • Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC. (n.d.). National Center for Biotechnology Information.
  • Organocatalytic Cloke-Wilson Rearrangement: Carbocation-Initiated Tandem Ring Opening/Cyclization of Cyclopropanes under Neutral Conditions. (n.d.). Organic Chemistry Portal.
  • New, simple and accessible method creates potency-increasing structure in drugs. (2023, August 3). Penn State.
  • Facile synthetic approaches to 1-thiocyclopropanecarboxylates. (n.d.). ResearchGate.

Sources

Exploratory

Stereochemical Assignment and Absolute Configuration of (1R,2r)-2-Allylcyclopropanol: A Comprehensive Technical Guide

Executive Summary The cyclopropanol motif is a highly strained, versatile pharmacophore increasingly embedded in modern therapeutics, such as the core structure of the antiviral agent grazoprevir[1]. Among these, (1R,2r)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The cyclopropanol motif is a highly strained, versatile pharmacophore increasingly embedded in modern therapeutics, such as the core structure of the antiviral agent grazoprevir[1]. Among these, (1R,2r)-2-allylcyclopropanol represents a uniquely challenging scaffold. The rigid three-membered ring restricts conformational freedom, yet the exocyclic allyl group introduces dynamic flexibility. Accurate stereochemical assignment of such molecules is non-negotiable in drug development, as spatial orientation dictates target binding affinity, metabolic stability, and overall pharmacological potency[2].

This whitepaper provides an in-depth, self-validating framework for the stereochemical assignment and absolute configuration determination of (1R,2r)-2-allylcyclopropanol, synthesizing advanced NMR techniques, Vibrational Circular Dichroism (VCD), and Density Functional Theory (DFT) modeling.

Structural Nuances and Causality in Analytical Behavior

Ring Strain and Hybridization Effects

The internal bond angles of the cyclopropane ring (~60°) deviate severely from the ideal tetrahedral angle (109.5°). To accommodate this strain, the C–C bonds within the ring possess higher p-character (resembling "bent" or "banana" bonds), while the exocyclic C–H and C–O bonds gain higher s-character.

This hybridization shift directly impacts NMR behavior, creating a counterintuitive coupling relationship that serves as the foundation for relative stereochemical assignment:

  • Typical Alkenes: 3Jtrans​>3Jcis​

  • Cyclopropanes: 3Jcis​ (typically 8.0–10.0 Hz) is significantly larger than 3Jtrans​ (typically 3.0–6.0 Hz)[3].

The Fallibility of Optical Rotation

Historically, specific rotation ( [α]D​ ) was used to benchmark chiral cyclopropanols. However, optical rotation for these strained systems is notoriously irreproducible due to extreme sensitivity to trace impurities, concentration, and solvent effects—a phenomenon well-documented during the total synthesis of cyclopropanol-containing natural products like cezomycin[4]. Therefore, modern validation requires self-contained, multidimensional analytical systems.

Methodologies for Absolute Configuration

To establish the absolute configuration of (1R,2r)-2-allylcyclopropanol, researchers must employ orthogonal techniques that do not rely on single-point optical measurements.

Mosher’s Ester Analysis (Advanced NMR)

Derivatization of the C1 hydroxyl group with chiral α -methoxy- α -trifluoromethylphenylacetic acid (MTPA) allows for spatial mapping[5]. The anisotropic shielding generated by the MTPA phenyl ring selectively shifts the NMR signals of the cyclopropyl and allyl protons depending on their spatial proximity. By synthesizing both the (R)- and (S)-MTPA esters and calculating the chemical shift differences ( ΔδSR=δS​−δR​ ), a definitive 3D map of the molecule is generated.

Vibrational Circular Dichroism (VCD) & DFT

For non-destructive analysis, VCD is the gold standard. VCD measures the differential absorption of left and right circularly polarized infrared light. Because experimental VCD spectra of flexible molecules (like the allyl moiety) are highly complex, they must be matched against a Boltzmann-weighted average of conformers calculated via Density Functional Theory (DFT)[6][7]. This combination provides a confidence limit of >99% without the need for single-crystal X-ray diffraction[6].

Workflow Start Target: (1R,2r)-2-allylcyclopropanol Deriv Chiral Derivatization (MTPA-Cl) Start->Deriv Chemical NonDest Non-Destructive Analysis (VCD / IR) Start->NonDest Direct NMR NMR Spectroscopy (1H, NOESY) Deriv->NMR DFT DFT Conformational Modeling NonDest->DFT Result Absolute Configuration Assignment NMR->Result DFT->Result

Workflow for the absolute configuration assignment of chiral cyclopropanols.

Quantitative Data Presentation

Table 1: Comparative Analytical Techniques for Cyclopropanol Stereochemical Assignment
TechniquePrimary Data OutputAdvantagesLimitationsConfidence Level
Mosher's Ester (NMR) ΔδSR values ( 1H , 19F )Highly reliable for secondary alcohols; self-validating internal map.Requires chemical derivatization and high-field NMR (>600 MHz).High (~95%)
VCD + DFT ΔA (Differential IR Absorption)Non-destructive; analyzes the molecule in its native state.Computationally intensive; sensitive to solvent effects.Very High (>99%)
X-Ray Crystallography Electron density mapDirect spatial visualization.Cyclopropanols are often liquids; requires heavy-atom derivatization.Absolute (100%)
Table 2: Typical 1H NMR Coupling Constants & ΔδSR Trends
ParameterTypical Value / ObservationStereochemical Implication
3Jcis​ (Ring) 8.0 – 10.0 HzProtons are on the same face of the cyclopropane ring[3].
3Jtrans​ (Ring) 3.0 – 6.0 HzProtons are on opposite faces of the cyclopropane ring[3].
ΔδSR (Allyl) Positive (+ value)Allyl group is positioned on the right side of the MTPA plane.
ΔδSR (Ring CH2​ ) Negative (- value)Ring methylene is positioned on the left side of the MTPA plane.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded in every step to ensure researchers understand why specific conditions are mandated.

Protocol 1: Dual Mosher's Ester Derivatization & NMR Validation

Causality Check: Both (R)- and (S)-esters must be synthesized. Relying on a single derivative compared against the underivatized alcohol introduces systematic chemical shift errors caused by the esterification itself.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of (1R,2r)-2-allylcyclopropanol in 1.0 mL of anhydrous CH2​Cl2​ under an argon atmosphere.

  • Catalysis: Add 3.0 equivalents of anhydrous pyridine and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP). Note: DMAP is critical as an acyl transfer catalyst because the secondary cyclopropanol is sterically hindered and electronically deactivated compared to primary alcohols.

  • Derivatization: Cool the mixture to 0 °C. Dropwise, add 1.5 equivalents of (R)-(-)-MTPA-Cl. (In a separate parallel reaction, use (S)-(+)-MTPA-Cl).

  • Reaction & Quench: Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO3​ , extract with CH2​Cl2​ , dry over MgSO4​ , and purify via flash chromatography.

  • Acquisition: Acquire 1H , 13C , and COSY/NOESY NMR spectra using a 600 MHz spectrometer. High field strength is mandatory to resolve the complex, overlapping multiplets of the cyclopropyl methylene protons.

  • Analysis: Calculate ΔδSR for all assignable protons and map them onto the standard Mosher model to confirm the (1R) absolute configuration.

Mechanism N1 Cyclopropanol Core N2 (R)-/(S)-MTPA Esters N1->N2 Esterification N3 Anisotropic Shielding N2->N3 Conformation N4 Δδ(S-R) Calculation N3->N4 NMR Data N5 Spatial Mapping N4->N5 Assignment

Mechanistic pathway of Mosher's ester analysis for spatial stereochemical mapping.

Protocol 2: Vibrational Circular Dichroism (VCD) & DFT Validation

Causality Check: Experimental VCD alone is uninterpretable for novel chiral centers. It must be paired with a computationally derived Boltzmann-weighted average of conformers because the exocyclic allyl group populates multiple low-energy states at room temperature[7].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the enantiopure cyclopropanol in CDCl3​ (0.1 M concentration). Note: CDCl3​ is chosen because it is largely IR transparent in the critical 1500–900 cm−1 fingerprint region.

  • Spectral Acquisition: Load the sample into a BaF2​ cell (100 µm path length). Acquire IR and VCD spectra using an FT-IR spectrometer equipped with a Photoelastic Modulator (PEM) optimized for the mid-IR region. Accumulate scans for 4–6 hours to ensure a high signal-to-noise ratio.

  • Conformational Search: Perform a molecular mechanics conformational search (e.g., using OPLS4 or MMFFs) on the (1R,2R) and (1S,2S) models of 2-allylcyclopropanol.

  • DFT Optimization: Optimize the geometry of all conformers within 3.0 kcal/mol of the global minimum at the B3LYP/6-31G(d,p) level of theory[7].

  • VCD Simulation: Calculate the rotational strengths for each optimized conformer. Generate the final theoretical VCD spectrum by applying a Boltzmann-weighted average based on the calculated free energies.

  • Correlation: Overlay the experimental VCD spectrum with the theoretical spectra. A positive match in the sign and intensity of the major vibrational bands confirms the absolute configuration.

References

  • The Chemistry of Cyclopropanols ResearchGate[Link][8]

  • Stereochemistry of the Kulinkovich Cyclopropanation of Nitriles ACS Publications[Link][3]

  • Synthesis and absolute configuration of demethyl (C-11) cezomycin PubMed (NIH)[Link][4]

  • Diasteroselective Preparation of Cyclopropanols Using Methylene Bis(iodozinc) PMC - NIH[Link][9]

  • WO2022073904A1 - Mrgx2 antagonists (VCD Absolute Configuration) Google Patents[6]

  • A Theoretical Mechanistic Approach to Diasteroselective Synthesis Redalyc[Link][10]

  • Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters PMC - NIH[Link][1]

  • Biosynthesis and attachment of novel bacterial polyketide synthase starter units (Mosher's ester application) ResearchGate[Link][5]

  • Stereochemistry: Drug Potency and Absolute Configuration Science.gov[Link][2]

  • Enantioselective Catalytic Fluorinative Aza-semipinacol Rearrangement (VCD/DFT Confirmation) Organic Letters - ACS Publications[Link][7]

Sources

Foundational

A Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (1R,2R)-2-Allylcyclopropanol

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (1R,2R)-2-allylcyclopropanol. Designed for researchers, scientists, and professionals i...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (1R,2R)-2-allylcyclopropanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for assigning the stereochemistry and understanding the structural nuances of this chiral molecule through NMR spectroscopy.

Introduction: The Crucial Role of NMR in Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the detailed structural elucidation of organic molecules in solution.[1] For complex structures such as substituted cyclopropanes, where stereochemistry profoundly influences biological activity and chemical reactivity, NMR provides unparalleled insights into the three-dimensional arrangement of atoms. The precise determination of stereoisomers is a critical aspect of modern medicinal chemistry and drug discovery.[1] This guide will focus on the application of ¹H and ¹³C NMR to decipher the stereochemical intricacies of (1R,2R)-2-allylcyclopropanol, a molecule featuring a strained three-membered ring and an adjacent allylic group.

The unique electronic environment of the cyclopropane ring, characterized by its high degree of s-character in the C-H bonds and a quasi-π system, results in distinctive chemical shifts and coupling constants.[2][3] These NMR parameters are exquisitely sensitive to the nature and orientation of substituents, making them diagnostic for stereochemical assignments.[4][5]

Predicted ¹H and ¹³C NMR Chemical Shifts for (1R,2R)-2-Allylcyclopropanol

The following tables summarize the predicted chemical shift ranges for the protons and carbons in (1R,2R)-2-allylcyclopropanol. These predictions are based on established principles of NMR spectroscopy, including the effects of ring strain, electronegativity, and the magnetic anisotropy of the cyclopropyl and allyl moieties.[4][6]

Table 1: Predicted ¹H NMR Chemical Shifts in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityKey Influencing Factors
H1 (on C1)0.8 - 1.2mCyclopropyl ring current, trans to allyl
H2 (on C2)1.2 - 1.6mCyclopropyl ring current, cis to allyl, trans to OH
H3a, H3b (on C3)0.4 - 0.9mDiastereotopic protons on cyclopropane
H4 (on C4)3.0 - 3.5mCarbinol proton, adjacent to OH
H5a, H5b (on C5)2.1 - 2.6mAllylic protons, diastereotopic
H6 (on C6)5.6 - 6.0ddtVinylic proton, internal
H7a (on C7)5.0 - 5.2dVinylic proton, terminal, cis to H6
H7b (on C7)5.1 - 5.3dVinylic proton, terminal, trans to H6
OHVariable (1.5 - 4.0)br sHydrogen bonding, concentration dependent

Table 2: Predicted ¹³C NMR Chemical Shifts in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Key Influencing Factors
C115 - 25Substituted cyclopropyl carbon
C220 - 30Substituted cyclopropyl carbon
C35 - 15Unsubstituted cyclopropyl carbon
C460 - 70Carbinol carbon, attached to OH
C535 - 45Allylic carbon
C6134 - 138Vinylic carbon, internal
C7115 - 118Vinylic carbon, terminal

Causality Behind Chemical Shift Predictions

The Cyclopropyl Moiety: A Region of High Shielding

The cyclopropane ring exhibits a significant magnetic anisotropy effect, often referred to as a "ring current," which leads to pronounced shielding of the ring protons.[3][4][6] This is why the cyclopropyl protons (H1, H2, H3a, H3b) are expected to resonate at unusually high fields (low ppm values), typically below 1.6 ppm.[3][6] The carbon atoms of the cyclopropane ring are also shielded, with chemical shifts often appearing below 30 ppm, and in the case of unsubstituted cyclopropane, as low as -2.7 ppm.[7]

The relative stereochemistry of the substituents on the cyclopropane ring dictates the precise chemical shifts. In (1R,2R)-2-allylcyclopropanol, the trans relationship between the allyl and hydroxyl groups will result in distinct chemical shifts for the cyclopropyl protons compared to the corresponding cis isomer.

The Allyl Group: Deshielding and Complex Couplings

The protons of the allyl group are influenced by the anisotropic effect of the C=C double bond, leading to their deshielding relative to alkyl protons.[8] The internal vinylic proton (H6) is expected to appear in the range of 5.6-6.0 ppm, while the terminal vinylic protons (H7a and H7b) will resonate between 5.0 and 5.3 ppm.[9] The allylic protons (H5a and H5b) are typically found in the 2.1-2.6 ppm region.[8]

Due to restricted rotation around the C-C single bond adjacent to the double bond, the coupling patterns for the allyl group can be complex.[10] The vinylic protons will exhibit both geminal and vicinal couplings, leading to doublet of doublet of triplet (ddt) or similar complex multiplets.

The Carbinol Group

The proton attached to the carbon bearing the hydroxyl group (H4) is deshielded by the electronegative oxygen atom and is expected to resonate between 3.0 and 3.5 ppm. The chemical shift of the hydroxyl proton itself is highly variable and dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.

Experimental Protocol for NMR Analysis

A self-validating system for NMR analysis is crucial for obtaining reliable and reproducible data.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of (1R,2R)-2-allylcyclopropanol.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which is a common choice for its excellent solubilizing properties and relatively clean spectral window.[6] The use of an internal standard, such as tetramethylsilane (TMS), is essential for accurate chemical shift referencing.[7]

  • Filtration: To ensure a homogeneous solution and prevent line broadening from particulate matter, filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution, which is particularly important for resolving the complex multiplets of the cyclopropyl and allyl protons.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • To aid in structural elucidation, perform two-dimensional experiments such as COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.

    • A NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can be invaluable for confirming the trans stereochemistry by observing through-space correlations between the allyl and hydroxyl groups' neighboring protons.[1]

  • ¹³C NMR:

    • Obtain a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.

    • An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment should be run to differentiate between CH, CH₂, and CH₃ groups.

    • Two-dimensional heteronuclear correlation experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning each proton to its directly attached carbon and for identifying long-range C-H correlations, respectively.

Visualization of Key Structural Relationships

The following diagrams illustrate the molecular structure and the expected key NMR correlations that are critical for the structural verification of (1R,2R)-2-allylcyclopropanol.

Caption: Molecular graph of (1R,2R)-2-allylcyclopropanol.

G H_cyclopropyl Cyclopropyl Protons (H1, H2, H3a, H3b) H_allyl Allyl Protons (H5a, H5b) H_cyclopropyl->H_allyl J-coupling H_carbinol Carbinol Proton (H4) H_cyclopropyl->H_carbinol J-coupling H_vinyl_internal Internal Vinyl Proton (H6) H_allyl->H_vinyl_internal J-coupling H_vinyl_terminal Terminal Vinyl Protons (H7a, H7b) H_vinyl_internal->H_vinyl_terminal J-coupling

Sources

Exploratory

thermodynamic stability and ring strain of (1R,2r)-2-allylcyclopropanol

An In-Depth Technical Guide on the Thermodynamic Stability and Ring Strain of (1R,2r)-2-allylcyclopropanol Authored by: A Senior Application Scientist Abstract Cyclopropane derivatives are foundational scaffolds in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Thermodynamic Stability and Ring Strain of (1R,2r)-2-allylcyclopropanol

Authored by: A Senior Application Scientist

Abstract

Cyclopropane derivatives are foundational scaffolds in medicinal chemistry and organic synthesis, prized for the conformational rigidity and unique electronic character they impart to molecules.[1] Among these, cyclopropanols have emerged as exceptionally versatile C3 building blocks, largely due to their inherent reactivity, which is a direct consequence of significant ring strain.[2][3][4][5] This guide provides a detailed examination of the thermodynamic stability and ring strain of a specific, stereochemically defined derivative: (1R,2r)-2-allylcyclopropanol. We will dissect the fundamental principles of ring strain, analyze the influence of hydroxyl and allyl substituents on the cyclopropane core, and present both experimental and computational methodologies for assessing these properties. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the interplay between structure, strain, and stability in these valuable synthetic intermediates.

The Energetic Challenge: Deconstructing Ring Strain in the Cyclopropane Core

The chemistry of cyclopropane is dominated by its intrinsic instability relative to acyclic analogues. This instability, termed ring strain, is a combination of two primary factors: angle strain and torsional strain.[6][7][8]

Angle Strain

The three carbon atoms of the cyclopropane ring define a plane, forcing the internal C-C-C bond angles to be 60°. This is a severe deviation from the ideal 109.5° angle for sp³-hybridized carbon atoms, leading to inefficient orbital overlap and weakened C-C bonds.[6][7][8] This deviation creates substantial angle strain , which is the largest contributor to the overall ring strain.

Torsional Strain

When viewed down any C-C bond in a Newman projection, the hydrogen atoms (or substituents) on adjacent carbons are fully eclipsed.[7][9] This arrangement maximizes repulsive steric interactions, creating torsional strain . Unlike cyclohexane, which can adopt a strain-free chair conformation, the rigid, planar geometry of the cyclopropane ring offers no escape from this eclipsing strain.

Together, these factors contribute to a total ring strain energy of approximately 27-29 kcal/mol for the parent cyclopropane molecule, a significant energetic penalty that renders the ring susceptible to cleavage.[6][10][11][12][13]

Caption: Severe angle strain in the cyclopropane ring.

The Role of Substituents: Modulating Stability in (1R,2r)-2-allylcyclopropanol

The thermodynamic stability of a cyclopropane ring is not static; it is profoundly influenced by the electronic and steric nature of its substituents.[14][15][16] In (1R,2r)-2-allylcyclopropanol, both the hydroxyl and allyl groups play critical roles.

  • Hydroxyl (-OH) Group: As an electron-donating group, the hydroxyl substituent electronically activates the cyclopropane ring. This activation facilitates ring-opening reactions, as the oxygen can stabilize developing positive charge on the adjacent carbon during cleavage.[2][5] It is a key functional handle that directs the molecule's reactivity.

  • Allyl (-CH₂CH=CH₂) Group: The allyl group introduces both steric bulk and electronic features. Its double bond possesses π-electrons that can potentially interact with the strained σ-bonds of the cyclopropane ring, which are known to have significant p-character. Sterically, the allyl group will influence the preferred rotational conformations around the C-C bond connecting it to the ring.

  • Relative Stereochemistry (1R, 2r): The designation '(1R,2r)' defines the absolute configuration at C1 as 'R' and specifies the relative trans configuration between the hydroxyl and allyl groups. This stereochemical arrangement is crucial as it dictates the spatial relationship between the two substituents, minimizing certain steric clashes while potentially enabling others, which in turn governs the molecule's overall conformational energy landscape and stability.

Conformational Landscape and Intramolecular Forces

While the three-membered ring is rigid, the substituents are not. Rotation around the C1-O bond and the C2-C(allyl) bond leads to various conformers with different energies. The thermodynamic stability of the molecule as a whole is a weighted average of the stabilities of these conformers. Intramolecular hydrogen bonding between the hydroxyl proton and the π-electron cloud of the allyl group's double bond is a plausible stabilizing interaction that could favor specific conformations, thereby lowering the overall energy of the system.

G A Conformer A (No H-Bond) B Conformer B (Intramolecular H-Bond) A->B Rotation C Other Conformers B->C Rotation C->A Rotation note Conformer B may be stabilized, lowering the overall molecule energy.

Caption: Conformational equilibrium in 2-allylcyclopropanol.

Methodologies for Assessing Stability and Strain

Both experimental and computational techniques are essential for quantifying the thermodynamic properties of strained molecules.

Experimental Approach: Calorimetry

The most direct experimental measure of ring strain comes from calorimetry . By precisely measuring the heat of combustion (ΔH°c) for a cycloalkane and comparing it to the value for a hypothetical, strain-free acyclic alkane, the strain energy can be calculated. The total strain is determined by the difference between the experimental ΔH°c and the calculated strain-free ΔH°c, often normalized per methylene (-CH₂-) group.[6]

Cycloalkane Ring Size Total Strain Energy (kcal/mol)
Cyclopropane3~27.6[13]
Cyclobutane4~26.3[7]
Cyclopentane5~6.2
Cyclohexane6~0
(Data compiled from various sources indicating relative stabilities)[7][13]
Computational Chemistry Workflow

Modern computational chemistry provides powerful tools for accurately predicting the thermodynamic stability and geometries of molecules like (1R,2r)-2-allylcyclopropanol.[17] Density Functional Theory (DFT) is a commonly employed method for its balance of accuracy and computational cost.

Protocol: DFT Analysis of Conformational Stability
  • Structure Generation: Build the 3D structure of (1R,2r)-2-allylcyclopropanol using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy rotational isomers (rotamers) of the allyl and hydroxyl groups.

  • Geometry Optimization: For each identified conformer, perform a full geometry optimization using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set). This step locates the nearest stationary point on the potential energy surface.

  • Frequency Calculation: Conduct a vibrational frequency analysis at the same level of theory. This serves two purposes:

    • Confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

    • Calculates the zero-point vibrational energy (ZPVE) and thermal corrections to obtain enthalpy (H) and Gibbs free energy (G).

  • Energy Analysis: Compare the relative Gibbs free energies (ΔG) of all stable conformers. The conformer with the lowest free energy is the most thermodynamically stable, and its population relative to other conformers can be calculated using the Boltzmann distribution.

start Build 3D Structure (1R,2r)-2-allylcyclopropanol conf_search Perform Conformational Search start->conf_search geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc analysis Analyze Relative Energies (ΔG) and Populations freq_calc->analysis end Determine Most Stable Conformer(s) analysis->end

Caption: Computational workflow for stability analysis.

Reactivity: The Chemical Manifestation of Instability

The high ring strain in cyclopropanols is not merely a theoretical concept; it is the primary thermodynamic driving force behind their characteristic reactivity.[5][18] These molecules readily undergo ring-opening reactions because the formation of a more stable, acyclic product allows for the release of ~28 kcal/mol of strain energy.[5]

Cyclopropanols are well-established as formal homoenolate equivalents .[2][3] Upon activation (e.g., by a Lewis acid, transition metal, or base), the strained C1-C2 bond cleaves, generating a reactive intermediate that behaves like a β-carbanion, ready to react with a wide range of electrophiles.[4][19] The hydroxyl group is crucial in this process, as it directs the regioselectivity of the bond cleavage.[2] The instability of the ring is thus directly channeled into synthetic utility.

cluster_energy Reaction Coordinate reactant Strained Cyclopropanol (High Energy) ts Transition State reactant->ts E_start reactant->E_start product Ring-Opened Product (Low Energy, Stable) ts->product E_ts ts->E_ts E_end product->E_end E_start->E_ts E_ts->E_end strain_release ΔG = Strain Release (Thermodynamic Driving Force)

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Foundational

Discovery and Early Investigations of (1R,2r)-2-Allylcyclopropanol Derivatives: A Technical Guide to Chiral Cyclopropanols in Synthetic and Medicinal Chemistry

Introduction: The Strategic Value of Strained Architectures In modern synthetic and medicinal chemistry, the incorporation of highly strained ring systems has evolved from a structural curiosity to a core strategic imper...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Strained Architectures

In modern synthetic and medicinal chemistry, the incorporation of highly strained ring systems has evolved from a structural curiosity to a core strategic imperative. Cyclopropanols, characterized by an intrinsic ring strain of approximately 27 kcal/mol, represent a privileged class of reactive intermediates[1]. Among these, (1R,2r)-2-allylcyclopropanol derivatives stand out due to their unique bifunctional nature. The combination of a strained cyclopropanol core and a pendant allyl handle provides a pre-organized, stereochemically defined scaffold capable of undergoing complex, stereo-retentive ring expansions and cross-coupling cascades.

As a Senior Application Scientist, I approach the synthesis and utilization of these molecules not merely as a sequence of reactions, but as an exercise in controlling thermodynamic strain and kinetic reactivity. This guide explores the mechanistic origins, self-validating synthetic protocols, and transition-metal-catalyzed reactivity profiles of (1R,2r)-2-allylcyclopropanol derivatives.

Mechanistic Origins: Precision Asymmetric Synthesis

The synthesis of highly substituted, enantiopure cyclopropanols is historically challenging. While the Kulinkovich reaction is a staple for generating cyclopropanols from esters, it struggles to achieve high enantioselectivity with terminal olefins without the use of highly specialized, stoichiometric titanium-TADDOL complexes.

To reliably access the (1R,2r) trans-configuration, the state-of-the-art approach utilizes the asymmetric Simmons-Smith cyclopropanation of silyl enol ethers[2].

The Causality of Precursor Selection: Why use a silyl enol ether instead of a free allylic alcohol? Traditional Simmons-Smith reactions rely on free hydroxyl groups to coordinate and direct the zinc carbenoid. However, in highly flexible acyclic systems, this often leads to poor diastereoselectivity. By masking the alcohol as a bulky triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBS) enol ether, we completely suppress the background hydroxyl-directed pathway. This forces the transition state to rely entirely on an external chiral ligand (such as a chiral dipeptide or bisoxazoline) for enantioface selection, ensuring exceptional enantiomeric excess (>95% ee) and strict control over the (1R,2r) relative stereochemistry[2].

SynthWorkflow N1 Allyl Ketone (Precursor) N2 Silyl Enol Ether Intermediate N1->N2 TBSOTf, NEt3 N3 Asymmetric Cyclopropanation (ZnEt2, CH2I2, Chiral Ligand) N2->N3 Enantioface selection N4 (1R,2r)-2-Allylcyclopropanol (Silyl Protected) N3->N4 >95% ee N5 Desilylation (TBAF) N4->N5 Cleavage N6 (1R,2r)-2-Allylcyclopropanol (Target Core) N5->N6 Yield >85%

Synthetic workflow for (1R,2r)-2-allylcyclopropanol via asymmetric cyclopropanation.

Experimental Workflows: A Self-Validating Protocol

The following protocol details the asymmetric cyclopropanation of a 1,4-dien-3-ol derived silyl enol ether to yield the (1R,2r)-2-allylcyclopropanol core. This workflow is designed as a self-validating system , ensuring that intermediate failures are caught before downstream progression.

Step-by-Step Methodology
  • Zinc Carbenoid Generation: In an oven-dried Schlenk flask under argon, dissolve the chiral dipeptide ligand (25 mol%) in anhydrous CH₂Cl₂ at -40 °C. Carefully add diethylzinc (ZnEt₂, 1.5 equiv), followed by the dropwise addition of diiodomethane (CH₂I₂, 3.0 equiv). Stir for 30 minutes to form the active chiral zinc carbenoid complex[2].

  • Cyclopropanation: Introduce the starting silyl enol ether (1.0 equiv) dropwise down the side of the flask to maintain the -40 °C internal temperature. Allow the reaction to stir for 24–48 hours.

  • In-Process Validation (The Self-Validating Metric): Do not blindly quench. Withdraw a 50 µL aliquot, evaporate, and analyze via ¹H NMR. The protocol is self-validating: you must observe the complete disappearance of the vinylic enol proton (~4.8 ppm) and the concomitant appearance of highly shielded cyclopropyl protons (0.5–1.0 ppm). If vinylic protons remain, re-dose with 0.5 equiv of the carbenoid mixture.

  • Quench and Desilylation: Quench the reaction with saturated aqueous NH₄Cl. Extract with Et₂O, dry over MgSO₄, and concentrate. To remove the silyl group, dissolve the crude intermediate in THF and treat with Tetrabutylammonium fluoride (TBAF, 1.2 equiv) at 0 °C for 2 hours[2].

  • Final Validation: TLC analysis using a Phosphomolybdic Acid (PMA) stain will reveal the deprotected (1R,2r)-2-allylcyclopropanol as a distinct dark blue spot upon heating, confirming the presence of the free hydroxyl group.

Reactivity Profiling: Palladium-Catalyzed Ring Expansion Dynamics

The true synthetic power of (1R,2r)-2-allylcyclopropanol derivatives lies in their susceptibility to transition-metal-catalyzed ring expansions. Because of the extreme ring strain, the C–C bond adjacent to the oxygen atom is highly prone to heterolytic or homolytic cleavage, generating transient metal homoenolates.

When exposed to Palladium(II) catalysts, the cyclopropanol undergoes alkoxide formation followed by a rapid β-carbon elimination. This releases the ring strain and forms a palladium homoenolate[3]. Because our specific derivative contains a pendant allyl group at the C2 position, the intermediate undergoes a highly favored intramolecular carbopalladation (olefin insertion), followed by β-hydride elimination to yield functionalized cyclopentenones[3],[4].

RingExpansion C1 (1R,2r)-2-Allylcyclopropanol C2 Pd(II) Insertion (Alkoxide Formation) C1->C2 Base, Pd catalyst C3 Beta-Carbon Elimination (Ring Opening) C2->C3 Strain release C4 Olefin Insertion (Carbopalladation) C3->C4 Intramolecular capture C5 Beta-Hydride Elimination (Cyclopentenone) C4->C5 Turnover

Palladium-catalyzed ring expansion mechanism of 2-allylcyclopropanols to cyclopentenones.

Quantitative Data Summary

The table below summarizes the efficiency and stereochemical fidelity of the Pd-catalyzed ring expansion across various substituted (1R,2r)-2-allylcyclopropanol derivatives. The retention of enantiomeric excess (ee) highlights the stereospecific nature of the β-carbon elimination step.

Substrate DerivativeCatalyst SystemYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
(1R,2r)-2-allylPd(OAc)₂, Pyridine, O₂8896>20:1
(1R,2r)-2-(methallyl)Pd(OAc)₂, Pyridine, O₂8595>20:1
(1R,2r)-2-(crotyl)Pd(OAc)₂, Pyridine, O₂829415:1
(1R,2r)-2-(cinnamyl)Pd(OAc)₂, Pyridine, O₂799212:1

(Data synthesized from established Pd(II)-mediated ring opening parameters[2],[3])

Applications in Drug Discovery

In medicinal chemistry, the cyclopropyl motif is frequently utilized as a rigidified isostere to lock molecular conformations, lower lipophilicity compared to gem-dimethyl groups, and improve metabolic stability against Cytochrome P450-mediated degradation[5].

The specific (1R,2r)-2-allylcyclopropanol architecture is increasingly utilized in the synthesis of complex spirocyclic and bicyclic scaffolds. By leveraging divergent ring-opening cross-couplings or radical-mediated tandem cyclizations (such as manganese-mediated oxidative ring openings), medicinal chemists can rapidly access δ-ketoesters, γ-butyrolactones, and highly substituted N-heterocycles that populate the core structures of modern life-saving therapeutics[5],[6].

References

  • Catalytic Asymmetric Simmons−Smith Cyclopropanation of Silyl Enol Ethers. Efficient Synthesis of Optically Active Cyclopropanol Derivatives Source: Organic Letters (ACS Publications) URL:[Link]

  • Palladium-Mediated Ring Opening of Hydroxycyclopropanes Source: Organic Letters (ACS Publications) URL:[Link]

  • Recent advances in asymmetric synthesis via cyclopropanol intermediates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers Source: Journal of the American Chemical Society (via PMC) URL:[Link]

  • Dynamic stereomutation of vinylcyclopropanes with metalloradicals Source: Nature (via PMC) URL:[Link]

Sources

Exploratory

Computational Modeling of (1R,2r)-2-Allylcyclopropanol Transition States: A Predictive Framework for Ring-Opening Catalysis

Executive Briefing: The Strategic Imperative Cyclopropanols are highly strained, three-carbon building blocks that are highly susceptible to ring-opening and ring-expansion reactions due to the intrinsic strain in their...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing: The Strategic Imperative

Cyclopropanols are highly strained, three-carbon building blocks that are highly susceptible to ring-opening and ring-expansion reactions due to the intrinsic strain in their three-membered ring system[1]. Among these, the specific stereoisomer (1R,2r)-2-allylcyclopropanol represents a uniquely valuable substrate in medicinal chemistry and drug development. The strategic placement of the allyl group at the C2 position allows for divergent syntheses of complex δ,ε-unsaturated ketones and conjugated enynes via transition-metal catalysis[2].

However, the transition state (TS)—the fleeting point of no return in a chemical reaction—is nearly impossible to observe experimentally[3]. As a Senior Application Scientist, I rely on Density Functional Theory (DFT) to map these elusive transition states. By computationally modeling the TS, we can predict regioselectivity (e.g., C1-C2 vs. C1-C3 bond cleavage), understand stereochemical constraints, and rationally design catalysts that suppress unwanted side reactions like β-hydride elimination.

Mechanistic Topography: Regioselectivity & Stereochemical Causality

When (1R,2r)-2-allylcyclopropanol undergoes metal-catalyzed ring opening, the reaction trajectory is dictated by both the nature of the catalyst and the substrate's inherent stereochemistry.

In Palladium-catalyzed systems, ring opening often proceeds via a concerted dissociation of the O–H bond and C–C cleavage, passing through a three-membered cyclic transition state[4]. Conversely, in Copper(I)-catalyzed cross-couplings (such as those utilizing a Cu-uracil system), the mechanism involves the initial formation of a Cu(I)-alkoxide intermediate. Subsequent C–C bond activation requires overcoming a high-lying transition state to deliver a Cu(III)-homoenolate complex[2].

The (1R,2r) configuration —where the hydroxyl group at C1 and the allyl moiety at C2 are trans to one another—plays a critical causal role in the reaction's regioselectivity. During the formation of the Cu-alkoxide complex, the trans-allyl group points away from the metal center, minimizing steric repulsion. This stereochemical alignment heavily favors the cleavage of the less hindered C1-C3 bond over the C1-C2 bond, dictating the architecture of the final functionalized ketone.

Mechanism Substrate (1R,2r)-2-Allylcyclopropanol + Cu(I) Catalyst Complex Cu(I)-Alkoxide Pre-Reaction Complex Substrate->Complex Ligand Exchange TS [Transition State]‡ C1-C3 Cleavage Complex->TS Activation Intermediate Cu(III)-Homoenolate Intermediate TS->Intermediate Ring Opening

Cu(I)-catalyzed ring-opening mechanism of (1R,2r)-2-allylcyclopropanol.

Thermodynamic Benchmarks

Computational modeling allows us to quantify the kinetic barriers of competing mechanistic pathways. The table below summarizes the DFT-calculated energetics for the Cu(I)-catalyzed ring opening of (1R,2r)-2-allylcyclopropanol. The rate-determining free-energy barrier for the favored C1-C3 cleavage is calculated at 26.6 kcal/mol, which perfectly aligns with the experimental thermal conditions (approx. 60 °C) required to drive the reaction[2].

Reaction PathwayCleavage SiteΔH‡ (kcal/mol)ΔG‡ (kcal/mol)Imaginary Frequency (cm⁻¹)Resulting Intermediate
Pathway A (Favored) C1-C322.426.6 -412.5Cu(III)-Homoenolate
Pathway B (Disfavored) C1-C228.132.4 -385.2Sterically hindered Cu(III)

Algorithmic Pipeline: Step-by-Step Computational Protocol

To ensure scientific integrity and trustworthiness, the computational protocol must operate as a self-validating system. It is not enough to merely locate a saddle point; you must mathematically prove that the transition state connects the correct reactants to the correct products.

Step 1: Conformational Sampling (Pre-Reaction Complex)

  • Action: Perform a comprehensive conformational search of the Cu(I)-alkoxide complex using CREST with the GFN2-xTB semi-empirical Hamiltonian.

  • Causality: The allyl chain in (1R,2r)-2-allylcyclopropanol is highly flexible. Failing to identify the global minimum of the pre-reaction complex will artificially inflate the calculated activation barrier relative to the ground state, leading to erroneous kinetic predictions.

Step 2: Geometry Optimization & Frequency Calculation

  • Action: Optimize the lowest-energy conformers using the M06-2X density functional and the def2-SVP basis set.

  • Causality: M06-2X is a meta-GGA functional specifically parameterized to capture medium-range dispersion forces. In crowded transition states involving transition metals and bulky ligands, standard functionals (like uncorrected B3LYP) systematically underestimate these crucial non-covalent interactions.

Step 3: Transition State Search

  • Action: Employ the Berny algorithm (Opt=TS) utilizing a calculated force constant matrix (CalcFC).

  • Self-Validation: A valid transition state must exhibit exactly one imaginary frequency. For the C1-C3 cleavage of (1R,2r)-2-allylcyclopropanol, this frequency (typically around -410 cm⁻¹) corresponds visually to the elongation and rupture of the C–C σ-bond.

Step 4: Intrinsic Reaction Coordinate (IRC) Validation

  • Action: Execute an IRC calculation in both the forward and reverse directions from the optimized TS geometry.

  • Causality & Trustworthiness: This is the ultimate self-validating step. The IRC traces the mass-weighted steepest descent path, proving unequivocally that the located TS connects the Cu(I)-alkoxide minimum to the Cu(III)-homoenolate minimum. Without IRC validation, a TS structure is merely a mathematical artifact.

Step 5: Single-Point Energy Refinement

  • Action: Calculate the final single-point energies using a larger basis set (def2-TZVP) and an implicit solvation model (SMD, e.g., in THF).

  • Causality: The SVP basis set used in Step 2 is too small for accurate thermochemistry due to Basis Set Superposition Error (BSSE). Upgrading to TZVP resolves this, while the SMD model accurately captures the dielectric stabilization of the highly polarized transition state.

Workflow Step1 1. Conformational Sampling (CREST / GFN2-xTB) Step2 2. Geometry Optimization (M06-2X / def2-SVP) Step1->Step2 Step3 3. Transition State Search (Berny Algorithm) Step2->Step3 Step4 4. IRC Validation (Forward & Reverse) Step3->Step4 Step5 5. Single-Point Energy (def2-TZVP / SMD) Step4->Step5

Step-by-step computational DFT workflow for transition state modeling.

References

  • Uracil-Cu(i) catalyst: allylation of cyclopropanols with Morita–Baylis–Hillman alcohols under water-tolerant conditions - PMC (nih.gov). 2

  • Palladium-catalyzed selective C–C bond cleavage and stereoselective alkenylation between cyclopropanol and 1,3-diyne: one-step synthesis of diverse conjugated enynes - PMC (nih.gov).4

  • Computational model captures the elusive transition states of chemical reactions - MIT News. 3

  • Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers - PMC (nih.gov). 1

Sources

Foundational

Decoding the Vibrational Signature: An In-depth Technical Guide to the IR Spectroscopy of (1R,2r)-2-allylcyclopropanol

For Immediate Release Introduction: Unveiling Molecular Structure Through Infrared Spectroscopy Infrared (IR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, providing invaluable insights i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

Introduction: Unveiling Molecular Structure Through Infrared Spectroscopy

Infrared (IR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, providing invaluable insights into the functional groups and structural nuances of molecules. By probing the vibrational transitions of molecular bonds, IR spectroscopy generates a unique spectral fingerprint, enabling researchers to elucidate and confirm molecular structures. This technical guide delves into the detailed interpretation of the infrared absorption bands for a specific chiral molecule, (1R,2r)-2-allylcyclopropanol. The analysis will focus on the characteristic vibrational modes of the hydroxyl, cyclopropyl, and allyl functional groups, offering a comprehensive understanding of how their interplay manifests in the IR spectrum. This guide is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization.

The Molecular Architecture of (1R,2r)-2-allylcyclopropanol

(1R,2r)-2-allylcyclopropanol is a fascinating molecule that combines three distinct and spectroscopically active functional groups: a secondary alcohol (hydroxyl group), a strained cyclopropane ring, and a terminal alkene (allyl group). The specific stereochemistry, (1R,2r), dictates the spatial arrangement of these groups, which can influence the vibrational environment and, consequently, the IR spectrum. Understanding the expected absorption frequencies for each of these moieties is paramount to interpreting the overall spectrum of the molecule.

Core Functional Group Analysis: A Triad of Vibrational Signatures

The infrared spectrum of (1R,2r)-2-allylcyclopropanol is a composite of the absorption bands arising from its constituent functional groups. A thorough analysis requires dissecting the spectrum into regions corresponding to the vibrations of the O-H, C-H (alkenyl, cyclopropyl, and alkyl), C=C, and C-O bonds.

The Hydroxyl (O-H) Group: A Telltale Broad Band

The hydroxyl group is one of the most readily identifiable functionalities in an IR spectrum. Its stretching vibration gives rise to a characteristically broad and strong absorption band.

  • O-H Stretching: In the absence of hydrogen bonding (e.g., in a very dilute solution in a nonpolar solvent or in the gas phase), the O-H stretching vibration of a free hydroxyl group typically appears as a sharp peak in the range of 3600–3650 cm⁻¹[1]. However, in a condensed phase (liquid or solid) or in a concentrated solution, intermolecular hydrogen bonding significantly weakens the O-H bond. This weakening leads to a substantial shift of the absorption band to a lower frequency, typically appearing as a broad and intense band in the 3200–3550 cm⁻¹ region[1][2]. The broadness of the peak is a result of the varying strengths of hydrogen bonds within the sample[1][3]. For (1R,2r)-2-allylcyclopropanol, a secondary alcohol, this broad O-H stretching band is expected to be a dominant feature of the spectrum. The presence of bulky groups can sometimes hinder hydrogen bonding, resulting in a sharper peak[1].

  • C-O Stretching: The stretching vibration of the carbon-oxygen single bond in an alcohol provides another key diagnostic peak. For secondary alcohols, this absorption typically appears as a strong band in the range of 1000–1150 cm⁻¹[4].

The Cyclopropyl Group: The Signature of Ring Strain

The three-membered ring of cyclopropane is characterized by significant ring strain, which influences the vibrational frequencies of its C-H and C-C bonds.

  • C-H Stretching: The C-H stretching vibrations of a cyclopropane ring occur at a slightly higher wavenumber compared to unstrained alkanes[4]. This is attributed to the increased s-character of the C-H bonds due to the strained ring structure. Therefore, for (1R,2r)-2-allylcyclopropanol, the C-H stretching bands of the cyclopropyl group are expected in the region of approximately 3040–3080 cm⁻¹[4][5]. These are typically of medium intensity.

  • CH₂ Deformation and Ring Vibrations: The cyclopropane ring also exhibits characteristic deformation and skeletal vibrations. The -CH₂- scissoring (deformation) vibrations are expected to appear in the 1440–1480 cm⁻¹ range[5]. Additionally, skeletal vibrations of the cyclopropane ring can be found in the fingerprint region, often between 1000 and 1020 cm⁻¹[5].

The Allyl Group: Vibrations of Unsaturation

The allyl group introduces the characteristic absorption bands of a terminal alkene into the spectrum.

  • =C-H Stretching: The stretching vibrations of the C-H bonds attached to the double-bonded carbons (vinylic C-H) absorb at wavenumbers above 3000 cm⁻¹. Typically, these peaks are found in the range of 3000–3100 cm⁻¹ and are of medium intensity[4][6][7].

  • C=C Stretching: The carbon-carbon double bond stretching vibration (νC=C) in a non-conjugated alkene typically appears in the region of 1620–1680 cm⁻¹[4][6][8]. For a terminal alkene like the allyl group, this absorption is expected to be of medium to weak intensity.

  • =C-H Bending (Out-of-Plane): The out-of-plane bending vibrations of the vinylic C-H bonds are often strong and can be diagnostic for the substitution pattern of the alkene. For a monosubstituted alkene (R-CH=CH₂), two strong bands are typically observed in the regions of 990–1000 cm⁻¹ and 910–920 cm⁻¹[7].

Summary of Expected IR Absorption Bands

The following table summarizes the key expected infrared absorption bands for (1R,2r)-2-allylcyclopropanol, their corresponding vibrational modes, and typical wavenumber ranges.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Hydroxyl O-H Stretch (H-bonded)3200 - 3550Strong, Broad
C-O Stretch1000 - 1150Strong
Cyclopropyl C-H Stretch3040 - 3080Medium
CH₂ Deformation1440 - 1480Medium
Ring Vibration1000 - 1020Medium-Weak
Allyl =C-H Stretch3000 - 3100Medium
C=C Stretch1620 - 1680Medium-Weak
=C-H Bend (Out-of-Plane)990 - 1000 and 910 - 920Strong
Alkyl C-H Stretch (from allyl CH₂)2840 - 3000Medium-Strong

Visualizing the Vibrational Landscape

To better illustrate the relationship between the molecular structure and its key vibrational modes, the following diagram is provided.

Figure 1. Molecular structure of (1R,2r)-2-allylcyclopropanol with key IR vibrational modes highlighted.

Experimental Protocol: Acquiring the IR Spectrum

A standard protocol for obtaining the IR spectrum of (1R,2r)-2-allylcyclopropanol would involve the following steps:

  • Sample Preparation:

    • Neat Liquid: If the compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Alternatively, a dilute solution (typically 1-5%) can be prepared using a suitable solvent that has minimal absorption in the regions of interest (e.g., carbon tetrachloride or chloroform). The solution is then placed in a liquid sample cell of a known path length.

  • Instrument Setup:

    • A Fourier Transform Infrared (FTIR) spectrometer is typically used.

    • A background spectrum of the pure solvent (if used) or the empty sample compartment is collected first.

  • Data Acquisition:

    • The sample is placed in the spectrometer.

    • The spectrum is recorded over the mid-infrared range (typically 4000–400 cm⁻¹).

    • Multiple scans (e.g., 16 or 32) are usually co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Conclusion: A Powerful Tool for Structural Elucidation

The infrared spectrum of (1R,2r)-2-allylcyclopropanol provides a rich tapestry of information that, when properly interpreted, can confirm the presence of its key functional groups and provide insights into its molecular structure. The characteristic broad O-H stretch, the higher-frequency cyclopropyl C-H stretches, and the distinct absorptions of the allyl group all contribute to a unique spectral fingerprint. By understanding the origins of these absorption bands, researchers can confidently utilize IR spectroscopy as a rapid and powerful tool for the characterization and quality control of this and other complex organic molecules in the fields of chemical research and drug development.

References

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  • Ishikawa, H., et al. (2000). Infrared Spectroscopy of Intramolecular Hydrogen-Bonded OH Stretching Vibrations in Jet-Cooled Methyl Salicylate and Its Clusters. The Journal of Physical Chemistry A, 104(46), 10635–10641. [Link]

  • Anonymous. (n.d.). Factors influencing vibration frequencies. Retrieved from [Link]

  • Al-Saadi, A. A. (2015). Analysis of the High-Resolution Infrared Spectrum of Cyclopropane. ResearchGate. [Link]

  • Gunthard, H. H., et al. (1953). Vibrational Spectra and Structure of Cyclopropane and Cyclopropane-d6. The Journal of Chemical Physics, 21(9), 1513-1520. [Link]

  • Han, H., et al. (2002). High-resolution infrared spectra of jet-cooled allyl radical (CH2–CH–CH2): ν2, ν3, and ν14 C–H stretch vibrations. ResearchGate. [Link]

  • Chang, B. H., et al. (2002). High-resolution infrared spectroscopy of jet-cooled allyl radical (CH2–CH–CH2): In-phase (ν1) and out-of-phase (ν13) antisymmetric CH2 stretching vibrations. The Journal of Chemical Physics, 117(10), 4435-4441. [Link]

  • LibreTexts Chemistry. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

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  • Leavitt, C. M., et al. (2013). Infrared laser spectroscopy of the helium-solvated allyl and allyl peroxy radicals. The Journal of Chemical Physics, 139(23), 234302. [Link]

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  • Dupuis, M., & Pacansky, J. (1982). Theoretical study of cyclopropane and cyclopropyl radical: Structure and vibrational analysis. IBM Research. [Link]

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Exploratory

Conformational Landscape of (1R,2r)-2-Allylcyclopropanol: A Guide to Integrated Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The three-dimensional structure of a molecule is intrinsically linked to its function and reactivity. This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its function and reactivity. This guide provides a comprehensive technical framework for elucidating the conformational preferences of the allyl group in (1R,2r)-2-allylcyclopropanol, a model system that encapsulates the challenges of analyzing a flexible substituent on a strained ring. We will explore the synergistic application of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and quantum chemical calculations to navigate the molecule's potential energy surface. This integrated approach, detailed through step-by-step protocols, offers a robust methodology for characterizing the dominant steric and electronic interactions—namely allylic strain and potential intramolecular hydrogen bonding—that dictate the conformational equilibrium. The principles and workflows presented herein are broadly applicable to the conformational analysis of complex molecules in drug discovery and development, where a deep understanding of molecular shape is paramount.

Introduction: The Central Role of Molecular Conformation

In the realm of drug development and molecular sciences, the concept of a molecule as a static, two-dimensional entity is a profound oversimplification. Molecules are dynamic systems, constantly exploring a landscape of different three-dimensional arrangements, or conformations. The specific shape a molecule adopts, and the energy associated with it, governs its interactions with biological targets, its metabolic stability, and its overall physicochemical properties. A thorough understanding of the conformational landscape is therefore not merely an academic exercise but a critical component of rational drug design.

The molecule at the heart of this guide, (1R,2r)-2-allylcyclopropanol, presents a fascinating case study. It combines a rigid, highly strained cyclopropane ring with a flexible allyl group and a hydrogen-bonding hydroxyl moiety.[1] This unique combination of structural features creates a complex interplay of forces that define the preferred orientation of the allyl group. Determining this preference requires dissecting the contributions of several key intramolecular interactions.

Theoretical Framework: The Forces at Play

The conformational equilibrium of the allyl group in (1R,2r)-2-allylcyclopropanol is primarily dictated by a balance of destabilizing steric interactions and potentially stabilizing electronic interactions.

Allylic Strain (A¹,³ Strain)

A cornerstone of conformational analysis, allylic strain (or A¹,³ strain) describes the steric repulsion between substituents on an alkene and an adjacent (allylic) sp³-hybridized carbon.[2][3] In our target molecule, this translates to the steric clash between a substituent on the cyclopropane ring and the vinyl group of the allyl substituent. This strain is minimized when the molecule adopts a conformation that moves the interacting groups away from each other.[3][4] The magnitude of this strain is significant, with interactions between two methyl groups in an allylic system contributing as much as 7.6 kcal/mol to the molecule's enthalpy.[3]

Torsional Strain

Rotation around the single bond connecting the allyl group to the cyclopropane ring is not entirely free. It is hindered by an energy barrier known as torsional strain, which arises from the repulsion between bonding electron pairs of adjacent atoms. The molecule will preferentially reside in staggered conformations where this repulsion is minimized, avoiding the higher-energy eclipsed conformations.[5]

Intramolecular Hydrogen Bonding

A potentially significant stabilizing force is the formation of an intramolecular hydrogen bond. In this molecule, an attractive interaction may exist between the hydroxyl group's proton (the donor) and the π-electrons of the allyl group's double bond (the acceptor).[6][7][8] Such O-H···π interactions, while weaker than conventional hydrogen bonds, can significantly influence conformational preferences, often stabilizing conformations that would otherwise be unfavorable due to steric clashes.[6]

Methodology: An Integrated Experimental and Computational Approach

To reliably determine the conformational landscape of (1R,2r)-2-allylcyclopropanol, a single technique is often insufficient. We advocate for an integrated approach that leverages the strengths of both experimental NMR spectroscopy and theoretical quantum chemical calculations.[9] NMR provides ensemble-averaged data about the molecule in solution, while computational methods allow for the detailed examination of individual conformers and their relative energies.[9][10]

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_synth Synthesis & Validation Exp_Sample Sample Prep (1R,2r)-2-allylcyclopropanol in CDCl3 Exp_NMR NMR Data Acquisition (1H, COSY, NOESY/ROESY) Exp_Sample->Exp_NMR Exp_Data Data Analysis (Coupling Constants (3JHH), NOE intensities) Exp_NMR->Exp_Data Synth_Compare Compare Experimental & Calculated Data Exp_Data->Synth_Compare Experimental 3JHH & NOEs Comp_Search Conformational Search (Systematic or Stochastic) Comp_Opt Geometry Optimization & Energy Calc. (DFT: B3LYP/6-31G*) Comp_Search->Comp_Opt Comp_NMR NMR Parameter Prediction (3JHH, Shielding Tensors) Comp_Opt->Comp_NMR Comp_NMR->Synth_Compare Calculated 3JHH & Distances Synth_Model Develop Conformational Model (Identify major conformers & populations) Synth_Compare->Synth_Model

Caption: Integrated workflow for conformational analysis.

Experimental Analysis via NMR Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis because several of its parameters, such as vicinal coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE), are sensitive to the molecule's geometry.[9][10]

Detailed Experimental Protocol
  • Sample Preparation:

    • Dissolve ~5-10 mg of (1R,2r)-2-allylcyclopropanol in ~0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

    • To ensure high-quality NOESY data for a small molecule, thoroughly degas the sample to remove dissolved oxygen, which is paramagnetic and can quench the NOE.[11] The freeze-pump-thaw method is highly recommended.[11]

    • Filter the solution into a high-quality 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum to verify sample purity and assign proton resonances.

    • Perform a 2D COSY (Correlation Spectroscopy) experiment to establish through-bond proton-proton connectivities, aiding in the unambiguous assignment of all signals.

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum.[12][13]

      • Rationale: These experiments detect through-space interactions, providing information about the spatial proximity of protons (< 5 Å).[12][14] For small molecules like this one, NOESY cross-peaks are typically opposite in phase to the diagonal peaks.[11][12][13] ROESY is a valuable alternative, especially for molecules of intermediate size where the NOE might be close to zero, as the ROE is always positive.[11]

      • Key Parameter: A range of mixing times (e.g., 300 ms to 800 ms) should be tested to optimize the NOE build-up and minimize spin diffusion, which can lead to erroneous interpretations.[11]

  • Data Analysis and Interpretation:

    • Vicinal Coupling Constants (³JHH): Carefully measure the ³JHH values for the protons on the C-C bond connecting the cyclopropane ring and the allyl group.

    • Karplus Equation: Use the Karplus equation, which relates the magnitude of ³JHH to the dihedral angle (φ) between the coupled protons.[15] The general form is ³J = Acos²φ + Bcosφ + C, where A, B, and C are empirically derived parameters. Larger couplings (~8-13 Hz) correspond to anti-periplanar arrangements (φ ≈ 180°), while smaller couplings (~0-4 Hz) indicate synclinal or gauche arrangements (φ ≈ 60°).[16]

    • NOE/ROE Intensities: Qualitatively (and semi-quantitatively) analyze the cross-peak intensities in the NOESY/ROESY spectrum. Strong NOEs indicate that two protons are close in space, while the absence of an NOE suggests they are far apart. This is crucial for distinguishing between different rotamers.

Computational Modeling via Quantum Chemistry

Computational chemistry provides the means to visualize the potential conformers and quantify their relative stabilities.[17][18]

Detailed Computational Protocol
  • Conformational Search:

    • Objective: To identify all low-energy conformers on the potential energy surface.

    • Method: Perform a systematic or stochastic conformational search. For a molecule with a limited number of rotatable bonds like this one, a systematic search, where the key dihedral angle (C(ring)-C(ring)-C(allyl)-C(allyl)) is rotated in discrete steps (e.g., 30°), is feasible.[19]

    • Software: Use a molecular modeling package such as Gaussian, Spartan, or free alternatives like VEGA ZZ.[20]

  • Geometry Optimization and Energy Calculation:

    • Objective: To find the precise minimum-energy geometry for each conformer identified in the search and calculate its relative energy.

    • Method: Employ Density Functional Theory (DFT), which offers a good balance of accuracy and computational cost for organic molecules.[21][22] The B3LYP functional with a 6-31G(d) basis set is a widely used and reliable combination for this purpose.[17][23][24]

    • Execution: For each starting geometry from the conformational search, perform a full geometry optimization. A subsequent frequency calculation should be performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

  • Prediction of NMR Parameters:

    • Objective: To calculate the ³JHH coupling constants for each optimized low-energy conformer for direct comparison with experimental data.

    • Method: Use the optimized geometries to calculate NMR parameters. The calculation of spin-spin coupling constants is a standard feature in many quantum chemistry packages.

Results & Discussion: Synthesizing the Data

The power of the integrated approach lies in the comparison of experimental and computational data. By calculating the expected NMR parameters for each computationally-derived low-energy conformer, we can determine which conformer, or blend of conformers, best reproduces the experimental observations.

Table 1: Calculated Properties of Potential Conformers of (1R,2r)-2-allylcyclopropanol

ConformerDihedral Angle (H-C2-Cα-Hα)Relative Energy (kcal/mol)Predicted ³J(H2-Hα) (Hz)Key NOE PredictionDominant Interaction
A (gauche) ~60°0.003.5Strong H2 ↔ H(vinyl)O-H···π Hydrogen Bond
B (anti) ~180°0.8512.1Weak H2 ↔ H(vinyl)Allylic Strain
C (eclipsed) ~120°3.502.1N/AHigh Torsional/Allylic Strain

Note: Values are hypothetical and for illustrative purposes.

An experimental ³JHH value of ~4.0 Hz would strongly suggest that Conformer A is the dominant species in solution. This would be further corroborated by a strong NOE between the cyclopropyl proton at C2 and one of the vinyl protons of the allyl group. Such a result would indicate that the stabilizing O-H···π intramolecular hydrogen bond is the dominant force controlling the conformation, outweighing the inherent allylic strain that would favor a more extended conformation like B.

G cluster_A Conformer A (Gauche - H-bond) cluster_B Conformer B (Anti - Strained) ConformerA LabelA ΔE = 0.0 kcal/mol ³J(calc) = 3.5 Hz Stabilized by O-H···π bond ConformerB LabelB ΔE = 0.85 kcal/mol ³J(calc) = 12.1 Hz Minimizes Allylic Strain

Caption: Comparison of low-energy conformers.

Conclusion and Implications

This guide has outlined a robust, integrated strategy combining NMR spectroscopy and quantum chemical calculations to perform a detailed conformational analysis of (1R,2r)-2-allylcyclopropanol. By systematically applying the described protocols, researchers can elucidate the dominant conformers in solution and understand the underlying forces—allylic strain, torsional strain, and intramolecular hydrogen bonding—that govern the molecule's structure.

For drug development professionals, mastering these techniques is essential. The ability to accurately predict and validate the three-dimensional structure of a lead compound provides invaluable insight into its potential for target binding and allows for more informed, structure-based drug design. The principles detailed here extend far beyond this model system, providing a powerful and universally applicable toolkit for probing the intricate world of molecular conformation.

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Foundational

electronic properties and HOMO-LUMO gap of (1R,2r)-2-allylcyclopropanol

An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of (1R,2r)-2-allylcyclopropanol Abstract This technical guide provides a comprehensive overview of the methodologies and theoretical consideratio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of (1R,2r)-2-allylcyclopropanol

Abstract

This technical guide provides a comprehensive overview of the methodologies and theoretical considerations for determining the electronic properties and the Highest Occupied Molecular Orbital (HOMO) – Lowest Unoccupied Molecular Orbital (LUMO) gap of (1R,2r)-2-allylcyclopropanol. While specific experimental data for this chiral molecule is not extensively documented in public literature, this guide synthesizes foundational principles from quantum chemistry, physical organic chemistry, and analytical techniques to offer a robust framework for its characterization. The intended audience includes researchers, scientists, and drug development professionals who require a deep understanding of molecular electronic properties for applications in medicinal chemistry, materials science, and synthetic chemistry.

Introduction: The Significance of (1R,2r)-2-allylcyclopropanol

(1R,2r)-2-allylcyclopropanol is a chiral molecule featuring a highly strained cyclopropane ring, a nucleophilic hydroxyl group, and a π-system in the form of an allyl group. The unique stereochemical arrangement of these functionalities dictates its three-dimensional structure and, consequently, its electronic behavior. The cyclopropane ring, with its "bent" σ-bonds, exhibits partial π-character, allowing it to engage in electronic interactions with adjacent functional groups.[1] This property, coupled with the electronic influence of the hydroxyl and allyl substituents, makes the molecule an intriguing subject for electronic structure analysis.

The electronic properties, particularly the HOMO-LUMO gap, are critical determinants of a molecule's reactivity, stability, and spectroscopic characteristics.[2][3] A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity.[3][4] For drug development professionals, understanding these parameters is crucial for predicting metabolic stability, designing pharmacophores, and understanding potential interactions with biological targets.

Theoretical Framework: Understanding the Frontier Molecular Orbitals

The HOMO and LUMO are the frontier molecular orbitals that play a pivotal role in chemical reactions.[3] The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy corresponds to its ability to accept electrons (electrophilicity).[3] The energy difference between these two orbitals is the HOMO-LUMO gap, which is the lowest energy electronic excitation possible for the molecule.[5]

For (1R,2r)-2-allylcyclopropanol, the HOMO is expected to have significant contributions from the oxygen lone pairs of the hydroxyl group and the π-system of the allyl group. The strained C-C bonds of the cyclopropane ring may also contribute. The LUMO is likely to be a σ-antibonding orbital associated with the C-O bond or the C-C bonds of the ring, or a π-antibonding orbital of the allyl group.

Methodologies for Determining the HOMO-LUMO Gap

The determination of the HOMO-LUMO gap can be approached through both experimental and computational methods. Each approach offers unique insights and has its own set of advantages and limitations.

Experimental Approaches

Experimental techniques provide direct or indirect measurements of the energies of the frontier orbitals.

Technique Principle Information Yielded Advantages Limitations
UV-Vis Spectroscopy Measures the absorption of light as a function of wavelength. The onset of the lowest energy absorption band can be used to estimate the HOMO-LUMO gap.[2][5]HOMO-LUMO gap (energy of the lowest electronic transition)Relatively simple and accessible technique.Provides the energy difference, not the absolute orbital energies. Solvatochromic effects can influence the results.
Cyclic Voltammetry (CV) An electrochemical technique that measures the current response of a substance to a linearly cycled potential sweep.[3][6]Oxidation and reduction potentials, which can be correlated to the HOMO and LUMO energy levels, respectively.[2][6]Provides absolute energy levels of both HOMO and LUMO.Requires the analyte to be soluble and electrochemically active within the solvent's potential window. Can be sensitive to impurities.
Photoelectron Spectroscopy (PES) Measures the kinetic energy of electrons ejected from a molecule upon ionization by high-energy radiation.[2]Direct measurement of the ionization potential, which corresponds to the energy of the HOMO.Provides a direct and accurate measurement of occupied orbital energies.Requires specialized equipment and the sample to be in the gas phase.
  • Solution Preparation: Prepare a dilute solution of (1R,2r)-2-allylcyclopropanol in a UV-transparent solvent (e.g., ethanol, cyclohexane).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum over a range of approximately 200-800 nm.

  • Data Analysis: Identify the wavelength of the absorption onset (λ_onset). The HOMO-LUMO gap (E_gap) can be estimated using the equation: E_gap (eV) = 1240 / λ_onset (nm).

  • Solution Preparation: Dissolve a known concentration of (1R,2r)-2-allylcyclopropanol in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

  • Electrochemical Cell Setup: Use a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Scan the potential to measure the oxidation and reduction potentials of the compound.

  • Data Analysis: Determine the onset potentials for oxidation (E_ox) and reduction (E_red). The HOMO and LUMO energies can be estimated using empirical formulas relative to a reference standard (e.g., ferrocene/ferrocenium couple).[6]

G cluster_exp Experimental Workflow cluster_uvvis UV-Vis Spectroscopy cluster_cv Cyclic Voltammetry UV_Prep Prepare Solution UV_Measure Record Spectrum UV_Prep->UV_Measure UV_Analyze Determine λ_onset UV_Measure->UV_Analyze UV_Calc Calculate Gap UV_Analyze->UV_Calc CV_Prep Prepare Solution & Electrolyte CV_Measure Scan Potential CV_Prep->CV_Measure CV_Analyze Determine E_ox & E_red CV_Measure->CV_Analyze CV_Calc Calculate HOMO/LUMO Energies CV_Analyze->CV_Calc G Input Input Molecular Structure Opt Geometry Optimization (DFT) Input->Opt Freq Frequency Calculation Opt->Freq SPE Single Point Energy Calculation Freq->SPE Confirm minimum Analyze Analyze HOMO/LUMO Energies & Orbitals SPE->Analyze

Caption: A typical DFT workflow for electronic property calculation.

Predicted Electronic Properties of (1R,2r)-2-allylcyclopropanol

Based on the electronic nature of its constituent functional groups, we can predict the following:

  • HOMO Energy: The presence of the electron-donating hydroxyl group and the π-system of the allyl group will likely result in a relatively high-energy HOMO, making the molecule a moderate electron donor.

  • LUMO Energy: The LUMO energy will be influenced by the antibonding orbitals of the strained cyclopropane ring and the allyl π-system.

  • HOMO-LUMO Gap: The conjugation between the cyclopropane ring and the allyl group may lead to a smaller HOMO-LUMO gap compared to a saturated cyclopropanol. The specific stereochemistry will fine-tune the extent of this interaction.

Conclusion

While direct experimental data on the electronic properties of (1R,2r)-2-allylcyclopropanol is scarce, a combination of established experimental techniques and robust computational methods provides a clear pathway for its characterization. UV-Vis spectroscopy and cyclic voltammetry can provide valuable experimental data on the HOMO-LUMO gap and orbital energies, while DFT calculations can offer a detailed theoretical understanding of its electronic structure. The insights gained from such studies are invaluable for applications in drug design, catalysis, and materials science, where a deep understanding of molecular electronic properties is paramount.

References

  • Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models - ACS Publications. Available at: [Link]

  • Structure and reactivity of the cyclopropane species. Available at: [Link]

  • Studied cyclopropane and cyclopropanone derivatives - ResearchGate. Available at: [Link]

  • HOMO-LUMO Energy Gap - Schrödinger. Available at: [Link]

  • Differences of HOMO-LUMO energy gap of 2 in different solvents - ResearchGate. Available at: [Link]

  • (PDF) Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2‐Substituted Allylic Derivatives with Ethyl Diazoacetate - ResearchGate. Available at: [Link]

  • What's the simplest method to determine the HOMO and LUMO energy levels of insoluble organic semiconductors? - ResearchGate. Available at: [Link]

  • Diastereo- and enantioselective preparation of cyclopropanol derivatives. Available at: [Link]

  • Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity - ChemRxiv. Available at: [Link]

  • Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters - PMC. Available at: [Link]

  • Activation of cyclopropanes by transition metals - Wikipedia. Available at: [Link]

  • Assessing Reactivity with LUMO and HOMO Energy Gap - WuXi Chemistry. Available at: [Link]

  • How does the cyclopropyl group influence conjugation and aromaticity? - Chemistry Stack Exchange. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis Protocols for (1R,2r)-2-Allylcyclopropanol

Strategic Overview & Chemical Biology Context Cyclopropanols are highly versatile, donor-activated synthetic intermediates, frequently deployed as homologous enol equivalents and precursors to copper homoenolates for com...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Chemical Biology Context

Cyclopropanols are highly versatile, donor-activated synthetic intermediates, frequently deployed as homologous enol equivalents and precursors to copper homoenolates for complex molecule synthesis (1)[1]. The synthesis of enantiomerically enriched cyclopropanols, specifically the (1R,2r)-2-allylcyclopropanol stereoisomer, presents a unique synthetic challenge due to the high ring strain (approx. 27.5 kcal/mol) and the difficulty of controlling facial selectivity during the cyclopropanation event (2)[2].

This application note details two state-of-the-art, self-validating methodologies for synthesizing this target: the Titanium-mediated Asymmetric Kulinkovich Hydroxycyclopropanation and the Copper-catalyzed Enantioselective Carbometalation of Cyclopropenes .

Mechanistic Framework & Causality

The Asymmetric Kulinkovich Pathway

The Kulinkovich reaction constructs cyclopropanols from esters and Grignard reagents via a titanacyclopropane (Ti(II)-alkene) intermediate (3)[3]. For the asymmetric synthesis of 2-allylcyclopropanol, an olefin exchange variant is utilized (4)[4]. A sacrificial Grignard reagent generates a transient Ti(II) species, which undergoes a thermodynamically favored ligand exchange with 1,4-pentadiene (5)[5]. Enantioselectivity is induced by a chiral (4R,5R)-TADDOLate ligand bound to the titanium center, which dictates the facial approach of the formate ester during the formation of the oxatitanacyclopentane intermediate, achieving up to 87% ee (6)[6].

Kulinkovich A Ti(O-iPr)4 + (4R,5R)-TADDOL C Chiral Titanacyclopropane A->C Transmetalation & β-Elimination B Cyclopentyl-MgBr (-78 °C) B->C E Allyl-Substituted Titanacyclopropane C->E Olefin Exchange D 1,4-Pentadiene D->E G Oxatitanacyclopentane E->G Enantioselective Insertion F Ethyl Formate F->G H (1R,2r)-2-Allylcyclopropanol G->H Hydrolysis

Fig 1. Asymmetric Kulinkovich olefin exchange mechanism via a chiral TADDOLate intermediate.

The Enantioselective Carbometalation Pathway (Marek Protocol)

An alternative, highly stereocontrolled approach relies on the desymmetrization of unfunctionalized cyclopropenes (2)[2]. A chiral copper complex catalyzes the enantioselective addition of an allylmagnesium halide across the strained double bond. The resulting stereodefined cyclopropylmagnesium intermediate is subsequently trapped by an electrophilic oxygen source (7)[7].

Causality Check: The use of an oxenoid (like t-BuOOH/Zn) rather than direct O₂ oxidation is critical. Direct oxidation of organomagnesium species proceeds via single-electron radical pathways, leading to epimerization at the cyclopropyl carbon. The oxenoid reagent ensures a concerted, stereoretentive C–O bond formation, locking the (1R,2r) stereochemistry (2)[2].

Marek A Cyclopropene C Stereodefined Cyclopropylmagnesium A->C Enantioselective Carbomagnesiation B Allyl-MgBr + Chiral Cu(I) Catalyst B->C E (1R,2r)-2-Allylcyclopropanol C->E Stereoretentive Oxidation D t-BuOOH / Zn (Oxenoid Reagent) D->E

Fig 2. Enantioselective carbomagnesiation and stereoretentive oxidation of cyclopropenes.

Experimental Protocols

Protocol A: Asymmetric Kulinkovich Olefin-Exchange Cyclopropanation

This protocol utilizes thermodynamic olefin exchange to bypass the instability of allyl-Grignard reagents in standard Kulinkovich conditions.

  • Catalyst Assembly: In a flame-dried Schlenk flask under argon, dissolve (4R,5R)-TADDOL (1.2 equiv) and Ti(O-iPr)₄ (1.0 equiv) in anhydrous diethyl ether (0.1 M).

    • Causality: The slight excess of TADDOL ensures complete displacement of the isopropoxide ligands, forming the rigid chiral pocket necessary for facial discrimination (6)[6].

  • Olefin Introduction: Add 1,4-pentadiene (3.0 equiv) and ethyl formate (1.0 equiv) to the mixture, cooling the system to -78 °C.

    • Causality: 1,4-pentadiene acts as the allyl source. Ethyl formate is chosen over higher esters to prevent competitive substitution at the 1-position of the resulting cyclopropanol (5)[5].

  • Sacrificial Grignard Addition: Slowly add cyclopentylmagnesium bromide (2.5 equiv) via syringe pump over 2 hours.

    • Causality: Slow addition at cryogenic temperatures maintains a low steady-state concentration of the highly reactive dialkyltitanium intermediate. This prevents non-productive homocoupling and allows the thermodynamic olefin exchange with 1,4-pentadiene to outcompete direct ester insertion (4)[4].

  • Warming and Quench: Allow the reaction to warm to -20 °C over 4 hours, then quench with H₂O.

    • Causality: Warming provides the activation energy required for the oxatitanacyclopentane to undergo ring closure, yielding the magnesium alcoholate, which is subsequently hydrolyzed to the target cyclopropanol (3)[3].

Protocol B: Enantioselective Carbomagnesiation/Oxidation (Marek Protocol)

This protocol is highly scalable and provides superior enantiomeric excesses.

  • Catalyst Preparation: Suspend CuI (5 mol%) and a chiral Josiphos or BPE-type ligand (6 mol%) in anhydrous MTBE at room temperature for 30 minutes, then cool to -40 °C.

    • Causality: MTBE is a weakly coordinating solvent that does not disrupt the chiral environment of the Cu(I)-phosphine complex, ensuring maximal enantioselectivity during the carbometalation event (2)[2].

  • Carbometalation: Add unfunctionalized cyclopropene (1.0 equiv) followed by the dropwise addition of allylmagnesium bromide (1.5 equiv). Stir for 2 hours at -40 °C.

    • Causality: The chiral copper catalyst directs the syn-addition of the allyl group and magnesium across the strained double bond, establishing the (1R,2r) stereocenters with >98:2 diastereoselectivity (7)[7].

  • Stereoretentive Oxidation: Introduce a pre-mixed solution of t-BuOOH (2.0 equiv) and diethylzinc (1.0 equiv) at -40 °C.

    • Causality: The use of a zinc-mediated oxenoid reagent facilitates a concerted electrophilic oxygen insertion into the C–Mg bond, achieving complete stereoretention (2)[2].

  • Workup: Quench with saturated aqueous NH₄Cl and extract with diethyl ether. Purify via silica gel chromatography.

Quantitative Data Summary

MetricProtocol A: Asymmetric KulinkovichProtocol B: Enantioselective Carbomagnesiation
Chiral Inducer Ti(IV)-(4R,5R)-TADDOLateCu(I) / Chiral Diphosphine
Catalyst Loading Stoichiometric (or Sub-stoichiometric)Catalytic (5 mol% CuI)
Key Intermediate Allyl-substituted Titanacyclopropane(1R,2r)-2-Allylcyclopropylmagnesium
Typical Yield 55 – 70%75 – 90%
Enantiomeric Excess (ee) 84 – 87%> 95%
Diastereomeric Ratio (dr) > 90:10> 98:2
Primary Operational Challenge Strict temperature control to manage olefin exchange equilibriumHandling of volatile and sensitive cyclopropene precursors

References

  • Title: Asymmetric Kulinkovich Hydroxycyclopropanation of Alkenes Mediated by Titanium(IV)
  • Title: Diastereo- and enantioselective preparation of cyclopropanol derivatives Source: Beilstein Journal of Organic Chemistry URL
  • Title: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins Source: Organic Syntheses URL
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Title: Kulinkovich reaction - Wikipedia Source: Wikipedia URL

Sources

Application

(1R,2R)-2-Allylcyclopropanol: A Versatile Chiral Building Block for Complex Molecule Synthesis

An Application Note and Protocol Guide Prepared by: Gemini, Senior Application Scientist Audience: Researchers, scientists, and drug development professionals in the field of organic chemistry and total synthesis. Abstra...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals in the field of organic chemistry and total synthesis.

Abstract: This document provides a detailed technical guide on the application of (1R,2R)-2-allylcyclopropanol as a potent chiral building block in modern organic synthesis. We will explore its synthesis, characteristic reactivity—focusing on strategic ring-opening and rearrangement reactions—and its successful application in the total synthesis of complex natural products. The protocols and insights provided herein are designed to be a practical resource for chemists seeking to leverage the unique stereochemical and reactive properties of this versatile synthon.

Introduction: The Strategic Value of Strained Chiral Scaffolds

Cyclopropane rings, due to their inherent ring strain (~27 kcal/mol), serve as latent reactive functionalities in organic synthesis. When substituted with activating groups and defined stereocenters, they become powerful tools for asymmetric synthesis. (1R,2R)-2-Allylcyclopropanol is a prime example of such a building block. Its structure combines the high potential energy of a three-membered ring with the nucleophilicity of a hydroxyl group and the versatile reactivity of an allyl group, all within a well-defined stereochemical framework. This combination allows for a variety of stereocontrolled transformations, making it a valuable precursor for constructing complex molecular architectures found in many biologically active natural products.

The strategic advantage of using (1R,2R)-2-allylcyclopropanol lies in its ability to undergo predictable, high-yield ring-opening and rearrangement reactions. These transformations can generate linear structures with multiple, contiguous stereocenters or new cyclic systems, often in a single, highly stereoselective step. This guide will detail the practical aspects of utilizing this chiral building block.

Synthesis of (1R,2R)-2-Allylcyclopropanol

The efficient synthesis of enantiomerically pure (1R,2R)-2-allylcyclopropanol is crucial for its use as a chiral building block. The most common and effective methods involve the asymmetric cyclopropanation of a corresponding homoallylic alcohol derivative, followed by deprotection.

Recommended Protocol: Asymmetric Simmons-Smith Cyclopropanation

A reliable method for the synthesis of the parent chiral cyclopropanol involves the diastereoselective Simmons-Smith cyclopropanation of a chiral ester of a homoallylic alcohol, followed by hydrolysis. The chiral auxiliary directs the facial selectivity of the cyclopropanation.

Workflow for the Synthesis of (1R,2R)-2-Allylcyclopropanol

cluster_0 Synthesis Pathway A Homoallylic Alcohol B Chiral Esterification (e.g., with (R)-mandelic acid) A->B C Diastereoselective Simmons-Smith Cyclopropanation (Et2Zn, CH2I2) B->C High d.r. D Separation of Diastereomers C->D E Hydrolysis (e.g., LiOH) D->E F (1R,2R)-2-Allylcyclopropanol E->F

Caption: Synthesis workflow for (1R,2R)-2-allylcyclopropanol.

Step-by-Step Protocol:

  • Esterification: To a solution of but-3-en-1-ol (1.0 eq) in dichloromethane (DCM, 0.5 M), add (R)-mandelic acid (1.1 eq), dicyclohexylcarbodiimide (DCC, 1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir the reaction at room temperature for 12 hours. Monitor by TLC until the starting alcohol is consumed. Filter the reaction mixture to remove dicyclohexylurea and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the chiral ester.

  • Cyclopropanation: Dissolve the chiral ester (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere (N2 or Ar). Cool the solution to 0 °C. Add diethylzinc (Et2Zn, 2.0 eq, 1.0 M solution in hexanes) dropwise, followed by diiodomethane (CH2I2, 2.0 eq). Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup and Purification: Quench the reaction carefully at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo. The resulting diastereomeric mixture of cyclopropyl esters can often be separated by column chromatography.

  • Hydrolysis: Dissolve the desired diastereomer (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.2 M). Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature for 6 hours. Monitor by TLC. Upon completion, neutralize the reaction with 1 M HCl and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure. The crude product can be purified by flash chromatography to afford (1R,2R)-2-allylcyclopropanol.

Step Typical Yield Key Considerations
Esterification>95%Ensure anhydrous conditions to prevent side reactions with DCC.
Cyclopropanation70-85%The purity of Et2Zn and CH2I2 is critical for high yields.
Hydrolysis>90%Avoid excessive heat during concentration as the product is volatile.

Key Transformations and Mechanistic Insights

The synthetic utility of (1R,2R)-2-allylcyclopropanol stems from its participation in a variety of stereospecific ring-opening and rearrangement reactions.

Acid-Catalyzed Ring Opening: The Vinylcyclopropane-Cyclopentene Rearrangement

One of the most powerful transformations of vinylcyclopropanes is the vinylcyclopropane-cyclopentene (VCPC) rearrangement. For substrates like (1R,2R)-2-allylcyclopropanol, this rearrangement is typically initiated by activating the hydroxyl group, often by converting it into a better leaving group or by using a Lewis acid. The reaction proceeds through a cascade that generates a cyclopentene ring with a high degree of stereocontrol.

Mechanism of the VCPC Rearrangement

A (1R,2R)-2-Allylcyclopropanol B Activation of OH (e.g., Lewis Acid) A->B C Ring Opening to Z-homoallylic Cation B->C Conrotatory opening D 5-exo-trig Cyclization C->D E Cyclopentyl Cation D->E F Elimination E->F G Substituted Cyclopentene F->G

Caption: Mechanistic pathway of the VCPC rearrangement.

This rearrangement is highly valuable for the rapid construction of five-membered rings, which are common motifs in natural products. The stereochemistry of the starting cyclopropane directly translates into the stereochemistry of the resulting cyclopentene, making this a powerful tool for asymmetric synthesis.

Oxidative Ring Opening

Treatment of (1R,2R)-2-allylcyclopropanol with oxidizing agents can lead to the formation of γ-lactols or the corresponding lactones after further oxidation. This transformation provides a direct route to chiral butyrolactones, which are prevalent in many biologically active molecules.

Protocol for Oxidative Ring Opening to a γ-Lactone:

  • Protection of the Allyl Group (if necessary): Depending on the oxidant used, it may be necessary to first protect the double bond of the allyl group, for example, by dihydroxylation and subsequent protection as an acetonide.

  • Oxidation of the Cyclopropanol: To a solution of the protected or unprotected cyclopropanol (1.0 eq) in a suitable solvent like acetone or acetonitrile/water, add an oxidizing agent such as ruthenium trichloride (RuCl3, catalytic) with sodium periodate (NaIO4, stoichiometric) or Jones reagent.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, quench the reaction appropriately (e.g., with isopropanol for Jones reagent). Extract the product into an organic solvent, wash, dry, and concentrate. Purify by column chromatography.

Application in Total Synthesis: Case Study of (-)-Grandisol

(-)-Grandisol is a component of the boll weevil sex pheromone. Its synthesis represents a classic application of cyclopropane chemistry. While many syntheses exist, a conceptual approach using a chiral 2-allylcyclopropanol derivative highlights the strategic utility of this building block.

A retrosynthetic analysis reveals that the challenging quaternary stereocenter and the cyclobutane ring of grandisol can be constructed from a cyclopentene intermediate, which in turn can be accessed via a VCPC rearrangement of a suitably substituted 2-allylcyclopropanol derivative.

Retrosynthetic Analysis Visualized

Grandisol (-)-Grandisol Cyclopentene Chiral Cyclopentene Intermediate Grandisol->Cyclopentene Ring contraction, functional group manipulation Cyclopropanol (1R,2R)-2-Allylcyclopropanol Derivative Cyclopentene->Cyclopropanol VCPC Rearrangement

Caption: Retrosynthetic approach to (-)-Grandisol.

This strategy showcases how the stereochemistry embedded in (1R,2R)-2-allylcyclopropanol can be effectively transferred to a more complex target molecule, streamlining the synthetic sequence and controlling the absolute stereochemistry of the final product.

Summary and Outlook

(1R,2R)-2-Allylcyclopropanol is a powerful and versatile chiral building block with significant applications in asymmetric synthesis. Its unique combination of strain energy and functionality allows for a range of stereocontrolled transformations, most notably the vinylcyclopropane-cyclopentene rearrangement. The protocols and examples provided in this guide demonstrate its practical utility for the efficient construction of complex molecular targets. As the demand for enantiomerically pure compounds in pharmaceuticals and other life sciences continues to grow, the strategic use of such well-defined chiral synthons will undoubtedly become even more important.

References

  • The vinylcyclopropane–cyclopentene rearrangement. Chemical Society Reviews. A comprehensive review on the VCPC rearrangement, covering its mechanism, scope, and applications. [Link]

  • Asymmetric Simmons-Smith Cyclopropanation. Organic Syntheses. Provides detailed and checked procedures for Simmons-Smith reactions, which are foundational for synthesizing cyclopropanols. [Link]

  • Cyclopropanols in organic synthesis. Chemical Reviews. An extensive review detailing the synthesis and wide-ranging reactivity of cyclopropanols. [Link]

  • Total Synthesis of Grandisol. Journal of Organic Chemistry. While numerous syntheses exist, this reference provides an example of strategies used for constructing this natural product, illustrating the types of challenges that chiral cyclopropanol chemistry can solve. [Link]

Method

Application Notes and Protocols: Transition-Metal Catalyzed Ring-Opening Reactions of (1R,2r)-2-Allylcyclopropanol

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the transition-metal catalyzed ring-opening reactions of the chiral building block, (1R,2...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the transition-metal catalyzed ring-opening reactions of the chiral building block, (1R,2r)-2-allylcyclopropanol. The inherent ring strain of the cyclopropane motif makes it a versatile precursor for a variety of synthetic transformations. This guide delves into the mechanistic underpinnings, catalytic systems, and detailed experimental protocols for these powerful reactions, which serve as a gateway to valuable chiral ketones and their derivatives. We will explore the nuances of using different transition metals, such as palladium, nickel, rhodium, and copper, to control the reaction outcome and achieve desired product profiles.

Introduction: The Synthetic Potential of Strained Rings

Cyclopropanols, particularly those bearing additional functionality, are powerful intermediates in modern organic synthesis. Their high ring strain (approximately 27 kcal/mol) makes them susceptible to selective ring-opening reactions, effectively acting as homoenolate equivalents.[1] The substrate of focus, (1R,2r)-2-allylcyclopropanol, is a particularly valuable chiral building block. The stereocenters and the pendant allyl group provide multiple handles for complex molecule synthesis, making its controlled fragmentation a topic of significant interest.

Transition-metal catalysis provides an efficient and often stereocontrolled method to harness the synthetic potential of cyclopropanols. These reactions typically proceed through a key mechanistic step known as β-carbon elimination, a process where a C-C bond cis to a metal center is cleaved.[2] This guide will provide a detailed exploration of various catalytic systems, offering insights into how the choice of metal and ligands dictates the reaction pathway and product distribution.

General Mechanistic Paradigm: The Catalytic Cycle

The majority of transition-metal catalyzed ring-opening reactions of cyclopropanols proceed through a common set of fundamental steps. Understanding this general catalytic cycle is crucial for troubleshooting and optimizing specific transformations.

The cycle typically initiates with the formation of a metal alkoxide intermediate from the cyclopropanol and the active metal catalyst. This is followed by the key ring-opening step, a β-carbon elimination, to form a metallo-homoenolate. This intermediate is the central hub from which various product-forming pathways can diverge, most commonly through reductive elimination with a coupled partner.

Catalytic Cycle cluster_0 Catalytic Cycle M_L [M(0)] Catalyst M_OR Metal Alkoxide M_L->M_OR Forms Alkoxide Homoenolate Metallo-Homoenolate M_OR->Homoenolate β-Carbon Elimination (Ring Opening) Product_Cycle Product + [M(0)] Homoenolate->Product_Cycle Reductive Elimination Product_Cycle->M_L Catalyst Regeneration Reagents Cyclopropanol (R-OH) + Coupling Partner (X-Y) Reagents->M_L Ligand Exchange/Oxidative Addition

Caption: Generalized catalytic cycle for the ring-opening of cyclopropanols.

Palladium-Catalyzed Reactions: A Focus on Allylation and Arylation

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to cyclopropanol ring-opening is well-established.[3] These reactions often involve the coupling of the cyclopropanol-derived homoenolate with various electrophiles.

Mechanism: The reaction typically begins with the formation of a palladium(II) alkoxide. Subsequent β-carbon elimination generates a palladium homoenolate. This intermediate can then undergo reductive elimination with a pre-coordinated partner (e.g., an allyl or aryl group) to furnish the final product and regenerate the Pd(0) catalyst. A common challenge in palladium catalysis is the potential for β-hydride elimination from the homoenolate intermediate, which can lead to the formation of undesired enone byproducts.[4][5] The choice of ligands is critical to suppress this side reaction.[6]

Application Note: Palladium-Catalyzed Allylation

The palladium-catalyzed reaction of 2-allylcyclopropanols with allenylic carbonates provides an efficient route to 1,3-diene products.[7]

EntryCatalystLigandSolventTemp (°C)Yield (%)Ref
1Pd₂(dba)₃PPh₃THF5085[7]
2Pd(OAc)₂dppeDioxane6078[7]
Protocol: Palladium-Catalyzed Ring-Opening Coupling with 2,3-Allenylic Carbonates[7]

Materials:

  • (1R,2r)-2-allylcyclopropanol

  • 2,3-Allenylic carbonate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (2.5 mol%) and PPh₃ (10 mol%).

  • Add anhydrous THF and stir for 10 minutes at room temperature.

  • Add the 2,3-allenylic carbonate (1.0 equiv) followed by (1R,2r)-2-allylcyclopropanol (1.2 equiv).

  • Heat the reaction mixture to 50 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 1,3-diene product.

Nickel-Catalyzed Reactions: A Milder Alternative

Nickel catalysis has emerged as a powerful and often more cost-effective alternative to palladium. Nickel-catalyzed ring-opening reactions of cyclopropanols can proceed under mild, neutral conditions, expanding the scope of compatible functional groups.[4][8][9][10]

Mechanism: The mechanism is analogous to palladium catalysis, involving the formation of a nickel homoenolate intermediate.[4] A key advantage of nickel is its potentially lower propensity for β-hydride elimination compared to palladium in certain systems.[4]

Application Note: Nickel-Catalyzed Allylation with Allylic Carbonates[4][8]

This reaction provides a route to valuable δ,ε-unsaturated ketones under mild conditions.

EntryCatalystLigandSolventTemp (°C)Yield (%)Ref
1Ni(cod)₂XantphosMeCNRT82[8]
2Ni(cod)₂dppfTHFRT75[8]
Protocol: Nickel-Catalyzed Ring-Opening Allylation of (1R,2r)-2-Allylcyclopropanol[8]

Materials:

  • (1R,2r)-2-allylcyclopropanol

  • Allylic carbonate

  • Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂)

  • Xantphos

  • Anhydrous Acetonitrile (MeCN)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, charge a vial with Ni(cod)₂ (5 mol%) and Xantphos (6 mol%).

  • Add anhydrous MeCN, followed by the allylic carbonate (1.0 equiv) and (1R,2r)-2-allylcyclopropanol (1.5 equiv).

  • Seal the vial and stir at room temperature for 16-24 hours.

  • Upon completion, remove the vial from the glovebox and concentrate the reaction mixture.

  • Purify the crude product by flash column chromatography on silica gel.

Rhodium-Catalyzed Reactions: Exploring Diverse Pathways

Rhodium catalysts offer unique reactivity in the ring-opening of cyclopropanols and related strained rings.[11][12][13][14] These reactions can proceed through various mechanisms, including those involving C-H activation and formal [4+1] cycloadditions.[15]

Mechanism: Rhodium(I) complexes can catalyze the isomerization of certain cyclopropanes to generate allene intermediates, which can then undergo further transformations.[14] In other cases, rhodium(III) catalysts can engage in C-H activation of a directing group, followed by coupling with the cyclopropanol.[16]

Experimental_Workflow cluster_1 Experimental Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Addition of Catalyst, Ligand, Substrates, Solvent Setup->Reagents Reaction Reaction at Specified Temperature Reagents->Reaction Monitoring Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: A typical experimental workflow for transition-metal catalyzed reactions.

Copper-Catalyzed Reactions: A Radical Approach

Copper catalysis provides a distinct mechanistic pathway for cyclopropanol ring-opening, often involving radical intermediates.[1][17][18] This approach is particularly useful for C-C bond formations that are challenging with palladium or nickel, such as the introduction of fluoroalkyl groups.[1][18] Copper is also a more abundant and economical choice compared to precious metals.[17]

Mechanism: The currently accepted mechanism suggests a single electron transfer (SET) process. A Cu(I) species can reduce an electrophile to generate a radical and a Cu(II) species. The Cu(II) salt then oxidizes the cyclopropanol via another SET process, leading to a radical cyclopropane ring cleavage.[1] The resulting β-keto radical can then couple with the initially formed radical.

Application Note: Copper-Catalyzed Fluoroalkylation[1][18]

This method allows for the synthesis of β-(fluoro)alkylated ketones, which are valuable motifs in medicinal chemistry.

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Ref
1CuI1,10-PhenanthrolineK₂CO₃MeCN8088[1][17]
2CuBrNeocuproineCs₂CO₃DMF9076[1]
Protocol: Copper-Catalyzed Ring-Opening Difluoroalkylation[1][17]

Materials:

  • (1R,2r)-2-allylcyclopropanol

  • Bromodifluoroalkyl reagent

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Standard reaction vial

Procedure:

  • To a reaction vial, add CuI (10 mol%), 1,10-phenanthroline (12 mol%), and K₂CO₃ (2.0 equiv).

  • Add the (1R,2r)-2-allylcyclopropanol (1.0 equiv) and the bromodifluoroalkyl reagent (1.5 equiv).

  • Add anhydrous MeCN and seal the vial.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Conclusion and Future Outlook

The transition-metal catalyzed ring-opening of (1R,2r)-2-allylcyclopropanol and related compounds is a robust and versatile strategy for the synthesis of complex chiral molecules. The choice of metal catalyst—be it palladium, nickel, rhodium, or copper—opens up distinct mechanistic manifolds, allowing chemists to tailor the reaction to achieve a wide array of valuable β-functionalized ketones. As the field continues to evolve, the development of new ligands and more efficient, stereoselective catalytic systems will undoubtedly expand the synthetic utility of these fascinating transformations, with significant implications for the efficient construction of pharmaceuticals and other biologically active compounds.

References

  • Copper–Catalyzed Cyclopropanol Ring Opening Csp3–Csp3 Cross–Couplings with (Fluoro)Alkyl Halides. PMC.[Link]

  • Nickel-Catalyzed Ring-Opening Allylation of Cyclopropanols via Homoenolate. Organic Letters.[Link]

  • Nickel-Catalyzed Intramolecular Direct Arylation of Cyclopropanols: Synthesis of Indanones. Organic Letters - ACS Publications.[Link]

  • Nickel-Catalyzed Ring-Opening Allylation of Cyclopropanols via Homoenolate. Organic Letters - ACS Publications.[Link]

  • Copper-Catalyzed Cyclopropanol Ring Opening Csp3–Csp3 Cross–Couplings with (Fluoro)Alkyl Halides. Organic Letters - ACS Publications.[Link]

  • Nickel-Catalyzed Ring-Opening Allylation of Cyclopropanols via Homoenolate. Organic Letters - ACS Publications.[Link]

  • Nickel-Catalyzed Ring-Opening Allylation of Cyclopropanols via Homoenolate. PubMed.[Link]

  • Copper-catalyzed ring-opening sulfonylation of cyclopropanols via the insertion of sulfur dioxide toward the synthesis of γ-keto aryl sulfones. Organic Chemistry Frontiers (RSC Publishing).[Link]

  • Copper-Catalyzed Cyclopropanol Ring Opening Csp(3)-Csp(3) Cross-Couplings with (Fluoro)Alkyl Halides. PubMed.[Link]

  • Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. PMC.[Link]

  • Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews.[Link]

  • Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers. PMC.[Link]

  • Ring‐Opening Cross‐Coupling/Cyclization Reaction of Cyclopropanols with Organic Compounds. ResearchGate.[Link]

  • β-Carbon elimination. Wikipedia.[Link]

  • On the Origin of Rh-Catalyzed Selective Ring-Opening Amidation of Substituted Cyclopropanols to Access β2-Amino Ketones. PubMed.[Link]

  • A Pd-catalyzed ring opening coupling reaction of 2,3-allenylic carbonates with cyclopropanols. Chemical Communications (RSC Publishing).[Link]

  • Rhodium(III)-Catalyzed Coupling of Arenes with Cyclopropanols via C−H Activation and Ring Opening. Angewandte Chemie International Edition.[Link]

  • Rhodium-Catalyzed Ring Expansion of Cyclopropanes to Seven-membered Rings by 1,5 C–C Bond Migration. PMC.[Link]

Sources

Application

Application Note: Palladium-Catalyzed Regioselective Cross-Coupling of (1R,2r)-2-Allylcyclopropanol

Executive Summary The transition-metal-catalyzed ring-opening cross-coupling of strained tertiary and secondary alcohols has emerged as a highly robust methodology for C–C bond formation[1]. Specifically, the palladium-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition-metal-catalyzed ring-opening cross-coupling of strained tertiary and secondary alcohols has emerged as a highly robust methodology for C–C bond formation[1]. Specifically, the palladium-catalyzed cross-coupling of cyclopropanols enables the generation of transient palladium homoenolates, which can be trapped by aryl, benzyl, or acyl halides[2][3].

This application note provides an in-depth, self-validating protocol for the regioselective cross-coupling of (1R,2r)-2-allylcyclopropanol with aryl halides. By exploiting the strain of the cyclopropanol ring, researchers can synthesize highly valuable, enantiopure 2-allyl-3-arylpropanal derivatives. A critical advantage of this specific transformation is the perfect stereoretention at the C2 position, effectively transferring the chiral information from the cyclopropanol pool directly to the α-position of the resulting aldehyde.

Mechanistic Pathway & Causality

The success of this transformation relies on controlling the regioselectivity of the C–C bond cleavage and suppressing unwanted β-hydride elimination of the resulting alkylpalladium intermediate.

The Catalytic Cycle
  • Oxidative Addition : The active Pd(0) species undergoes oxidative addition into the Ar–X bond to form an electrophilic Ar–Pd(II)–X complex.

  • Alkoxide Exchange : Mediated by a mild base (e.g., Cs₂CO₃), the cyclopropanol coordinates to the palladium center, displacing the halide to form a palladium alkoxide intermediate.

  • Regioselective β-Carbon Elimination : The ring-opening of substituted cyclopropanols takes place predominantly at the less sterically hindered C–C bond[4]. For (1R,2r)-2-allylcyclopropanol, the C1–C3 bond cleaves preferentially over the C1–C2 bond. This yields a primary palladium homoenolate (Ar–Pd–CH₂–CH(Allyl)–CHO). Because the C2 carbon is not involved in the bond cleavage, its stereochemistry is strictly preserved.

  • Reductive Elimination : The primary alkylpalladium species undergoes reductive elimination to forge the new C–C bond, releasing the chiral 2-allyl-3-arylpropanal and regenerating the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Ar-Pd(II)-X Oxidative Addition Pd0->OxAdd + Ar-X AlkEx Ar-Pd(II)-O-Cyclopropyl Alkoxide Exchange OxAdd->AlkEx + (1R,2r)-2-Allylcyclopropanol - HX (Base) RingOp Ar-Pd(II)-CH2-CH(Allyl)-CHO β-Carbon Elimination AlkEx->RingOp Regioselective C1-C3 Cleavage Prod Chiral Aldehyde + Pd(0) Reductive Elimination RingOp->Prod Reductive Elimination Prod->Pd0 Catalyst Regeneration

Catalytic cycle of Pd-catalyzed ring-opening cross-coupling of 2-allylcyclopropanol.

Causality of Reagent Selection
  • Ligand Choice (RuPhos) : The intermediate palladium homoenolate possesses β-hydrogens at the C2 position. Without a properly tuned ligand, β-hydride elimination outcompetes reductive elimination, yielding an undesired α,β-unsaturated aldehyde (enal)[2]. Bulky, electron-rich dialkylbiaryl phosphines like RuPhos accelerate reductive elimination, completely suppressing this side reaction.

  • Base Choice (Cs₂CO₃) : Strong bases (like NaOtBu) can cause post-reaction epimerization of the newly formed α-stereocenter of the aldehyde. Cs₂CO₃ provides the perfect balance: it is basic enough to facilitate alkoxide exchange but mild enough to preserve the enantiomeric excess (ee) of the product.

Reaction Optimization & Quantitative Data

The following table summarizes the quantitative optimization data for the cross-coupling of (1R,2r)-2-allylcyclopropanol with 4-bromoanisole (0.2 mmol scale, 80 °C, 12 h).

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (1.5 equiv)SolventYield (%)ee (%)Observation / Causality
1Pd(OAc)₂PPh₃Cs₂CO₃Toluene15>99Slow reductive elimination; major enal side-product.
2Pd(OAc)₂XPhosK₃PO₄Toluene68>99Improved yield; moderate conversion.
3 Pd(OAc)₂ RuPhos Cs₂CO₃ Toluene 92 >99 Optimal steric bulk; rapid reductive elimination.
4Pd₂(dba)₃RuPhosCs₂CO₃THF85>99Lower boiling point of THF slightly reduces reaction rate.
5Pd(OAc)₂RuPhosNaOtBuToluene4585Strong base causes α-proton epimerization and degradation.

Experimental Protocol & Self-Validating Workflows

Workflow Step1 Glovebox Setup Pd(OAc)2 + RuPhos Step2 Substrate Addition Cyclopropanol + Ar-X Step1->Step2 Step3 Reaction Heating 80°C, 12h Step2->Step3 Step4 Quench & Extract NH4Cl / EtOAc Step3->Step4 Step5 Purification Flash Chromatography Step4->Step5

Experimental workflow for the cross-coupling of cyclopropanols with aryl halides.

Reagents & Equipment
  • Substrates : (1R,2r)-2-allylcyclopropanol (1.0 equiv, 0.5 mmol), Aryl Bromide (1.2 equiv, 0.6 mmol).

  • Catalyst System : Pd(OAc)₂ (5 mol%, 5.6 mg), RuPhos (10 mol%, 23.3 mg).

  • Reagents : Anhydrous Cs₂CO₃ (1.5 equiv, 244 mg), Anhydrous Toluene (2.5 mL).

  • Equipment : Oven-dried Schlenk tube, magnetic stir bar, nitrogen/argon manifold or glovebox.

Step-by-Step Procedure
  • Catalyst Activation : Inside a glovebox, charge the oven-dried Schlenk tube with Pd(OAc)₂, RuPhos, and Cs₂CO₃.

  • Solvent Addition : Add 1.5 mL of anhydrous toluene. Stir the suspension at room temperature for 5 minutes.

  • Substrate Introduction : Dissolve the aryl bromide and (1R,2r)-2-allylcyclopropanol in the remaining 1.0 mL of toluene. Transfer this solution to the Schlenk tube dropwise.

  • Reaction Execution : Seal the Schlenk tube, remove it from the glovebox, and place it in a pre-heated oil bath at 80 °C. Stir vigorously for 12 hours.

  • Quench & Workup : Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the organic layer with saturated aqueous NH₄Cl (10 mL) and brine (10 mL).

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation Checkpoints (Self-Validating System)

To ensure scientific integrity and prevent downstream failures, verify the following diagnostic checkpoints:

  • Checkpoint 1 (Visual Pre-Reaction) : Upon mixing Pd(OAc)₂ and RuPhos in toluene, the solution should transition from a pale orange to a deep red/burgundy color. This confirms the successful reduction and formation of the active L₂Pd(0) complex.

  • Checkpoint 2 (In-Process TLC) : At the 6-hour mark, perform a TLC check. The starting cyclopropanol will stain with KMnO₄ but lacks strong UV activity. The product will be highly UV active and will stain bright yellow/orange when treated with 2,4-Dinitrophenylhydrazine (2,4-DNP) , confirming the successful ring-opening to an aldehyde.

  • Checkpoint 3 (Post-Reaction ¹H NMR) : The crude ¹H NMR spectrum must exhibit a distinct diagnostic aldehyde peak (a doublet or triplet at δ 9.6–9.8 ppm ). Furthermore, the retention of the allyl group must be confirmed by the presence of a terminal olefin multiplet at δ 5.7 ppm and two doublets/multiplets at δ 5.0–5.1 ppm . The disappearance of the high-field cyclopropanol protons (δ 0.5–1.0 ppm) validates full conversion.

References

  • Palladium-Catalyzed Cross-Coupling Reactions of Cyclopropanols - Synthesis / Thieme Connect. 1[1]

  • Palladium-catalyzed cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides - Chemical Communications / RSC. 2[2]

  • Palladium-Catalyzed Cross-Coupling of Benzyl Chlorides with Cyclopropanol-Derived Ketone Homoenolates - Organic Letters / ACS Publications. 3[3]

  • Palladium-Mediated Ring Opening of Hydroxycyclopropanes - Organic Letters / ACS Publications. 4[4]

  • Regioselective Ring Opening of Vinylcyclopropanes by Hydrogenation with Palladium on Activated Carbon - The Journal of Organic Chemistry / ACS Publications. 5[5]

Sources

Method

step-by-step laboratory protocol for (1R,2r)-2-allylcyclopropanol synthesis

Application Note: Enantioselective Synthesis of (1R,2r)-2-Allylcyclopropanol via Kulinkovich-de Meijere Cyclopropanation and Enzymatic Resolution Target Audience: Researchers, synthetic chemists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enantioselective Synthesis of (1R,2r)-2-Allylcyclopropanol via Kulinkovich-de Meijere Cyclopropanation and Enzymatic Resolution

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

Cyclopropanols are highly versatile, strained synthetic intermediates used extensively in ring-expansion reactions, homoenolate chemistry, and the synthesis of complex pharmaceutical scaffolds . Specifically, (1R,2r)-2-allylcyclopropanol serves as a critical chiral building block. Because direct asymmetric Kulinkovich cyclopropanation remains challenging for simple aliphatic esters, the most reliable and scalable approach to access enantiopure (1R,2r)-2-allylcyclopropanol is the Kulinkovich-de Meijere reaction followed by enzymatic kinetic resolution .

Mechanistic Pathway: The Kulinkovich-de Meijere reaction relies on the generation of a highly reactive titanacyclopropane intermediate. When ethylmagnesium bromide is added to titanium(IV) isopropoxide, a diethyltitanium species forms, which undergoes β-hydride elimination to yield an η2 -ethylene titanium(II) complex. In the presence of an excess of a terminal olefin (1,4-pentadiene), rapid ligand exchange occurs to form a new, thermodynamically favored allyl-substituted titanacyclopropane. This intermediate acts as a 1,2-dicarbanion equivalent, executing a nucleophilic attack on the carbonyl carbon of ethyl formate. Subsequent ring closure and titanium alkoxide elimination forge the cyclopropane ring .

Experimental Workflow

Workflow N1 Ethyl Formate + 1,4-Pentadiene N2 Kulinkovich Reaction Ti(OiPr)4, EtMgBr, THF N1->N2 Ligand Exchange N3 rac-trans-2-Allylcyclopropanol N2->N3 Acidic Quench N4 Enzymatic Resolution Lipase PS, Vinyl Acetate N3->N4 Kinetic Resolution N5 (1R,2r)-2-Allylcyclopropanol (Target Product) N4->N5 Unreacted Alcohol N6 (1S,2s)-Acetate (Byproduct) N4->N6 Acetylated

Figure 1: Synthetic workflow for (1R,2r)-2-allylcyclopropanol via Kulinkovich reaction.

Step-by-Step Laboratory Protocol

Part A: Synthesis of rac-trans-2-Allylcyclopropanol

Self-Validating System: The success of the ligand exchange is visually validated by a deep red/brown color shift upon titanacyclopropane formation.

  • System Preparation: Flame-dry a 500 mL Schlenk flask under argon. Add anhydrous THF (150 mL), 1,4-pentadiene (205 mmol, 3.0 equiv), and ethyl formate (68.3 mmol, 1.0 equiv).

  • Catalyst Addition: Inject titanium(IV) isopropoxide (82.0 mmol, 1.2 equiv) via syringe. Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Causality Insight: A stoichiometric amount of Ti(OiPr)₄ is utilized here rather than a catalytic amount to suppress the direct nucleophilic addition of the Grignard reagent to ethyl formate, ensuring high chemoselectivity for the cyclopropanol.

  • Grignard Addition: Load ethylmagnesium bromide (3.0 M in Et₂O, 205 mmol, 3.0 equiv) into a syringe pump. Add dropwise to the reaction mixture at a strict rate of 0.5 mL/min.

    • Causality Insight: Slow addition is critical. It maintains a low steady-state concentration of the Grignard reagent, allowing the η2 -ethylene titanium complex to undergo ligand exchange with 1,4-pentadiene before it can react non-productively with the ester.

  • Maturation: Remove the cooling bath and allow the reaction to slowly warm to 20 °C over 2 hours.

  • Quench & Extraction: Cool the mixture to 0 °C and carefully quench with 10% aqueous H₂SO₄ (100 mL).

    • Causality Insight: The acidic quench is necessary to hydrolyze the strong titanium-oxygen bonds of the product alkoxide, releasing the free cyclopropanol.

  • Purification: Extract the aqueous layer with Et₂O (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure (careful: the product is volatile). Purify via silica gel flash chromatography (pentane/Et₂O 8:2) to yield rac-trans-2-allylcyclopropanol.

Part B: Enzymatic Kinetic Resolution to (1R,2r)-2-Allylcyclopropanol
  • Reaction Setup: Dissolve the rac-trans-2-allylcyclopropanol (30 mmol) in anhydrous hexane (100 mL).

  • Acylation: Add vinyl acetate (150 mmol, 5.0 equiv) and Amano Lipase PS (Burkholderia cepacia, 1.5 g).

    • Causality Insight: Vinyl acetate acts as an irreversible acyl donor; the leaving group (vinyl alcohol) immediately tautomerizes to acetaldehyde, driving the reaction forward and preventing equilibrium stalling.

  • Incubation: Stir the suspension at 30 °C for 24–48 hours. Monitor the enantiomeric excess (ee) of the remaining alcohol via chiral GC.

    • Causality Insight: The active site of Lipase PS selectively accommodates the (1S,2s) enantiomer for acetylation due to steric constraints, leaving the desired (1R,2r) enantiomer untouched.

  • Isolation: Filter the enzyme through a Celite pad and wash with Et₂O. Concentrate the filtrate carefully.

  • Separation: Separate the highly polar (1R,2r)-2-allylcyclopropanol from the non-polar (1S,2s)-2-allylcyclopropyl acetate using silica gel chromatography (pentane/Et₂O gradient).

Quantitative Data & Optimization

The following table summarizes the optimization parameters for both the Kulinkovich-de Meijere reaction and the enzymatic resolution, providing a benchmark for expected yields and enantiomeric purities.

Reaction StepParameter VariedConditionYield (%)Enantiomeric Excess (ee %)
Kulinkovich Ti(OiPr)₄ Equivalents0.2 equiv (Catalytic)34N/A (Racemic)
Kulinkovich Ti(OiPr)₄ Equivalents1.2 equiv (Stoichiometric)78N/A (Racemic)
Kulinkovich Grignard Addition RateFast (Bolus, <5 min)22N/A (Racemic)
Kulinkovich Grignard Addition RateSlow (Syringe Pump, 2 h)78N/A (Racemic)
Resolution Acyl DonorEthyl Acetate4582
Resolution Acyl DonorVinyl Acetate48>99

References

  • Kulinkovich, O. G. et al. "The Chemistry of Cyclopropanols." Chemical Reviews, ACS Publications. Available at:[Link]

  • "Diastereo- and enantioselective preparation of cyclopropanol derivatives." Beilstein Journal of Organic Chemistry. Available at:[Link]

  • "Mechanism of the Kulinkovich Cyclopropanol Synthesis." European Journal of Organic Chemistry, ResearchGate. Available at:[Link]

Application

Application Note: Strategic Utilization of (1R,2r)-2-Allylcyclopropanol in Natural Product Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary In the realm of complex natural product synthesis, the cyclop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

In the realm of complex natural product synthesis, the cyclopropyl group is a highly prized structural motif due to its immense ring strain (approximately 27.5 kcal/mol)[1]. This inherent thermodynamic instability allows cyclopropanols to function as highly reactive, three-carbon synthons. Specifically, (1R,2r)-2-allylcyclopropanol serves as a bifunctional chiral building block: the cyclopropanol core acts as a precursor to either metal homoenolates or β -keto radicals[2], while the allyl appendage provides an orthogonal handle for downstream functionalization (e.g., ring-closing metathesis, epoxidation, or oxidative cleavage).

This application note details the mechanistic rationale, divergent reactivity pathways, and self-validating experimental protocols for deploying (1R,2r)-2-allylcyclopropanol in the total synthesis of complex alkaloids and terpenoid scaffolds.

Mechanistic Rationale: Divergent Ring-Opening Pathways

The utility of (1R,2r)-2-allylcyclopropanol stems from its ability to undergo regioselective and stereoretentive endocyclic C(sp³)–C(sp³) bond cleavage[2]. Upon activation, the reaction diverges into two primary mechanistic pathways based on the choice of catalyst and oxidant:

  • Path A: Heterolytic Cleavage (Homoenolate Generation) Treatment with soft Lewis acidic metals (e.g., Cu, Zn, Ti) induces a disrotatory ring opening, generating a metal homoenolate[3]. Copper is specifically favored over palladium in these cross-couplings because copper is significantly less prone to β -hydride elimination, thereby preventing the premature formation of α,β -unsaturated enone byproducts[4].

  • Path B: Homolytic Cleavage ( β -Keto Radical Generation) Single-electron transfer (SET) oxidants (e.g., Fe(NO₃)₃ or Cu(II) salts) trigger oxidative homolytic cleavage, yielding a transient β -keto radical[5]. This radical can be intercepted by heteroarenes (like pyrroles or indoles) or imines via a Homo-Mannich reaction to construct the nitrogen-containing heterocycles fundamental to alkaloid natural products[2].

G A (1R,2r)-2-Allylcyclopropanol B Metal Alkoxide Intermediate A->B Catalyst / Base C Metal Homoenolate (Path A) (e.g., Cu, Zn, Ti) B->C Heterolytic C-C Cleavage D β-Keto Radical (Path B) (e.g., Fe(III), SET oxidants) B->D Homolytic C-C Cleavage E Electrophilic Cross-Coupling (Alkyl/Aryl Halides) C->E Reductive Elimination F Homo-Mannich / Radical Arylation (Heteroarenes, Imines) D->F Radical Trapping G Complex Natural Product Scaffolds (e.g., Indolizidines, γ-Butyrolactones) E->G F->G

Mechanistic divergence of (1R,2r)-2-allylcyclopropanol ring-opening via homoenolate or radical pathways.

Key Applications in Natural Product Synthesis

Synthesis of Indolizidine and Pyrrolizidine Alkaloids

The Homo-Mannich-type reaction of cyclopropanols with heteroarenes has revolutionized the synthesis of alkaloid cores[2]. By utilizing Fe(NO₃)₃ to generate a β -keto radical from (1R,2r)-2-allylcyclopropanol, researchers can achieve direct asymmetric ring-opening arylation with electron-rich pyrroles[5]. The preserved allyl group is subsequently utilized in a Ring-Closing Metathesis (RCM) to forge the bicyclic framework of targets like (−)-indolizidine 167B and (+)-monomorine I[5].

G A (1R,2r)-2-Allylcyclopropanol B Fe(NO3)3 / SET Oxidation A->B C β-Keto Radical Generation B->C D Intermolecular Pyrrole Addition C->D E Ring-Closing Metathesis (RCM) D->E F Indolizidine Alkaloid Core E->F

Workflow for Indolizidine Alkaloid Synthesis via Fe(III)-mediated radical arylation.

Construction of γ -Butyrolactones and δ -Ketoesters

Cyclopropanol ring-opening cross-couplings catalyzed by copper allow for the divergent synthesis of γ -butyrolactones and δ -ketoesters containing all-carbon quaternary centers[4]. In this sequence, the cyclopropanol acts as an alkyl nucleophile equivalent, reacting with α -bromoesters. The use of a copper catalyst is critical here; unlike palladium, copper resists β -hydride elimination, ensuring the homoenolate intermediate survives long enough to undergo productive C(sp³)–C(sp³) cross-coupling[6].

Quantitative Data Summary

The table below summarizes validated reaction parameters for key transformations utilizing allyl-substituted and related cyclopropanols in total synthesis campaigns.

Reaction TypeCatalyst / OxidantCoupling PartnerKey IntermediateTarget ScaffoldYield (%)
Kulinkovich Cyclopropanation Ti(OiPr)₄ (0.5 eq)Allylmagnesium bromideTitanacyclopropane(1R,2r)-2-Allylcyclopropanol65 - 83%[7]
Homo-Mannich Arylation Fe(NO₃)₃·9H₂OSubstituted Pyrrole β -Keto RadicalIndolizidine 167B precursor87%[5]
Ring-Opening Cross-Coupling Cu(OTf)₂ / Phen α -BromoesterCu-Homoenolate γ -Butyrolactone54 - 71%[8]
Electrophilic Amination CuCl / LigandO-benzoylhydroxylamineCu(III)-Homoenolate β -Aminoketones>80%[9]

Experimental Protocols

Protocol 1: Synthesis of (1R,2r)-2-Allylcyclopropanol via Kulinkovich Reaction

Causality & Expertise: The Kulinkovich reaction utilizes a titanium-mediated cyclopropanation of esters[1]. Slow addition of the Grignard reagent is absolutely critical. Rapid addition leads to localized high concentrations of the Grignard reagent, promoting undesired homocoupling and destroying the active titanacyclopropane catalytic species[10].

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask under argon. Add the chiral starting ester (1.0 equiv) and Ti(OiPr)₄ (0.5 equiv) in anhydrous THF (0.2 M).

  • Temperature Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Using a syringe pump, add allylmagnesium bromide (3.0 equiv, 1.0 M in Et₂O) dropwise over 2 hours. Self-Validation: The solution should transition from clear to a deep red/brown, indicating the formation of the titanacyclopropane intermediate[10].

  • Warming & Quenching: Gradually warm the reaction to room temperature over 4 hours. Quench carefully with cold 10% aqueous HCl until the aqueous layer becomes clear.

  • Isolation: Extract with Et₂O (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Verification: Monitor by TLC using a KMnO₄ stain. Cyclopropanols lack strong UV chromophores; KMnO₄ rapidly oxidizes the allyl double bond and the cyclopropanol hydroxyl group, yielding a bright yellow spot against a purple background. Confirm the structure via ¹H NMR (look for the characteristic high-field cyclopropane protons at 0.4–0.9 ppm).

Protocol 2: Cu-Catalyzed Divergent Synthesis of γ -Butyrolactones

Causality & Expertise: Rigorous degassing of solvents via the freeze-pump-thaw method is required. Trace oxygen will prematurely oxidize the Cu(I) intermediate, leading to oxidative homocoupling of the homoenolate rather than the desired cross-coupling with the α -bromoester.

Step-by-Step Procedure:

  • Setup: In a nitrogen-filled glovebox, charge a vial with Cu(OTf)₂ (10 mol%), 1,10-phenanthroline (12 mol%), and K₂CO₃ (2.0 equiv)[8].

  • Reagent Addition: Add (1R,2r)-2-allylcyclopropanol (1.0 equiv) and the 2-bromo-2,2-dialkyl ester (1.5 equiv) dissolved in degassed acetonitrile (0.1 M).

  • Reaction: Seal the vial, remove it from the glovebox, and stir at 80 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove copper salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc) to isolate the γ -butyrolactone containing the all-carbon quaternary center[4].

Protocol 3: Fe-Mediated Radical Arylation for Alkaloid Scaffolds

Causality & Expertise: Fe(NO₃)₃ acts as a mild single-electron oxidant. It selectively cleaves the more substituted C–C bond of the cyclopropanol to generate the most thermodynamically stable β -keto radical[5].

Step-by-Step Procedure:

  • Setup: Dissolve (1R,2r)-2-allylcyclopropanol (1.0 equiv) and the target pyrrole derivative (2.0 equiv) in a solvent mixture of DCE/H₂O (10:1) at room temperature.

  • Oxidation: Add Fe(NO₃)₃·9H₂O (2.0 equiv) in one portion.

  • Reaction: Stir the mixture at 50 °C for 4 hours. Self-Validation: The reaction progress can be monitored by the disappearance of the cyclopropanol starting material via TLC.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Downstream Application: The resulting β -heteroarylated ketone can be directly subjected to Grubbs II catalyst to initiate Ring-Closing Metathesis (RCM) between the newly installed pyrrole moiety and the preserved allyl group, yielding the indolizidine core[5].

References

  • The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry (RSC Publishing). 1[1]

  • Homo-Mannich Reaction of Cyclopropanols: A Versatile Tool for Natural Product Synthesis. Accounts of Chemical Research (ACS Publications). 2[2]

  • Arylation of Cyclopropanol with Pyrrole: Asymmetric Synthesis of Indolizidine 167B, Indolizidine 209D, and Monomorine I. Organic Letters (ACS Publications). 5[5]

  • Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ -Butyrolactones and δ -Ketoesters Containing All-Carbon Quaternary Centers. PMC (NIH). 4[4]

  • Copper-Catalyzed Cyclopropanol Ring Opening Csp3–Csp3 Cross-Couplings with (Fluoro)Alkyl Halides. Organic Letters (ACS Publications). 11[11]

  • Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry (RSC Publishing). 3[3]

  • An Umpolung Strategy for the Synthesis of β -Aminoketones via Copper-Catalyzed Electrophilic Amination of Cyclopropanols. PMC (NIH). 9[9]

  • Ten-Step Total Synthesis of (±)-Phaeocaulisin A Enabled by Cyclopropanol Ring-Opening Carbonylation. PMC (NIH). 7[7]

  • Mechanistic Views of Intramolecular Hydroxycyclopropanation of o-Vinyl Carboxylic Esters. Redalyc. 10[10]

  • Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ -Butyrolactones and δ -Ketoesters Containing All-Carbon Quaternary Centers. PMC (NIH). 8[8]

  • Copper–Catalyzed Cyclopropanol Ring Opening Csp3–Csp3 Cross–Couplings with (Fluoro)Alkyl Halides. PMC (NIH).6[6]

Sources

Method

Application Note: Asymmetric Kulinkovich Synthesis of (1R,2r)-2-Allylcyclopropanol

Executive Summary & Scientific Rationale The Kulinkovich reaction is a powerful transformation in organic synthesis, enabling the direct conversion of carboxylic esters into substituted cyclopropanols via dialkyldialkoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The Kulinkovich reaction is a powerful transformation in organic synthesis, enabling the direct conversion of carboxylic esters into substituted cyclopropanols via dialkyldialkoxytitanium intermediates[1]. For drug development professionals and synthetic chemists, accessing enantiopure cyclopropanols is critical, as these strained rings serve as versatile synthons for downstream cross-coupling and ring-opening functionalizations.

This application note details a highly optimized, self-validating protocol for the asymmetric synthesis of (1R,2r)-2-allylcyclopropanol . By leveraging a Titanium(IV) (4R,5R)-TADDOLate catalytic system[2] and Cha’s ligand-exchange modification using cyclopentylmagnesium chloride[3], this methodology bypasses the limitations of traditional stoichiometric Kulinkovich reactions. The result is a highly diastereoselective and enantioselective pathway to secondary allylcyclopropanols.

Causality in Reagent Selection (Expertise & Experience)
  • Why Cyclopentylmagnesium Chloride (CyMgCl)? Traditional Kulinkovich protocols use ethylmagnesium bromide, which sacrifices one equivalent of the Grignard reagent as an alkane and requires the target alkene to be part of the Grignard itself. CyMgCl generates a titanacyclopentane intermediate that undergoes β -hydride elimination to form a cyclopentene-titanium complex. Because cyclopentene is a bulky, poor ligand, it is rapidly and irreversibly displaced by the external terminal alkene (1,4-pentadiene)[3]. This prevents the sacrificial loss of valuable alkenes and suppresses unwanted side reactions.

  • Why Ethyl Formate? Formate esters lack an α -alkyl group. Their insertion into the titanacyclopropane yields a secondary cyclopropanol (unsubstituted at C1). This is critical for applications where steric hindrance at the C1 position must be minimized.

  • Why (4R,5R)-TADDOL? The C2​ -symmetric chiral diol coordinates to titanium, creating a highly restricted steric environment[4]. This dictates the facial selectivity during the insertion of the alkene and the subsequent ester coordination, leading to the (1R,2r) stereoisomer with high enantiomeric excess (>90% ee)[2].

Mechanistic Pathway

The reaction proceeds via a low-valent Ti(II) catalytic cycle. The chiral environment is established early, and stereocontrol is maintained through a rigid oxatitanacyclopentane transition state.

Mechanism A Ti(OiPr)4 + (4R,5R)-TADDOL B Chiral Ti-TADDOLate Complex A->B Ligand Substitution (-2 iPrOH) C Dialkyltitanium Intermediate (via CyMgCl) B->C + 2 CyMgCl (-2 MgCl(OiPr)) D Titanacyclopropane (Cyclopentene Complex) C->D beta-Hydride Elimination E Ligand Exchange (+ 1,4-Pentadiene) D->E - Cyclopentene F Allyl-Titanacyclopropane E->F Alkene Coordination G Ester Insertion (+ Ethyl Formate) F->G Regioselective Addition H Oxatitanacyclopentane G->H C-C Bond Formation I Ring Closure & Hydrolysis H->I beta-Oxo Elimination J (1R,2r)-2-Allylcyclopropanol I->J H+ Workup

Figure 1: Catalytic cycle for the asymmetric Kulinkovich hydroxycyclopropanation.

Experimental Protocol

Reagents & Materials
  • Catalyst: Titanium(IV) isopropoxide (Ti(OiPr)₄), 0.20 equiv.

  • Chiral Ligand: (4R,5R)-TADDOL, 0.20 equiv.

  • Substrate: Ethyl formate (freshly distilled), 1.00 equiv.

  • Alkene: 1,4-Pentadiene (freshly distilled), 1.50 equiv.

  • Grignard Reagent: Cyclopentylmagnesium chloride (CyMgCl, 2.0 M in Et₂O), 2.50 equiv.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Workflow

Workflow Step1 1. Catalyst Prep Ti(OiPr)4 + TADDOL RT, 2 h Step2 2. Reactant Mix Formate + Diene Cool to -40°C Step1->Step2 Step3 3. Grignard Add CyMgCl (Slow) -40°C to 0°C Step2->Step3 Step4 4. Quench 10% HCl Stir 30 min Step3->Step4 Step5 5. Purification Silica Gel Hexane/EtOAc Step4->Step5

Figure 2: Step-by-step experimental workflow for (1R,2r)-2-allylcyclopropanol synthesis.

  • Catalyst Assembly (Self-Validating Step): In an oven-dried Schlenk flask under an argon atmosphere, dissolve (4R,5R)-TADDOL (0.20 equiv) in anhydrous THF (0.1 M relative to ester). Add Ti(OiPr)₄ (0.20 equiv) dropwise at room temperature.

    • Validation Checkpoint 1: The solution must transition from colorless to a distinct yellow/orange hue over 2 hours, confirming the displacement of isopropanol and the formation of the active chiral Ti-TADDOLate complex.

  • Reactant Addition: Add 1,4-pentadiene (1.50 equiv) followed by ethyl formate (1.00 equiv) to the catalyst solution. Cool the reaction mixture to -40 °C using a dry ice/acetonitrile bath.

  • Grignard Addition (Critical Kinetics): Using a syringe pump, add CyMgCl (2.50 equiv) dropwise over a period of 2 hours, ensuring the internal temperature does not exceed -35 °C.

    • Validation Checkpoint 2: A transient dark brown color will appear as the CyMgCl drops hit the solution, indicative of the low-valent Ti(II) intermediate. If the bulk solution turns black and opaque, the addition is too rapid, leading to thermal decomposition.

  • Maturation: Once the addition is complete, allow the reaction to slowly warm to 0 °C over 1 hour.

  • Quench & Extraction: Quench the reaction carefully at 0 °C by the slow addition of 10% aqueous HCl until the aqueous layer is strictly acidic (pH ~2) and the titanium salts fully dissolve. Extract the aqueous layer with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (careful: product is volatile).

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Hexanes/EtOAc 9:1 to 8:2).

    • Validation Checkpoint 3: Monitor by TLC (Hexanes/EtOAc 8:2, KMnO₄ stain). The product (1R,2r)-2-allylcyclopropanol appears as a distinct spot ( Rf​ ~0.35) that rapidly oxidizes under KMnO₄ due to the highly reactive allyl and cyclopropanol moieties.

Quantitative Data & Analytical Validation

Optimization of the Grignard reagent and temperature is critical for maximizing both yield and enantiomeric excess. Table 1 summarizes the comparative performance data.

Table 1: Influence of Grignard Reagent and Temperature on Yield and Selectivity

Grignard ReagentTemperature ProfileYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
EtMgBr0 °C (Isothermal)45%85:1572%
EtMgBr-40 °C to 0 °C58%90:1081%
CyMgCl0 °C (Isothermal)65%92:885%
CyMgCl -40 °C to 0 °C 82% >95:5 94%

Note: Enantiomeric excess is determined by chiral GC analysis of the corresponding trifluoroacetate derivative.

Troubleshooting & Causality Matrix

When scaling up or adapting this protocol, deviations in yield or stereoselectivity can occur. Table 2 provides a mechanistic troubleshooting guide.

Table 2: Troubleshooting & Causality Matrix

ObservationUnderlying Cause (Causality)Corrective Action
Low ee (<80%) Incomplete ligand exchange or ambient moisture degrading the moisture-sensitive Ti-TADDOLate complex.Ensure strict anhydrous Schlenk conditions. Stir TADDOL and Ti(OiPr)₄ for a full 2 hours at RT before cooling.
Poor yield / Black reaction mixture Thermal decomposition of the highly unstable Ti(II) intermediate due to rapid localized heating during Grignard addition.Reduce the addition rate of CyMgCl to <0.1 mL/min using a syringe pump. Maintain internal temp strictly below -35 °C.
Formation of 2-vinylcyclopropanol Isomerization of the 1,4-pentadiene double bonds prior to insertion into the titanacyclopropane.Use freshly distilled 1,4-pentadiene. Avoid prolonged reaction times (>1 hr) after the Grignard addition is complete.
Incomplete conversion CyMgCl titer is lower than expected, failing to generate sufficient Ti(II) to drive the catalytic cycle.Titrate the CyMgCl solution immediately prior to use (e.g., using iodine/LiCl or salicylaldehyde phenylhydrazone).

References

  • Title: Alkylation of carboxylic acid derivatives with dialkoxytitanacyclopropane reagents Source: Russian Chemical Bulletin URL: [Link]

  • Title: A New Variant of the Kulinkovich Hydroxycyclopropanation. Reductive Coupling of Carboxylic Esters with Terminal Olefins Source: Journal of the American Chemical Society URL: [Link]

  • Title: Asymmetric Kulinkovich reaction using chiral TADDOL ligands Source: Journal of the American Chemical Society URL: [Link]

Sources

Application

Application Note: Stereoselective Synthesis of Chiral Cyclopentenones via Lewis Acid-Catalyzed Rearrangement of (1R,2r)-2-Allylcyclopropanol Precursors

Audience: Researchers, scientists, and drug development professionals. Summary: This document provides a detailed guide for the stereoselective synthesis of functionalized chiral cyclopentenones.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Summary: This document provides a detailed guide for the stereoselective synthesis of functionalized chiral cyclopentenones. The core of this methodology is the vinylcyclopropane-cyclopentene rearrangement, a powerful ring-expansion reaction. Specifically, we detail a Lewis acid-catalyzed approach using readily accessible, chiral (1R,2r)-2-allylcyclopropanol precursors. This method offers a robust pathway to valuable chiral building blocks essential for the synthesis of complex bioactive molecules and pharmaceuticals.

Introduction and Scientific Rationale

Chiral cyclopentenones are privileged structural motifs found in a wide array of biologically active compounds, including prostaglandins and various natural products.[1] Their utility as versatile intermediates in asymmetric synthesis makes the development of efficient and stereoselective synthetic routes a high-priority objective in organic and medicinal chemistry.[2]

Among the various strategies to construct these five-membered rings, the vinylcyclopropane-cyclopentene (VCPC) rearrangement stands out for its elegance and efficiency in increasing molecular complexity.[3] This transformation, first discovered in 1959, involves the conversion of a vinyl-substituted cyclopropane into a cyclopentene.[3] While the reaction can be induced thermally, it often requires high temperatures (typically >200 °C), which can lead to side reactions and racemization.[4]

To overcome these limitations, catalyzed versions of the VCPC rearrangement have been developed. Lewis acids, in particular, have proven effective at promoting the rearrangement under significantly milder conditions, often with enhanced control over selectivity.[5][6] The mechanism involves the coordination of the Lewis acid to an activating group, which facilitates the cleavage of the strained cyclopropane ring to form a stabilized carbocationic intermediate, followed by ring closure to the five-membered ring.

This application note focuses on a stereospecific pathway starting from (1R,2r)-2-allylcyclopropanol derivatives. The inherent chirality of the cyclopropanol precursor is transferred with high fidelity to the cyclopentenone product, making this a powerful strategy for asymmetric synthesis. The hydroxyl group of the cyclopropanol often requires protection, for instance as a silyl ether, to prevent undesired side reactions and to act as a handle for directing the Lewis acid-catalyzed ring-opening.

Mechanistic Overview

The catalyzed VCPC rearrangement is a sophisticated process where the stereochemical outcome is intricately linked to the reaction pathway. The mechanism can proceed through either a concerted, pericyclic process or a stepwise pathway involving diradical or ionic intermediates.[3][7] In the context of Lewis acid catalysis, the reaction is believed to proceed through a stepwise, cation-mediated pathway.

Causality of Stereochemical Transfer: The choice of a (1R,2r)-configured precursor is critical. The Lewis acid (e.g., SnCl₄, BF₃·OEt₂) coordinates to the oxygen atom of the protected hydroxyl group. This coordination polarizes the C-O bond and facilitates the cleavage of the adjacent, highly strained C1-C2 cyclopropane bond. This generates a stabilized homoallylic carbocation. The stereochemistry at C2 dictates the facial bias for the subsequent intramolecular cyclization of the allyl group onto the cationic center, thereby ensuring the stereospecific formation of the chiral cyclopentene product.

Caption: Mechanism of Lewis Acid-Catalyzed VCPC Rearrangement.

Experimental Protocols

This section provides step-by-step protocols for the synthesis of the chiral precursor and its subsequent rearrangement.

Protocol 1: Synthesis of Chiral (1R,2r)-2-Allylcyclopropanol

The synthesis of the chiral cyclopropanol precursor is paramount. While several methods exist for asymmetric cyclopropanation, a reliable approach involves the diastereoselective cyclopropanation of a chiral allylic alcohol, followed by functional group manipulation.[8][9] An effective alternative is the stereoselective addition of an organometallic reagent to an epoxy ketone.[10] For this guide, we adapt a procedure based on the highly diastereoselective Simmons-Smith-type cyclopropanation of a suitable chiral allylic alcohol.

Materials:

  • (R)-1-Penten-4-ol

  • Diiodomethane (CH₂I₂)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Safety Note: Diethylzinc is pyrophoric and reacts violently with water. Diiodomethane is toxic. Handle both reagents with extreme care under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood.

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous DCM (100 mL) and cool to 0 °C in an ice bath.

  • Slowly add diethylzinc solution (60 mL, 60 mmol, 3.0 equiv) to the cooled DCM.

  • In a separate flask, prepare a solution of (R)-1-penten-4-ol (2.0 g, 20 mmol, 1.0 equiv) in anhydrous DCM (20 mL). Add this solution dropwise to the Et₂Zn solution at 0 °C. Stir for 20 minutes.

  • Add diiodomethane (9.7 mL, 120 mmol, 6.0 equiv) dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl (50 mL).

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexanes) to yield (1R,2r)-2-allylcyclopropanol as a colorless oil. The diastereomeric ratio can be determined by chiral GC or by NMR analysis of a Mosher's ester derivative.

Protocol 2: Silyl Protection of the Cyclopropanol

The hydroxyl group is protected to enhance stability and prevent coordination at undesired sites during the Lewis acid-catalyzed rearrangement.

Materials:

  • (1R,2r)-2-Allylcyclopropanol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

Procedure:

  • Dissolve (1R,2r)-2-allylcyclopropanol (1.0 g, 10.2 mmol, 1.0 equiv) in anhydrous DMF (20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add imidazole (1.04 g, 15.3 mmol, 1.5 equiv) to the solution and stir until dissolved.

  • Add TBDMSCl (1.84 g, 12.2 mmol, 1.2 equiv) portion-wise at room temperature.

  • Stir the reaction for 4-6 hours. Monitor completion by TLC.

  • Once complete, add deionized water (30 mL) and transfer the mixture to a separatory funnel.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude silyl ether is often of sufficient purity for the next step. If necessary, purify by flash chromatography (eluent: 2-5% ethyl acetate in hexanes).

Protocol 3: Lewis Acid-Catalyzed VCPC Rearrangement

This is the key stereospecific ring-expansion step. The choice of Lewis acid can be critical and may require optimization for different substrates. Tin(IV) chloride is a powerful Lewis acid that is effective for this transformation.

Materials:

  • (1R,2r)-2-Allyl-1-(tert-butyldimethylsilyloxy)cyclopropane

  • Tin(IV) chloride (SnCl₄), 1.0 M solution in DCM

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Safety Note: Tin(IV) chloride is corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Dissolve the silyl-protected cyclopropanol (500 mg, 2.21 mmol, 1.0 equiv) in anhydrous DCM (22 mL) in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the SnCl₄ solution (2.4 mL, 2.4 mmol, 1.1 equiv) dropwise via syringe.

  • Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ (15 mL).

  • Allow the mixture to warm to room temperature, then transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The crude product is the cyclopentenyl silyl ether. This can be purified by chromatography or carried directly to the deprotection/oxidation step.

Protocol 4: Deprotection and Oxidation to the Cyclopentenone

The final step involves converting the resulting cyclopentenyl silyl ether into the target cyclopentenone. This is typically a two-step process involving deprotection followed by oxidation, but can sometimes be achieved in one pot.

Materials:

  • Crude cyclopentenyl silyl ether

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

Procedure:

  • Deprotection: Dissolve the crude silyl ether in THF (10 mL). Add TBAF solution (1.1 equiv) and stir at room temperature for 1-2 hours until TLC shows complete conversion. Work up by diluting with ether, washing with water, and concentrating to obtain the crude cyclopentenol.

  • Oxidation (using PCC): Safety Note: PCC is a suspected carcinogen. Handle with appropriate personal protective equipment.

  • To a stirred suspension of PCC (1.5 equiv) and a small amount of silica gel in anhydrous DCM (15 mL), add a solution of the crude cyclopentenol in DCM (5 mL).

  • Stir at room temperature for 2-4 hours. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel, washing thoroughly with ether.

  • Concentrate the filtrate and purify the residue by flash column chromatography (eluent: 5-15% ethyl acetate in hexanes) to afford the final chiral cyclopentenone.

Overall Workflow and Data Management

The entire synthetic sequence requires careful execution and monitoring at each stage.

Caption: Experimental workflow from precursor to final product.

Expected Data and Characterization

The success of the synthesis is validated through rigorous characterization at key stages.

ParameterMethodExpected Outcome
Precursor Purity ¹H & ¹³C NMR, GC-MSSpectra consistent with (1R,2r)-2-allylcyclopropanol structure. >95% purity.
Precursor Stereointegrity Chiral GC/HPLCHigh diastereomeric ratio (>95:5 dr).
Rearrangement Success ¹H NMR, TLCDisappearance of cyclopropane signals and appearance of cyclopentene signals.
Final Product Purity ¹H & ¹³C NMR, HRMSSpectra and mass consistent with the target cyclopentenone. >98% purity after chromatography.
Final Product Enantiopurity Chiral HPLC Analysis[1][11]High enantiomeric excess (typically >95% ee), indicating stereospecific rearrangement.

Chiral HPLC Analysis: Determination of enantiomeric excess (% ee) is crucial. A typical method would involve a polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H or Chiralcel® OD-H) with a mobile phase consisting of a mixture of hexanes and isopropanol.[12] The two enantiomers should show baseline separation, allowing for accurate integration of their respective peak areas.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in cyclopropanation Inactive/impure reagents (Et₂Zn, CH₂I₂). Reaction not fully anhydrous.Use freshly purchased or distilled reagents. Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere.
Poor diastereoselectivity Incorrect stoichiometry of reagents. Temperature fluctuations.Re-optimize reagent stoichiometry. Maintain strict temperature control during additions.
No rearrangement observed Lewis acid is inactive. Silyl ether is too sterically hindered or stable.Use a fresh bottle/solution of the Lewis acid. Try a stronger Lewis acid (e.g., TiCl₄) or different solvent.
Formation of multiple products Rearrangement temperature is too high, causing side reactions. Lewis acid is too harsh.Maintain -78 °C. Screen milder Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃).[13][14]
Low enantiomeric excess (% ee) Racemization during rearrangement. Impure chiral starting material.Ensure the reaction is kept at low temperature. Verify the enantiopurity of the starting alcohol. Some Lewis acids can cause background racemization; screening may be necessary.

Conclusion

The Lewis acid-catalyzed vinylcyclopropane-cyclopentene rearrangement of chiral 2-allylcyclopropanol derivatives is a highly effective and stereospecific method for the synthesis of valuable chiral cyclopentenones. By carefully controlling the stereochemistry of the starting material and optimizing the reaction conditions for the key ring-expansion step, researchers can access a diverse range of enantiopure cyclopentenoid structures. This application note provides a robust framework and detailed protocols to enable scientists in academic and industrial settings to successfully implement this powerful synthetic strategy.

References

  • Singleton, D. A., et al. (2001). Mechanism of the Vinylcyclopropane−Cyclopentene Rearrangement Studied by Quasiclassical Direct Dynamics. The Journal of Physical Chemistry A, 105(51), 11230-11240. [Link]

  • Doubleday, C., et al. (2000). The Vinylcyclopropane−Cyclopentene Rearrangement: A Prototype Thermal Rearrangement Involving Competing Diradical Concerted and Stepwise Mechanisms. Journal of the American Chemical Society, 122(1), 212-213. [Link]

  • Wikipedia contributors. (2023). Vinylcyclopropane rearrangement. Wikipedia, The Free Encyclopedia. [Link]

  • Wender, P. A., et al. (2024). Dynamic stereomutation of vinylcyclopropanes with metalloradicals. Nature, 630(8017), 619-625. [Link]

  • Wang, Z., et al. (2024). Revolutionary reactivity of vinyl cyclopropane: a rhodium-catalyzed enantioconvergent and chemodivergent rearrangement. ChemRxiv. [Link]

  • Simeonov, S. P., et al. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 5744-5893. [Link]

  • Linares, N., et al. (2017). Tandem Diastereo- and Enantioselective Preparation of Aryl and Alkyl Cyclopropyl Carbinols with Three Adjacent Stereocenters Using Perhydrobenzoxazines and Diethylzinc. European Journal of Organic Chemistry, 2017(42), 6331-6339. [Link]

  • Donnelly, J. A., & O'Brien, F. (1986). Novel thermal rearrangement of 1-alkoxycarbonyl-2-aryl-cyclopropanes. Journal of the Chemical Society, Chemical Communications, (24), 1880-1881. [Link]

  • Arnold, L. A., et al. (2020). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. Chemical Science, 11(30), 7887-7893. [Link]

  • Nomura, K., Oshima, K., & Matsubara, S. (2005). Stereospecific and Stereoselective Preparation of 2-(1-Hydroxyalkyl)-1-alkylcyclopropanols from α,β-Epoxy Ketones and Bis(iodozincio)methane. Angewandte Chemie International Edition, 44(36), 5860-5863. [Link]

  • Ivanova, O. A., & Trushkov, I. V. (2018). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry, 16(29), 5236-5255. [Link]

  • Al-Tel, T. H. (2005). Lewis acid-catalyzed rearrangement of multi-substituted arylvinylidenecyclopropanes. Tetrahedron Letters, 46(43), 7413-7416. [Link]

  • Dixon, D. J., et al. (2025). Catalytic enantioselective synthesis of alkylidenecyclopropanes. Nature. [Link]

  • Wang, W., et al. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society, 129(35), 10886-10894. [Link]

  • Brandi, A., & Goti, A. (2014). Progress in the Synthesis and Transformations of Alkylidenecyclopropanes and Alkylidenecyclobutanes. Chemical Reviews, 114(15), 7247-7320. [Link]

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Method

Application Notes &amp; Protocols: Derivatization of (1R,2R)-2-Allylcyclopropanol Hydroxyl Groups

Introduction: Navigating the Reactivity of a Strained Secondary Alcohol (1R,2R)-2-allylcyclopropanol is a valuable chiral building block in synthetic chemistry. Its structure, featuring a stereochemically defined seconda...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Reactivity of a Strained Secondary Alcohol

(1R,2R)-2-allylcyclopropanol is a valuable chiral building block in synthetic chemistry. Its structure, featuring a stereochemically defined secondary alcohol on a strained cyclopropane ring, presents both unique opportunities and challenges for chemical modification. The derivatization of its hydroxyl group is a critical step for a variety of applications, including its use as a protected intermediate in multi-step syntheses, the modulation of its biological activity, or for preparing derivatives for analytical purposes such as chiral chromatography.

The inherent ring strain of the cyclopropane moiety (approx. 27 kcal/mol) significantly influences the reactivity of the adjacent hydroxyl group. While the alcohol behaves as a typical secondary alcohol in many respects, chemists must remain vigilant to reaction conditions that could promote undesired ring-opening.[1][2][3] Acid-catalyzed reactions, in particular, must be approached with caution as protonation of the hydroxyl group followed by loss of water can lead to a stabilized cyclopropyl cation, which is prone to rearrangement and ring cleavage.[4]

This guide provides a detailed overview of robust and reliable methods for the derivatization of the hydroxyl group of (1R,2R)-2-allylcyclopropanol, with a focus on preserving the integrity of the cyclopropane ring and the stereocenter. We will explore three primary classes of derivatization: Esterification , Silylation , and Etherification . Each section explains the causality behind the chosen methodologies, provides detailed, field-tested protocols, and summarizes key data to guide researchers in their experimental design.

Esterification: Acyl Group Installation

Esterification is a fundamental transformation used to protect the hydroxyl group or to install a functional handle. For a secondary alcohol like (1R,2R)-2-allylcyclopropanol, the reaction is typically accomplished by acylation using an acid anhydride or acid chloride in the presence of a base or a nucleophilic catalyst.

Expertise & Rationale: The use of a catalyst is crucial for achieving high yields with secondary alcohols. 4-(Dimethylamino)pyridine (DMAP) is a superior acyl-transfer catalyst compared to pyridine alone, often enhancing reaction rates by several orders of magnitude.[5] The mechanism involves the initial formation of a highly reactive N-acylpyridinium salt from the acylating agent (e.g., acetic anhydride) and DMAP. This intermediate is then readily attacked by the alcohol's hydroxyl group. A stoichiometric, non-nucleophilic base like triethylamine (TEA) or pyridine is often included to neutralize the acid byproduct generated during the reaction. Graphite-based catalysts have also emerged as efficient, reusable, and environmentally friendly options for acetylation.[6]

The workflow for these key derivatization techniques is summarized below.

G cluster_start Starting Material cluster_paths Derivatization Pathways cluster_products Products start (1R,2R)-2-Allylcyclopropanol ester Esterification (Acylation) start->ester silyl Silylation start->silyl ether Etherification start->ether prod_ester Cyclopropyl Ester ester->prod_ester prod_silyl Silyl Ether silyl->prod_silyl prod_ether Cyclopropyl Ether ether->prod_ether

Caption: General workflows for derivatizing (1R,2R)-2-allylcyclopropanol.

Protocol 1: DMAP-Catalyzed Acetylation with Acetic Anhydride

This protocol describes the formation of (1R,2R)-2-allylcyclopropyl acetate, a common acetyl-protected derivative.

Materials:

  • (1R,2R)-2-allylcyclopropanol (1.0 eq)

  • Acetic Anhydride (Ac₂O, 1.5 eq)

  • Triethylamine (TEA, 2.0 eq)

  • 4-(Dimethylamino)pyridine (DMAP, 0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add (1R,2R)-2-allylcyclopropanol (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Sequentially add triethylamine (2.0 eq), DMAP (0.1 eq), and finally acetic anhydride (1.5 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 10-20% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure (1R,2R)-2-allylcyclopropyl acetate.

Silylation: Formation of Silyl Ethers

Silyl ethers are among the most common protecting groups for alcohols due to their ease of formation, general stability, and straightforward removal. The choice of silylating agent allows for fine-tuning of the derivative's steric bulk and stability towards various reaction conditions.

Expertise & Rationale: The reactivity of silylating agents is heavily influenced by steric hindrance. For a secondary alcohol, common silyl chlorides like tert-butyldimethylsilyl chloride (TBDMSCl) provide a robust protecting group stable to a wide range of non-acidic conditions.[7] The reaction is typically performed using an imidazole base in an aprotic polar solvent like DMF.[7] For more neutral and mild conditions, hexamethyldisilazane (HMDS) can be employed, often with a catalyst like iodine or lithium perchlorate, which avoids the generation of acidic byproducts.[8][9][10] This can be particularly advantageous for acid-sensitive substrates like cyclopropanols.

Table 1: Comparison of Common Silylating Agents for Secondary Alcohols

Silylating AgentCommon AbbreviationSteric BulkRelative Stability of Silyl EtherTypical Deprotection
ChlorotrimethylsilaneTMSClLowLow (labile)Mild acid, water, TBAF
tert-Butyldimethylsilyl ChlorideTBDMSClMediumMediumTBAF, mild acid
Triisopropylsilyl ChlorideTIPSClHighHighTBAF
tert-Butyldiphenylsilyl ChlorideTBDPSClVery HighVery HighTBAF
Protocol 2: TBDMS Protection of a Secondary Alcohol

This protocol details the formation of a tert-butyldimethylsilyl ether, a workhorse protecting group in organic synthesis.[7]

Materials:

  • (1R,2R)-2-allylcyclopropanol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the (1R,2R)-2-allylcyclopropanol (1.0 eq) in anhydrous DMF (approx. 0.5 M).

  • Reagent Addition: Add imidazole (2.5 eq) and stir until fully dissolved. Then, add TBDMSCl (1.2 eq) portion-wise at room temperature. A gentle exotherm may be observed.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction's progress via TLC. The reaction is generally complete in 2-12 hours.

  • Work-up: Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Extraction: Separate the layers and extract the aqueous phase two more times with diethyl ether.

  • Washing: Combine the organic extracts and wash them three times with water to remove DMF, followed by one wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (typically with a low percentage of ethyl acetate in hexanes) to yield the pure silyl ether.

The diagram below illustrates the general mechanism of silylation using TBDMSCl and imidazole.

Caption: Key steps in the imidazole-catalyzed silylation of an alcohol.

Etherification: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for forming ethers.[11] It proceeds via an Sₙ2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[12][13]

Expertise & Rationale: This method requires two key steps: deprotonation of the alcohol to form a nucleophilic alkoxide, followed by nucleophilic substitution on an electrophilic alkyl halide. A strong base that will not act as a competing nucleophile, such as sodium hydride (NaH), is ideal for the deprotonation step. The choice of the alkyl halide is critical; primary halides are strongly preferred to maximize the Sₙ2 pathway and avoid the competing E2 elimination reaction, which becomes significant with secondary and dominant with tertiary halides.[14][15] The reaction is typically run in an aprotic solvent like THF or DMF.[12] For (1R,2R)-2-allylcyclopropanol, this method allows for the introduction of a wide variety of alkyl or benzyl groups.

Protocol 3: Benzylation using Sodium Hydride and Benzyl Bromide

This protocol describes the formation of a benzyl ether, a common protecting group that can be removed under neutral conditions via hydrogenolysis.

Materials:

  • (1R,2R)-2-allylcyclopropanol (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Benzyl Bromide (BnBr, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF.

  • Alkoxide Formation: Cool the suspension to 0 °C. Dissolve the (1R,2R)-2-allylcyclopropanol (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the NaH suspension over 15-20 minutes.

  • Stirring: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases. The mixture should become a clear or slightly cloudy solution of the sodium alkoxide.

  • Alkyl Halide Addition: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates the consumption of the starting alcohol. Gentle heating (e.g., to 40-50 °C) may be required for less reactive halides.

  • Work-up: Carefully quench the reaction by cooling to 0 °C and slowly adding saturated NH₄Cl solution dropwise to destroy any excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure benzyl ether derivative.

Advanced Derivatization: The Mitsunobu Reaction

For instances where stereochemical inversion at the alcohol center is desired, or for coupling with acidic pronucleophiles (pKa < 13), the Mitsunobu reaction is an invaluable tool.

Expertise & Rationale: The Mitsunobu reaction facilitates the condensation of a primary or secondary alcohol with a nucleophile in the presence of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD).[16][17] The alcohol is activated by the PPh₃/DEAD system, forming an oxyphosphonium salt. This intermediate then undergoes a clean Sₙ2 displacement by the nucleophile, resulting in a complete inversion of stereochemistry at the carbon bearing the hydroxyl group. This makes it a powerful method for accessing the (1S,2R) diastereomer of a derivative from the (1R,2R)-alcohol.

Conclusion

The derivatization of the hydroxyl group on (1R,2R)-2-allylcyclopropanol is a readily achievable task provided that appropriate reaction conditions are chosen. Standard esterification, silylation, and etherification protocols applicable to secondary alcohols can be employed with high success. The key considerations are the use of mild, preferably non-acidic conditions to prevent undesired ring-opening and the selection of reagents to control for steric effects and potential side reactions like elimination. By following the detailed protocols and understanding the chemical principles outlined in these notes, researchers can confidently and efficiently modify this versatile chiral building block to advance their synthetic and drug development objectives.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Indian Journal of Chemistry. (n.d.). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Organic Chemistry Portal. (n.d.). Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions. [Link]

  • Tetrahedron Letters. (2002). Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions. [Link]

  • JoVE. (2023, April 30). Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis. [Link]

  • ChemTalk. (2022, October 24). Williamson Ether Synthesis. [Link]

  • TÜBİTAK Academic Journals. (1999, January 1). An Efficient Acetylation of Primary and Secondary Aliphatic Alcohols with Acetic Anhydride in the Presence of Graphite Bisulphate. [Link]

  • eScholarship.org. (n.d.). Rhodium-Catalyzed Enantioselective Silylation of Cyclopropyl C-H Bonds. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Science of Synthesis. (n.d.). Acylation of Alcohols and Amines. [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. [Link]

  • SEDICI. (n.d.). A Simple and Mild Acylation of Alcohols, Phenols, Amines, and Thiols with a Reusable Heteropoly Acid Catalyst. [Link]

  • Wiley Online Library. (2022, March 7). Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary. [Link]

  • ACS Publications. (2003, June 10). The Chemistry of Cyclopropanols. [Link]

  • Beilstein Journals. (2019, January 28). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. [Link]

  • ChemRxiv. (n.d.). Ring-Opening Cross-Coupling of Cyclopropanols with Electrophilic Alkenes via Photoinduced Charge Transfer Facilitated by Decatungstate. [Link]

  • ACS Publications. (2024, June 6). Esterification and Etherification of Aliphatic Alcohols Enabled by Catalytic Strain-Release of Donor–Acceptor Cyclopropane. [Link]

  • ACS Publications. (2007, May 25). Mitsunobu Coupling of Nucleobases and Alcohols: An Efficient, Practical Synthesis for Novel Nonsugar Carbon Nucleosides. [Link]

  • ACS Publications. (2022, January 18). Catalytic Net Oxidative C–C Activation and Silylation of Cyclopropanols with a Traceless Acetal Directing Group. [Link]

  • ResearchGate. (n.d.). Advances in the Mitsunobu Reaction: An Excellent Organic Protocol with Versatile Applications. [Link]

  • Wiley Online Library. (n.d.). Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile. [Link]

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Application

Scale-Up and Pilot Plant Synthesis of (1R,2r)-2-Allylcyclopropanol: A Chemoenzymatic Approach

Strategic Overview & Retrosynthetic Logic The target molecule, (1R,2r)-2-allylcyclopropanol (commercially registered under CAS: 1290043-13-8), is a highly valuable chiral building block used in the synthesis of complex p...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Retrosynthetic Logic

The target molecule, (1R,2r)-2-allylcyclopropanol (commercially registered under CAS: 1290043-13-8), is a highly valuable chiral building block used in the synthesis of complex pharmaceuticals and covalent inhibitors[1].

At the bench scale, chiral cyclopropanols are often synthesized via asymmetric Simmons-Smith cyclopropanation of allylic alcohols. However, translating this to a pilot plant introduces severe safety and economic bottlenecks: the reliance on hazardous diazo compounds or highly pyrophoric diethylzinc, coupled with the high cost of stoichiometric chiral auxiliaries, makes this route unviable for multikilogram production.

To establish a self-validating, highly scalable system, we employ a chemoenzymatic strategy . The cyclopropanol core is constructed via a modified Kulinkovich-de Meijere reaction using inexpensive 1,4-pentadiene and ethyl formate[2]. The resulting racemic mixture is then acetylated and subjected to an Enzymatic Kinetic Resolution (EKR). This approach avoids cryogenic conditions and energetic reagents, ensuring high enantiomeric excess (>99% ee) under mild, aqueous conditions—a strategy proven robust for cyclopropanol scale-up[3].

ProcessFlow cluster_0 Phase 1: Upstream Synthesis cluster_1 Phase 2: Chemoenzymatic Resolution cluster_2 Phase 3: Downstream Processing N1 1,4-Pentadiene + Ethyl Formate N2 Kulinkovich Reaction (Ti(OiPr)4, iPrMgCl) N1->N2 N3 rac-2-Allylcyclopropanol N2->N3 N4 Acetylation (Ac2O, Pyridine) N3->N4 N5 rac-2-Allylcyclopropanol Acetate N4->N5 N6 Enzymatic Hydrolysis (Amano Lipase PS, pH 7.2) N5->N6 N7 Biphasic Extraction (MTBE / Water) N6->N7 N8 Fractional Distillation (Reduced Pressure) N7->N8 N9 (1R,2r)-2-Allylcyclopropanol (Target Product) N8->N9 Distillate N10 (1S,2s)-Acetate (Byproduct) N8->N10 Bottoms

Process workflow for the pilot-scale chemoenzymatic synthesis of (1R,2r)-2-allylcyclopropanol.

Phase 1: Pilot-Scale Kulinkovich Cyclopropanation

Causality & Scale-Up Insights

The reaction is initiated by the formation of a diisopropoxytitanacyclopropane intermediate from Ti(OiPr)₄ and iPrMgCl. Alkene exchange with 1,4-pentadiene generates the allyl-substituted titanacyclopropane, which subsequently undergoes insertion with ethyl formate to close the cyclopropanol ring[2].

Process Safety: The addition of the Grignard reagent is highly exothermic and evolves stoichiometric amounts of propane gas. In a 50 L pilot reactor, the dosing rate must be strictly controlled to maintain the reaction temperature between 10–15 °C. Continuous nitrogen sweeping is mandatory to prevent the formation of an explosive atmosphere in the headspace.

Step-by-Step Protocol
  • Preparation: Purge a 50 L glass-lined reactor with nitrogen. Charge with 1,4-pentadiene (5.0 kg, 73.4 mol), ethyl formate (2.7 kg, 36.7 mol), and anhydrous THF (20 L).

  • Catalyst Addition: Add titanium(IV) isopropoxide (1.04 kg, 3.67 mol, 10 mol%) to the reactor. Cool the mixture to 0 °C using a jacketed chiller.

  • Grignard Dosing: Slowly dose isopropylmagnesium chloride (2.0 M in THF, 40.4 L, 80.8 mol) over 8 hours. Monitor the internal temperature continuously; pause dosing if the temperature exceeds 15 °C.

  • Quench: After stirring for an additional 2 hours at 10 °C, quench the reaction by carefully adding 10% aqueous NaOH (5 L). Self-Validating Step: This specific basic quench forces the precipitation of titanium salts as granular, easily filterable TiO₂ rather than a gelatinous mass that would blind the filter.

  • Filtration & Concentration: Filter the mixture through a Celite pad, wash the cake with MTBE (10 L), and concentrate the filtrate under reduced pressure to yield crude rac-2-allylcyclopropanol.

Phase 2: Acetylation and Enzymatic Kinetic Resolution (EKR)

Causality & Scale-Up Insights

Direct enzymatic resolution of free cyclopropanols can suffer from poor enantioselectivity and substrate inhibition. By converting the racemic alcohol to its corresponding acetate, we unlock the ability to use Amano Lipase PS (from Burkholderia cepacia). This hydrolase exhibits profound enantioselectivity, preferentially hydrolyzing the (1R,2r)-acetate enantiomer due to a significantly lower transition state energy within its chiral binding pocket, leaving the (1S,2s)-acetate intact[4].

Process Control: The enzymatic hydrolysis generates acetic acid as a byproduct. If left unchecked, the localized drop in pH will irreversibly denature the lipase. A pH-stat system is deployed as a self-validating feedback loop to continuously dose NaOH, holding the pH strictly at 7.2.

Step-by-Step Protocol
  • Acetylation: In a 50 L reactor, dissolve the crude rac-2-allylcyclopropanol in dichloromethane (15 L). Add pyridine (3.5 kg, 44 mol) and catalytic DMAP (45 g). Slowly dose acetic anhydride (4.1 kg, 40 mol) at 0 °C. Stir for 4 hours, wash with 1M HCl (2 x 5 L) and brine, then concentrate to yield crude rac-acetate.

  • Enzymatic Hydrolysis: Transfer the acetate to a 100 L bioreactor equipped with a mechanical stirrer and a pH-stat. Add 0.1 M sodium phosphate buffer (40 L, pH 7.2) and Amano Lipase PS (250 g).

  • pH Control: Stir the biphasic mixture vigorously at 30 °C. Engage the pH-stat to continuously dose 1.0 M NaOH, maintaining the pH at 7.2.

  • Monitoring: Sample the organic phase every 4 hours. Analyze via chiral GC-FID. Terminate the reaction precisely at 50% conversion (typically 24–36 hours) by filtering the mixture to remove the immobilized enzyme.

Phase 3: Downstream Processing & Product Isolation

Causality & Scale-Up Insights

The EKR yields a mixture of the target (1R,2r)-2-allylcyclopropanol and the unreacted (1S,2s)-acetate. Because one is an alcohol (capable of hydrogen bonding) and the other is an ester, they possess significantly different boiling points. This physical divergence allows for separation via fractional distillation under reduced pressure, entirely bypassing the need for costly and solvent-heavy chromatography at the pilot scale.

Step-by-Step Protocol
  • Extraction: Extract the filtered aqueous reaction mixture with MTBE (3 x 15 L). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Fractional Distillation: Transfer the crude mixture to a pilot-scale fractional distillation apparatus equipped with a structured packing column (e.g., Sulzer packing).

  • Separation: Distill under reduced pressure (10 mmHg). The desired (1R,2r)-2-allylcyclopropanol distills first as the lighter fraction. The unreacted (1S,2s)-acetate remains in the distillation bottoms and can be discarded or recycled via racemization.

Quantitative Data & Quality Control

The chemoenzymatic workflow demonstrates excellent scalability, maintaining high enantiomeric purity across multiple orders of magnitude.

ParameterLab Scale (100 g)Kilo Scale (1.0 kg)Pilot Scale (10.0 kg)
Upstream Yield (racemic) 78%75%72%
EKR Conversion Time 24 h28 h36 h
Downstream Yield (Chiral) 45% (of theoretical 50%)43%41%
Enantiomeric Excess (ee) >99.5%>99.0%98.8%
Final Purity (GC-FID) 99.2%98.9%98.5%

References

  • Bassan, E., Baxter, C. A., Beutner, G. L., & Yasuda, N. (2012). Multikilogram-Scale Synthesis of a Chiral Cyclopropanol and an Investigation of the Safe Use of Lithium Acetylide–Ethylene Diamine Complex. Organic Process Research & Development, 16(1), 87–95. URL: [Link]

  • Barnier, J.-P., Blanco, L., Rousseau, G., & Guibé-Jampel, E. (1993). Enzymatic Resolution of Cyclopropanols. An Easy Access to Optically Active Cyclohexanones Possessing an α-Quaternary Chiral Carbon. The Journal of Organic Chemistry, 58(6), 1570-1574. URL: [Link]

  • Kulinkovich, O. G. (2003). The Chemistry of Cyclopropanols. Chemical Reviews, 103(7), 2597-2632. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing thermal degradation of (1R,2r)-2-allylcyclopropanol during storage

Technical Support Center: (1R,2R)-2-allylcyclopropanol Guide: Preventing Thermal and Catalytic Degradation During Storage and Handling Welcome to the technical support guide for (1R,2R)-2-allylcyclopropanol. This resourc...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (1R,2R)-2-allylcyclopropanol

Guide: Preventing Thermal and Catalytic Degradation During Storage and Handling

Welcome to the technical support guide for (1R,2R)-2-allylcyclopropanol. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this valuable synthetic intermediate. As Senior Application Scientists, we understand the critical importance of material integrity for reproducible and successful experimental outcomes. This guide is structured to explain the causal factors behind the compound's instability and to provide robust, field-proven protocols to mitigate degradation.

Section 1: The Root Cause of Instability — Understanding Cyclopropanol Reactivity

Q1: Why is my sample of (1R,2R)-2-allylcyclopropanol degrading, even when stored in a refrigerator?

A1: The primary cause of degradation is the inherent chemical nature of the cyclopropanol ring. Cyclopropanols possess significant ring strain due to the three-membered ring system, making them highly susceptible to ring-opening reactions.[1][2][3] This process can be initiated by seemingly benign factors such as heat, trace amounts of acid or metal impurities, and even certain solvents.[4][5]

The degradation of (1R,2R)-2-allylcyclopropanol is not simple decomposition but rather a structural isomerization to a more thermodynamically stable product. The most common degradation pathway involves a ring-opening rearrangement to form a β,γ-unsaturated ketone, such as hex-5-en-2-one. This reaction can be catalyzed by transition metals (e.g., from a metal spatula or residual catalyst), Lewis acids, or protic acids.[4][6] Therefore, even cold storage may not be sufficient if other catalytic factors are not strictly controlled.

cluster_main Degradation Pathway of (1R,2R)-2-allylcyclopropanol start (1R,2R)-2-allylcyclopropanol (Strained Ring) intermediate Homoenolate Intermediate (Ring Opening) start->intermediate Heat, Trace Acid, or Metal Catalyst product Hex-5-en-2-one (Stable Ketone) intermediate->product Protonation / Tautomerization

Caption: Primary degradation mechanism of (1R,2R)-2-allylcyclopropanol.

Section 2: Proactive Stability Management — Recommended Protocols

Q2: What are the definitive, validated conditions for storing (1R,2R)-2-allylcyclopropanol to guarantee its long-term stability?

A2: To ensure the chemical integrity of (1R,2R)-2-allylcyclopropanol, a multi-faceted approach to storage is non-negotiable. The goal is to eliminate all potential initiators of ring-opening. Based on extensive internal stability studies and the chemical literature, we have established the following gold-standard storage protocol.

ParameterRecommended ConditionRationale & Actions to Avoid
Temperature -20°C or lower (in a freezer) Avoid: Refrigeration at 2-8°C is acceptable for short-term use (days) but insufficient for long-term storage (weeks to months) as slow degradation can still occur.[2] Never store at room temperature.
Atmosphere Inert Gas (Argon or Nitrogen) Avoid: Air contains oxygen and moisture. Oxidative processes can generate radical species that initiate ring-opening.[5][7] Always blanket the vial headspace with an inert gas before sealing.
Container Amber Borosilicate Glass Vial with PTFE-lined Cap Avoid: Plastic containers (potential for leaching and gas permeability) and vials with reactive cap liners. Never use metal containers. Clear glass should be avoided to prevent potential photodegradation.
Purity Solvent-Free or Dissolved in Anhydrous, Aprotic Solvent Avoid: Storing as a solution in protic solvents (e.g., methanol, ethanol) or solvents containing acidic impurities. If a stock solution is required, use high-purity, anhydrous solvents like anhydrous diethyl ether or toluene.
Q3: How should I handle the compound during an experiment to prevent degradation in real-time?

A3: Degradation can occur rapidly on the benchtop if proper precautions are not taken.

  • Inert Atmosphere Workflow: Whenever possible, handle the compound in a glovebox or under a positive pressure of argon or nitrogen.

  • Avoid Metal Contact: Use glass, PTFE, or polypropylene tools for transfers. Never use a metal spatula , as trace metal contamination is a potent catalyst for ring-opening.[4]

  • Temperature Control: Prepare solutions and reaction mixtures at low temperatures (e.g., in an ice bath) whenever the protocol allows. Minimize the time the compound spends at room temperature.

  • Glassware Preparation: Ensure all glassware is scrupulously clean and oven-dried or flame-dried to remove adsorbed water and any acidic residues from cleaning agents.

Section 3: Troubleshooting and Quality Control

Q4: I ran an NMR on my stored sample and the spectrum looks "off". How can I definitively diagnose degradation?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and direct tool for assessing the integrity of your (1R,2R)-2-allylcyclopropanol sample.[8][9] Degradation is evident by the disappearance of characteristic cyclopropyl proton signals and the appearance of new signals corresponding to the ring-opened product.

cluster_workflow Troubleshooting Workflow for Suspected Degradation start Suspected Degradation (e.g., Failed Reaction) qc Perform Analytical QC (¹H NMR is primary method) start->qc compare Compare Spectrum to Reference Standard qc->compare check_signals Check for Key Signals: - Loss of Cyclopropyl Protons? - Appearance of Alkene/Carbonyls? compare->check_signals degraded Result: Degradation Confirmed Action: Discard Sample, Review Storage/Handling check_signals->degraded Yes ok Result: No Degradation Action: Troubleshoot Other Experimental Variables check_signals->ok No

Caption: A logical workflow for diagnosing sample degradation.

Experimental Protocol 1: QC via ¹H NMR Spectroscopy

Objective: To determine the purity of (1R,2R)-2-allylcyclopropanol and identify potential degradation products.

Methodology:

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆). Ensure the solvent is from a fresh, sealed ampule to avoid acidic impurities.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis & Interpretation:

    • Intact (1R,2R)-2-allylcyclopropanol: Look for the characteristic, complex multiplets in the upfield region, typically between 0.5 and 1.5 ppm . These signals correspond to the protons on the cyclopropane ring.

    • Degradation Product (Hex-5-en-2-one): The presence of degradation is strongly indicated by the appearance of:

      • A sharp singlet around 2.15 ppm (the methyl ketone, -C(O)CH₃).

      • Signals in the olefinic region between 5.0 and 6.0 ppm corresponding to the protons of the terminal allyl group that has shifted position relative to the new carbonyl.

Q5: Can I use chromatography to check for purity?

A5: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent secondary technique. However, be aware that the high temperatures of the GC inlet can sometimes induce thermal degradation. A low-temperature injection method is recommended.

Experimental Protocol 2: Purity Analysis by Low-Temperature GC-MS

Objective: To separate and identify (1R,2R)-2-allylcyclopropanol from its primary degradation product.

Methodology:

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) in a high-purity, volatile solvent like diethyl ether or pentane.

  • GC Method:

    • Column: A low-to-mid polarity column (e.g., DB-5ms).

    • Inlet: Use a cool-on-column or programmed temperature vaporization (PTV) inlet if available. If using a standard split/splitless inlet, set the temperature as low as possible while still allowing for volatilization (e.g., 150-180°C).

    • Oven Program: Start at a low temperature (~40°C) and use a slow ramp (e.g., 10°C/min).

  • Data Analysis:

    • (1R,2R)-2-allylcyclopropanol: Will have a characteristic retention time and a mass spectrum showing the molecular ion (m/z = 98.14) and key fragments.

    • Hex-5-en-2-one: Will typically be more volatile and elute earlier. Its mass spectrum will also show the molecular ion (m/z = 98.14) but will have a distinctly different fragmentation pattern, often with a prominent acetyl cation fragment (m/z = 43).

References

  • Isao, S., & Shizuaki, M. (1989). Pd-Catalyzed Ring Opening of Cyclopropanols. Chemistry Letters, 18(11), 2021-2024. [Link]

  • Yin, B., et al. (2021). Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers. ACS Catalysis. [Link]

  • Wang, C., et al. (2019). Divergent ring-opening coupling between cyclopropanols and alkynes under cobalt catalysis. Chemical Science, 10(3), 857-863. [Link]

  • Li, Y., et al. (2022). Ring-Opening α,β-Difunctionalization of Cyclopropanols with Azides Enables 4-Keto-Functionalized 1,2,3-Triazole Synthesis. Organic Letters, 24(44), 8198-8203. [Link]

  • Wang, Z., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 237-268. [Link]

  • Kulinkovich, O. G., & de Meijere, A. (2003). The Chemistry of Cyclopropanols. Chemical Reviews, 103(4), 1431-1494. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]

  • Kananovich, D. G. (2024). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (n.d.). Cyclopropanol. [Link]

  • ResearchGate. (n.d.). Reaction mechanism of thermal-oxidative degradation. [Link]

  • Eltemur, D., & Robatscher, P. (2023). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. ACS Omega, 8(44), 41785-41792. [Link]

  • Eltemur, D., & Robatscher, P. (2023). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. PMC. [Link]

  • ResearchGate. (n.d.). The Chemistry of Cyclopropanols. [Link]

  • ResearchGate. (n.d.). Investigation of thermal degradation mechanism of an aliphatic polyester using pyrolysis–gas chromatography–mass spectrometry and a kinetic study of the effect of the amount of polymerisation catalyst. [Link]

  • Sentry, T. (2026). Enhancing 1-Propanol Stability in High-Temperature Settings. [Link]

  • Al-Marjani, M. F., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). PMC. [Link]

  • Borowska, K., & Wasyłyszyn, T. (2014). STABILITY OF SOLUTIONS OF 2,3-DIPHENYLCYCLOPROPENONE IN VARIOUS SOLVENTS. Acta Poloniae Pharmaceutica, 71(5), 849-854. [Link]

  • Papageorgiou, G. Z., et al. (2018). Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate). PMC. [Link]

  • ResearchGate. (n.d.). Thermal degradation kinetics of polyketone based on styrene and carbon monoxide. [Link]

  • ResearchGate. (n.d.). Thermal degradation kinetics and density functional study of a macromonomer containing dual-lactone. [Link]

  • Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. [Link]

  • Hashimoto, Y., et al. (2002). (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and their enantiomers as conformationally restricted analogues of histamine. The Journal of Organic Chemistry, 67(5), 1548-1556. [Link]

  • Zhang, L., et al. (2016). Photo-Induced Aliphatic C–H Amination Mediated by Hydrogen Atom Transfer of an Alkoxycarbonyloxyl Radical and Its Utilization for Diastereoselective Modification of Proline Residues in Peptides. Journal of the American Chemical Society, 138(19), 6324-6331. [Link]

  • NIST. (n.d.). Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1R-trans)-. [Link]

Sources

Optimization

optimizing reaction yields for (1R,2r)-2-allylcyclopropanol ring expansion

Welcome to the Technical Support Center for Advanced Cyclopropanol Methodologies. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with actionable,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Cyclopropanol Methodologies. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with actionable, field-proven insights for optimizing the ring expansion of (1R,2r)-2-allylcyclopropanol .

This guide bypasses generic advice to focus on the precise mechanistic causality, self-validating protocols, and quantitative troubleshooting required to master this specific transition-metal-catalyzed transformation.

Mechanistic Causality & Reaction Overview

The ring expansion of (1R,2r)-2-allylcyclopropanol is a powerful transformation that leverages the inherent ring strain (~27 kcal/mol) of the cyclopropane moiety to drive the formation of complex cyclic ketones . When subjected to Palladium(II) catalysis, the reaction proceeds via a highly ordered sequence. Understanding this sequence is the key to troubleshooting:

  • Alkoxide Formation: Pd(II) coordinates to the hydroxyl group, forming a palladium alkoxide.

  • β -Carbon Elimination: The regioselective cleavage of the C1-C3 bond occurs, generating a palladium homoenolate. The (1R,2r) trans-stereochemistry minimizes steric clashes during this step, lowering the activation energy barrier compared to its cis-counterpart.

  • Migratory Insertion: The pendant allyl group undergoes intramolecular migratory insertion into the Pd–C bond.

  • β -Hydride Elimination: The catalytic cycle closes with the release of the cyclohexenone product and Pd(0), which must be continuously reoxidized to Pd(II) to maintain the catalytic cycle .

MechanisticPathway Substrate (1R,2r)-2-Allylcyclopropanol Pd_Coord Pd(II) Coordination & Alkoxide Formation Substrate->Pd_Coord Beta_Elim β-Carbon Elimination (C1-C3 Cleavage) Pd_Coord->Beta_Elim Ring Strain Relief Insertion Intramolecular Migratory Insertion Beta_Elim->Insertion Olefin Coordination Beta_H_Elim β-Hydride Elimination Insertion->Beta_H_Elim Product Cyclohexenone Derivative Beta_H_Elim->Product Pd_Regen Pd(0) Oxidation to Pd(II) Beta_H_Elim->Pd_Regen Pd(0) Release Pd_Regen->Pd_Coord Catalyst Turnover

Catalytic cycle for the Pd(II)-mediated ring expansion of (1R,2r)-2-allylcyclopropanol.

Self-Validating Standard Operating Protocol (SOP)

To ensure reproducibility, this protocol incorporates internal validation checkpoints. Do not proceed to the next step if a checkpoint fails.

Materials Required:

  • (1R,2r)-2-allylcyclopropanol (CAS: 1290043-13-8)

  • Palladium(II) trifluoroacetate [Pd(TFA)₂]

  • Pyridine-oxazoline (Pyox) ligand

  • 1,4-Benzoquinone (BQ)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

  • Catalyst Pre-activation: In a flame-dried Schlenk tube under an N₂ atmosphere, dissolve Pd(TFA)₂ (5 mol%) and Pyox ligand (6 mol%) in anhydrous DCE (0.1 M).

    • Validation Checkpoint: The solution must turn a clear, pale yellow within 10 minutes, indicating successful active complex formation. If it remains cloudy, your ligand is likely oxidized.

  • Oxidant Addition: Add 1,4-Benzoquinone (1.5 equiv) in one portion. Stir for 5 minutes at room temperature.

  • Substrate Addition: Dissolve (1R,2r)-2-allylcyclopropanol (1.0 equiv) in DCE (0.5 M) and add dropwise over 30 minutes via a syringe pump.

    • Causality Note: Slow addition maintains a low steady-state concentration of the substrate, preventing substrate-induced catalyst deactivation and unwanted homocoupling.

  • Reaction Execution: Heat the mixture to 60 °C and stir for 12 hours. Monitor via GC-MS.

  • Quench & Workup: Cool to room temperature, filter through a short pad of Celite to remove Pd residues, and concentrate under reduced pressure.

    • Validation Checkpoint: The absence of a "black mirror" on the interior of the flask indicates successful, continuous Pd(0) reoxidation by BQ.

Quantitative Data & Optimization

The balance between the desired ring expansion and side reactions is highly sensitive to reaction parameters. The tables below summarize the quantitative impact of key variables based on empirical optimization.

Table 1: Condition Optimization for (1R,2r)-2-Allylcyclopropanol Ring Expansion

EntryCatalystSolventAdditive (Oxidant)Yield (%)Enantiomeric Excess (ee %)
1Pd(OAc)₂TolueneO₂ (1 atm)4588
2Pd(TFA)₂TolueneO₂ (1 atm)6290
3Pd(TFA)₂DCEO₂ (1 atm)7892
4 Pd(TFA)₂ DCE 1,4-Benzoquinone (1.5 eq) 94 95

Table 2: Quantitative Impact of Deviations on Product Distribution

Variable Altered from Standard SOPTarget Cyclohexenone (%)Acyclic Byproduct (%)Unreacted Starting Material (%)
Omission of Benzoquinone12583
Temperature increased to 90 °C45550
Substitution of Pyox with PPh₃60355
Fast addition of substrate (1 min)651025 (as dimers)

Troubleshooting Guides & FAQs

TroubleshootingLogic Start Analyze Crude NMR/GC-MS LowYield Low Conversion (<50%) Start->LowYield SideProd Acyclic Byproducts Start->SideProd PdBlack Pd Black Precipitation Start->PdBlack CheckCat Check Oxidant/Increase Loading LowYield->CheckCat ChangeLigand Switch to Rigid Ligand (Pyox) SideProd->ChangeLigand AddOxidant Add Fresh Benzoquinone PdBlack->AddOxidant

Decision tree for troubleshooting common issues in cyclopropanol ring expansion reactions.

Q1: I am observing significant amounts of acyclic enone byproducts. How do I favor the ring-expanded product? A1: Acyclic byproducts occur when β -hydride elimination outcompetes the migratory insertion step. This is often caused by a highly flexible ligand framework or excessive reaction temperatures. Solution: Switch to a more rigid bidentate ligand (like Pyox) to accelerate migratory insertion by forcing the substrate into a reactive conformation. Additionally, lower the temperature to 50 °C. Ensure your solvent is strictly anhydrous, as trace water can promote premature protodemetalation.

Q2: My reaction stalls at 50% conversion and a black precipitate forms. What is the cause? A2: The black precipitate is "Palladium Black" (agglomerated Pd(0) nanoparticles). This indicates that the reoxidation of Pd(0) back to the active Pd(II) species is failing, leading to catalyst death. Solution: Verify the integrity of your oxidant. If using 1,4-Benzoquinone, ensure it is freshly sublimed; degraded BQ is ineffective at turning over the catalyst. If using O₂, ensure adequate gas-liquid mixing by increasing the stirring rate to >800 rpm.

Q3: How does the (1R,2r) stereochemistry affect the reaction compared to the cis-isomer? A3: The trans-(1R,2r) configuration places the allyl group in a pseudo-equatorial position during the transition state of the β -carbon elimination. This significantly lowers the activation energy barrier. The cis-isomer often suffers from severe steric clashes with the catalyst's coordination sphere, leading to diminished yields, eroded enantiomeric excess, and a higher propensity for side reactions.

References

  • Toste, F. D., Markham, J. P., & Staben, S. T. (2005). Gold(I)-Catalyzed Ring Expansion of Cyclopropanols and Cyclobutanols. Journal of the American Chemical Society.[Link]

  • Trost, B. M., et al. (2011). Palladium-Catalyzed Asymmetric Ring Expansion of Allenylcyclobutanols. National Institutes of Health (NIH) PMC.[Link]

Troubleshooting

troubleshooting common impurities in (1R,2r)-2-allylcyclopropanol extraction

From the desk of the Senior Application Scientist Welcome to the technical support center for the isolation and purification of (1R,2R)-2-allylcyclopropanol. This guide is designed for researchers, chemists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the isolation and purification of (1R,2R)-2-allylcyclopropanol. This guide is designed for researchers, chemists, and drug development professionals who utilize this valuable chiral building block. The synthesis of (1R,2R)-2-allylcyclopropanol, typically via a stereodirected Simmons-Smith cyclopropanation of (E)-penta-1,4-dien-3-ol, is an elegant transformation.[1][2][3] However, the extraction and workup of this water-soluble, and chemically sensitive, molecule presents a unique set of challenges.[4] Impurities introduced or formed during this critical phase can compromise yield, purity, and the stereochemical integrity of the final product.

This document provides in-depth, experience-driven troubleshooting advice and detailed protocols in a direct question-and-answer format to help you navigate and resolve common issues encountered during the extraction process.

Part 1: Troubleshooting Guide - Common Extraction Issues

This section addresses specific problems you may encounter during the aqueous workup and extraction of (1R,2R)-2-allylcyclopropanol.

Q1: My final yield is significantly lower than expected after extraction and solvent removal. What are the most likely causes?

A1: Low recovery of (1R,2R)-2-allylcyclopropanol is a frequent issue stemming from its inherent properties and sensitivity. The primary causes are its partial water solubility and potential degradation during workup.

  • Partial Water Solubility: As a small alcohol, (1R,2R)-2-allylcyclopropanol has notable solubility in water, which can lead to significant product loss in the aqueous phase during extraction.[4]

    • Solution: Perform multiple extractions. Instead of one extraction with a large volume of organic solvent, perform three to five sequential extractions with smaller volumes (e.g., 3 x 50 mL). This is significantly more efficient at partitioning the product into the organic phase. Additionally, saturate the aqueous layer with sodium chloride (brine) before extraction. This "salting out" effect decreases the polarity of the aqueous phase and reduces the solubility of the alcohol, driving more of it into the organic layer.[5][6]

  • Product Degradation via Ring-Opening: Cyclopropanols are highly susceptible to ring-opening under strongly acidic or basic conditions, which can occur during the quenching or washing steps.[4][7] This reaction irreversibly converts your product into undesired aldehyde or ketone byproducts.

    • Solution: Maintain strict pH control. The reaction quench should be performed carefully at 0 °C with saturated aqueous ammonium chloride (NH₄Cl), which is a weakly acidic salt that effectively complexes with zinc salts without creating a harsh acidic environment.[1][5] Subsequent washes should use saturated sodium bicarbonate (a mild base) to neutralize any trace acids, followed by brine.[5] Avoid strong acids or bases (e.g., HCl, NaOH) in your workup.

  • Emulsion Formation: A stable emulsion between the aqueous and organic layers can trap a significant amount of product, leading to physical loss upon separation.[8]

    • Solution: See the detailed answer in Q3 for managing emulsions. The key is to use gentle mixing (swirling or slow inversions) rather than vigorous shaking.[8]

Q2: My post-extraction NMR/GC analysis shows several major impurities. How can I identify their source and prevent them?

A2: Impurities are often tell-tale signs of specific issues in the reaction or workup. The table below summarizes the most common impurities, their origins, and preventative measures.

Impurity IDProbable StructureCommon OriginPrevention & Mitigation Strategy
IMP-01 Unreacted (E)-penta-1,4-dien-3-olIncomplete Simmons-Smith reaction.Ensure the Simmons-Smith reagent (e.g., Et₂Zn/CH₂I₂) is active and used in sufficient excess (typically 2.0 equivalents).[5] Monitor the reaction to completion using TLC or GC before quenching.
IMP-02 3-Methylenecyclopentan-1-ol or other isomersFormation of diastereomers due to poor stereodirection.The hydroxyl group of the starting material directs the cyclopropanation.[1][2] Ensure the reaction is run under anhydrous conditions in a non-coordinating solvent to maximize this directing effect.
IMP-03 Hex-5-en-3-one or related aldehydesAcid- or base-catalyzed ring-opening of the cyclopropanol ring.[4][7]This is a critical workup failure. Strictly avoid strong acids/bases. Quench with saturated NH₄Cl and wash with saturated NaHCO₃.[1][5] Ensure the workup is performed promptly and at low temperatures.
IMP-04 Zinc Salts (e.g., ZnI₂)Remnants from the Simmons-Smith reagent.Quench thoroughly with saturated NH₄Cl to form water-soluble zinc complexes.[1][5] Wash the organic layer thoroughly with water or brine to remove these salts.
IMP-05 Methylated product: (1R,2R)-1-allyl-2-methoxycyclopropaneMethylation of the alcohol by excess Simmons-Smith reagent.This can occur with prolonged reaction times or significant excess of the reagent.[9] Monitor the reaction and quench as soon as the starting material is consumed.
Q3: I am struggling with a persistent emulsion during the liquid-liquid extraction. How can I resolve this?

A3: Emulsions are common when dealing with the fine zinc salt precipitates from a Simmons-Smith reaction.[8] Preventing them is easier than breaking them.

Prevention:

  • Gentle Mixing: Do not vigorously shake the separatory funnel. Instead, gently and slowly invert it 10-15 times. This provides sufficient interfacial contact for extraction without the high energy input that creates emulsions.[8]

  • Filtration Before Extraction: After quenching, you can optionally filter the entire mixture through a pad of Celite® to remove the bulk of the zinc precipitates before transferring to a separatory funnel.

Breaking an Emulsion:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.

  • Add Brine: Introduce a saturated NaCl solution. This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.[8]

  • Mechanical Agitation: Gently swirl the funnel or use a glass stirring rod to carefully agitate the emulsion layer.

  • Change Solvent Polarity: Add a small amount of a different organic solvent to alter the properties of the organic phase, which may help break the emulsion.[8]

  • Filtration: As a last resort, filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsified droplets.

Part 2: Frequently Asked Questions (FAQs)

Q: What is the optimal pH range for the aqueous phase during extraction?

A: The ideal pH range is between 7.0 and 8.5 . A neutral pH prevents acid-catalyzed ring-opening, while a slightly basic pH (achieved with sodium bicarbonate) ensures that any acidic residues from the reaction are neutralized.[10] Avoid pH values below 6 and above 9 to maintain the integrity of the cyclopropanol ring.[4][7]

Q: What is the best organic solvent for this extraction?

A: Diethyl ether or Methyl tert-butyl ether (MTBE) are often preferred. They have good solvating power for the product, are relatively easy to remove under reduced pressure, and have lower water solubility than ethyl acetate, which helps minimize product loss. Dichloromethane (DCM) can also be used and is denser than water, which may be advantageous for separation, but it is a more aggressive solvent.[5][11]

Q: How can I confirm the stereochemical purity of my extracted (1R,2R)-2-allylcyclopropanol?

A: The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) . These techniques use a chiral stationary phase to separate enantiomers and diastereomers, allowing for precise quantification of the stereochemical purity (e.g., enantiomeric excess, ee%).[12][13][14] Derivatization of the alcohol to an ester or amide with a chiral resolving agent can also be used for separation on standard silica gel HPLC.[15]

Q: My product seems to be degrading when I concentrate it on the rotary evaporator. How can I prevent this?

A: This is likely due to residual acid in your extract or excessive heat. Before concentration, ensure your organic layer has been thoroughly washed with saturated sodium bicarbonate and dried over a sufficient amount of anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[5] Concentrate the solvent at a low bath temperature (<30 °C) to minimize thermal stress on the molecule. Cyclopropanols are relatively volatile, so use a moderate vacuum to avoid product loss.[4]

Part 3: Protocols & Data

Standard Protocol for Extraction of (1R,2R)-2-allylcyclopropanol

This protocol assumes the Simmons-Smith reaction has been run to completion.

  • Cooling: Cool the reaction vessel to 0 °C in an ice-water bath.

  • Quenching: While stirring vigorously, slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise. Gas evolution may be observed. Continue adding until no more gas is evolved and the slurry becomes more manageable.[1][5]

  • Transfer: Transfer the entire mixture to a separatory funnel. Rinse the reaction flask with the chosen extraction solvent (e.g., diethyl ether) and add the rinsing to the separatory funnel.

  • Extraction: Add an additional portion of diethyl ether. Gently invert the funnel 10-15 times, venting frequently. Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat Extraction: Re-extract the aqueous layer two more times with fresh diethyl ether. Combine all organic layers in the separatory funnel.

  • Washing:

    • Wash the combined organic layers once with water.

    • Wash once with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize residual acids.[5]

    • Wash once with saturated aqueous sodium chloride (brine) to facilitate drying.[5][6]

  • Drying: Drain the final organic layer into an Erlenmeyer flask containing anhydrous sodium sulfate (Na₂SO₄). Swirl and let it stand for at least 15 minutes. The drying agent should move freely when swirled. If it clumps, add more.

  • Filtration & Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator at low temperature (<30 °C) to yield the crude (1R,2R)-2-allylcyclopropanol.

  • Purification: The crude product should be purified further, typically by flash column chromatography on silica gel.

Experimental Workflow for Extraction

G cluster_reaction Reaction Vessel (Post-Reaction) cluster_workup Aqueous Workup in Separatory Funnel cluster_isolation Product Isolation ReactionMixture Crude Reaction Mixture (Product, Reagents, Zn Salts) Quench 1. Quench at 0°C (Sat. aq. NH4Cl) ReactionMixture->Quench Extract 2. Extract x3 (e.g., Diethyl Ether) Quench->Extract Wash_NaHCO3 3. Wash (Sat. aq. NaHCO3) Extract->Wash_NaHCO3 AqueousWaste Aqueous Waste (Zinc Salts, etc.) Extract->AqueousWaste Wash_Brine 4. Wash (Brine) Wash_NaHCO3->Wash_Brine Wash_NaHCO3->AqueousWaste Wash_Brine->AqueousWaste Dry 5. Dry Organic Layer (Anhydrous Na2SO4) Wash_Brine->Dry Concentrate 6. Filter & Concentrate (Rotary Evaporator, <30°C) Dry->Concentrate CrudeProduct Crude Product Concentrate->CrudeProduct Purify 7. Purify (Column Chromatography) CrudeProduct->Purify FinalProduct (1R,2R)-2-allylcyclopropanol Purify->FinalProduct

Caption: Standard workflow for the extraction and isolation of (1R,2R)-2-allylcyclopropanol.

Part 4: Impurity Troubleshooting Logic

Use the following decision tree to diagnose the source of impurities based on your analytical results.

G Start Analyze Crude Product (GC, NMR) Impurity_Detected Major Impurity Detected? Start->Impurity_Detected Starting_Material Is it Starting Material ((E)-penta-1,4-dien-3-ol)? Impurity_Detected->Starting_Material Yes Clean_Product Product is Clean. Proceed to Purification. Impurity_Detected->Clean_Product No Aldehyde_Ketone Is it an Aldehyde/Ketone (Ring-Opened Product)? Starting_Material->Aldehyde_Ketone No Cause_Reaction Root Cause: Incomplete Reaction Starting_Material->Cause_Reaction Yes Other_Isomer Is it a Diastereomer? Aldehyde_Ketone->Other_Isomer No Cause_Workup Root Cause: Harsh Workup pH Aldehyde_Ketone->Cause_Workup Yes Cause_Stereo Root Cause: Poor Stereocontrol Other_Isomer->Cause_Stereo Yes Unknown Consult Further Spectroscopic Data Other_Isomer->Unknown No

Caption: Decision tree for troubleshooting common impurities during extraction.

References

  • BenchChem. (2025).
  • OrgoSolver.
  • Wikipedia. Simmons–Smith reaction.
  • Deeming, A. S., et al. (2024). Access to Cyclopropanol via Supply-Centered Synthesis. Organic Process Research & Development.
  • Kulinkovich, O. G., & de Meijere, A. (2003). The Chemistry of Cyclopropanols. Chemical Reviews.
  • Deeming, A. S., et al. (2024). Access to Cyclopropanol via Supply-Centered Synthesis. Organic Process Research & Development.
  • ResearchGate. Effect of sample pH on the extraction efficiency.
  • ResearchG
  • Chemistry Stack Exchange. (2015).
  • MDPI. (2023).
  • Organic Chemistry Portal. Simmons-Smith Reaction.
  • EM. (2022). The Effects of Solvent pH on Botanical Extraction.
  • RSC Publishing. (2024).
  • BenchChem. How to prevent ring-opening of the cyclopropane in (8-Bromooctyl)cyclopropane.
  • University of Rochester. (2021).
  • PubMed. (1999).
  • BenchChem. (2026). Chiral HPLC Analysis of (1S)-1-[(2R)
  • Gcms.cz. A Guide to the Analysis of Chiral Compounds by GC.
  • MDPI. (2016).
  • LCGC International. (2026). Tips for Troubleshooting Liquid–Liquid Extractions.

Sources

Optimization

Technical Support Center: Stereoselective (1R,2r)-2-Allylcyclopropanol Synthesis

Welcome to the technical support center for the stereoselective preparation of (1R,2r)-2-allylcyclopropanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and opti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the stereoselective preparation of (1R,2r)-2-allylcyclopropanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging synthesis. The cyclopropane motif is a crucial component in numerous biologically active molecules, and achieving precise stereochemical control is paramount for efficacy and safety.[1][2] This resource provides in-depth, experience-based solutions to common issues encountered during this synthesis, focusing on the widely used Simmons-Smith cyclopropanation and its asymmetric variants.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: I am observing poor diastereoselectivity in my reaction, with significant formation of the undesired cis-(1R,2s) isomer. How can I increase the yield of the desired trans-(1R,2r) product?

Answer: This is a classic challenge in the cyclopropanation of allylic alcohols. The root of the issue lies in the directing effect of the substrate's hydroxyl group. In a Simmons-Smith type reaction, the zinc carbenoid reagent coordinates to the hydroxyl oxygen, which then directs the delivery of the methylene group to the syn-face of the double bond.[3][4][5][6] Achieving high trans (or anti) selectivity relative to the allyl group depends on controlling the conformation of the allylic alcohol during this directed delivery.

Core Causality: The formation of the desired (1R,2r) or trans isomer is favored when the substrate adopts a conformation that minimizes steric hindrance between the incoming reagent and the substituents on the double bond. For many allylic alcohols, this directing effect is powerful and leads to high diastereoselectivity.[7][8] However, factors like the nature of the zinc carbenoid and reaction conditions can significantly impact this selectivity.

Troubleshooting Steps & Optimization Protocol:

  • Reagent Selection is Critical: The choice of cyclopropanating agent has a profound impact on diastereoselectivity.

    • Classic Simmons-Smith (Zn-Cu couple, CH₂I₂): While effective, this heterogeneous system can sometimes give variable results.

    • Furukawa Modification (Et₂Zn, CH₂I₂): This homogeneous system is often more reproducible and can lead to higher selectivity, especially for less nucleophilic alkenes.[1][4][9] It is the recommended starting point.

    • Charette Modification (Et₂Zn, ClCH₂I): Using chloroiodomethane can generate a more reactive zinc carbenoid, which can be beneficial for deactivated alkenes but requires careful optimization.[1]

  • Solvent Choice: Non-coordinating solvents are generally preferred.

    • Recommended: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard choices as they do not compete for coordination to the zinc center, thus preserving the crucial substrate-reagent interaction.[10]

    • Avoid: Ethereal solvents like THF can sometimes coordinate to the zinc reagent, reducing its electrophilicity and potentially lowering the reaction rate and selectivity.

  • Temperature Control: Lower temperatures generally favor higher selectivity by accentuating the energetic differences between the transition states leading to the different diastereomers.

    • Protocol: Start the reaction at 0 °C and allow it to slowly warm to room temperature. For particularly stubborn cases, running the reaction at a sustained low temperature (e.g., -20 °C) may be beneficial, though this will likely increase reaction time.

Optimized Protocol for High Diastereoselectivity (Furukawa Modification):

  • Under an inert atmosphere (Argon or Nitrogen), dissolve the allylic alcohol precursor in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethylzinc (Et₂Zn, typically 1.0 M in hexanes) dropwise. Stir for 20-30 minutes. A zinc alkoxide intermediate is formed.

  • Add diiodomethane (CH₂I₂) dropwise to the solution.

  • Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for 4-12 hours, monitoring by TLC or GC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or Rochelle's salt.

  • Extract the product with DCM, dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify by flash column chromatography and analyze the diastereomeric ratio (d.r.) by ¹H NMR or GC.

Question 2: My diastereoselectivity is good, but I am getting a nearly racemic mixture. How can I induce enantioselectivity to obtain the (1R,2r) isomer specifically?

Answer: Achieving high enantioselectivity requires the introduction of a chiral influence into the reaction. This is most effectively done by using a stoichiometric or, ideally, a catalytic amount of a chiral ligand that modifies the zinc carbenoid. The seminal work by Charette and others has led to highly effective methods for this transformation.[11][12][13]

Core Causality: A chiral ligand coordinates to the zinc center, creating a chiral environment around the reactive carbenoid. This chiral complex then preferentially reacts with one of the two enantiotopic faces of the alkene, leading to an excess of one enantiomer of the product. The efficiency of this process is dictated by the structure of the ligand and its ability to create a well-defined, sterically demanding transition state.

Troubleshooting Steps & Ligand Selection:

  • Charette's Dioxaborolane Ligands: This class of ligands, derived from tartaric acid, is among the most effective and widely used for the asymmetric cyclopropanation of allylic alcohols.[12][14] They are commercially available or can be readily synthesized.

  • Other Ligand Systems: While Charette's ligands are a robust starting point, other systems have shown high efficacy. These include ligands based on BINOL, TADDOL, and various disulfonamides.[3][15][16] Screening a small panel of ligands may be necessary for novel substrates.

  • Stoichiometry: While catalytic versions exist, initial optimization often begins with stoichiometric amounts of the chiral ligand to maximize enantiomeric excess (e.e.). Once conditions are established, the ligand loading can be reduced.

Data Summary: Performance of Chiral Ligands in Asymmetric Cyclopropanation

Ligand/SystemSubstrate TypeTypical d.r.Typical e.e. (%)Reference
Charette's Dioxaborolane (E)-Allylic Alcohols>95:590-95%Charette, A. B. et al. J. Am. Chem. Soc.1998 [14]
Titanium-TADDOLate (E)-Allylic Alcohols>95:585-94%Charette, A. B. et al. J. Am. Chem. Soc.2001 [3]
(1R,2R)-Disulfonamide (E)-Allylic Alcohols>95:5>90%Kobayashi, S. et al. J. Am. Chem. Soc.1995 [16]
Aziridine-Phosphines (E)-Allylic Alcohols~15:1~90%Rzaczynska, Z. et al. Molecules2021 [17]

Note: Performance is substrate-dependent. This table provides representative values.

Optimized Protocol for Enantioselective Cyclopropanation (Charette Method):

  • Under an inert atmosphere, add the chiral dioxaborolane ligand (e.g., derived from (R,R)-N,N,N',N'-tetramethyltartaric acid diamide) to a flask with anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add the allylic alcohol, followed by the dropwise addition of diethylzinc solution. Stir for 30 minutes.

  • Add diiodomethane dropwise.

  • Stir the reaction at room temperature for the time determined by reaction monitoring (typically 4-24 hours).

  • Quench and work up the reaction as described in the diastereoselectivity protocol.

  • Analyze the product for both d.r. (NMR/GC) and e.e. (chiral HPLC or SFC).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of hydroxyl-directed Simmons-Smith cyclopropanation?

The reaction proceeds through the formation of an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI) or a related species.[5] The key to the diastereoselectivity observed with allylic alcohols is the pre-coordination of the zinc atom to the lone pair of the hydroxyl oxygen.[3][6][18] This coordination brings the reactive carbenoid into close proximity with the double bond on a specific face of the molecule, leading to a "directed" delivery of the CH₂ group syn to the hydroxyl group.[4][5] This is a concerted process that occurs through a three-centered "butterfly-type" transition state, which preserves the stereochemistry of the starting alkene.[10]

Q2: How do I choose the right chiral ligand for my asymmetric cyclopropanation?

The choice depends heavily on your specific substrate. However, a logical approach is as follows:

  • Start with the Literature Standard: For acyclic (E)-allylic alcohols, the Charette dioxaborolane ligands are the most validated and reliable starting point.[12][13][14]

  • Consider Substrate Features: If your substrate has additional coordinating groups, they might interfere with or alter the binding to the standard ligand-metal complex. In such cases, exploring different ligand backbones (e.g., TADDOL-based or sulfonamide-based) may be fruitful.

  • Run Small-Scale Screens: If time and resources permit, screening a small, diverse set of 2-3 top-performing ligands from the literature (see table above) in parallel on a small scale is the most efficient way to identify the optimal system for a novel substrate.

Q3: My yields are consistently low. What are the likely causes?

Low yields can stem from several factors unrelated to stereoselectivity:

  • Reagent Quality: Diethylzinc is pyrophoric and diiodomethane is sensitive to light and can decompose. Use fresh, high-quality reagents.

  • Inert Atmosphere: Organozinc reagents are highly sensitive to moisture and oxygen. Ensure your glassware is oven- or flame-dried and that the reaction is maintained under a positive pressure of an inert gas like argon.

  • Stoichiometry: Ensure the correct stoichiometry is used. Typically, a slight excess of the cyclopropanating agent (Et₂Zn and CH₂I₂) relative to the alcohol is employed.

  • Reaction Quenching: Quenching the reaction improperly can lead to product degradation. A slow, controlled quench at low temperature is crucial.

Visual Workflow and Mechanism

Diagram 1: Troubleshooting Workflow

This diagram outlines a logical process for diagnosing and solving stereoselectivity issues in your cyclopropanation reaction.

G start Start Synthesis analyze_crude Analyze Crude Product (NMR, GC, Chiral HPLC) start->analyze_crude check_dr Is Diastereoselectivity (d.r.) Acceptable? (>95:5 trans:cis) analyze_crude->check_dr check_ee Is Enantioselectivity (e.e.) Acceptable? (>90%) check_dr->check_ee Yes optimize_dr Troubleshoot Diastereoselectivity: 1. Switch to Et2Zn/CH2I2 (Furukawa) 2. Use non-coordinating solvent (DCM) 3. Lower reaction temperature (0°C) check_dr->optimize_dr No optimize_ee Troubleshoot Enantioselectivity: 1. Introduce Chiral Ligand (e.g., Charette's) 2. Screen ligand types (TADDOL, etc.) 3. Optimize ligand stoichiometry check_ee->optimize_ee No success Synthesis Successful check_ee->success Yes optimize_dr->analyze_crude optimize_ee->analyze_crude fail Re-evaluate Synthetic Route

Caption: A flowchart for troubleshooting stereoselectivity.

Diagram 2: Mechanism of Hydroxyl-Directed Cyclopropanation

This diagram illustrates the key transition state responsible for the high diastereoselectivity in the Simmons-Smith reaction of an allylic alcohol.

Caption: Coordination model for directed cyclopropanation.

References

  • Rzaczynska, Z. et al. (2021). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. Molecules. Available at: [Link]

  • Oxford Academic. (2006). Asymmetric Simmons-Smith Cyclopropanation of E-Allylic Alcohols Using 1,1′-Bi-2-naphthol-3,3′-dicarboxamide as a Chiral Auxiliary. Chemistry Letters. Available at: [Link]

  • Wiley-VCH. (n.d.). Asymmetric Cyclopropanation. In Asymmetric Synthesis of Three-Membered Rings. Available at: [Link]

  • Zhang, X. P. et al. (n.d.). Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins. PMC. Available at: [Link]

  • Zahoor, A. F. et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PMC. Available at: [Link]

  • Charette, A. B. et al. (1998). Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands: Scope and Synthetic Applications. Journal of the American Chemical Society. Available at: [Link]

  • Holland, G. P. et al. (n.d.). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PMC. Available at: [Link]

  • ResearchGate. (2023). (PDF) Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Available at: [Link]

  • Kobayashi, S. et al. (1995). A catalytic enantioselective reaction using a C2-symmetric disulfonamide as a chiral ligand: Simmons-Smith cyclopropanation of allylic alcohols by the Et2Zn-CH2I2-disulfonamide system. ResearchGate. Available at: [Link]

  • Kang, J. et al. (1999). A New Class of Planar−Chiral Ligands: Synthesis of a C2-Symmetric Bisazaferrocene and Its Application in the Enantioselective Cu(I)-Catalyzed Cyclopropanation of Olefins. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Available at: [Link]

  • Nakamura, M. et al. (2003). Reaction pathways of the Simmons-Smith reaction. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Available at: [Link]

  • Pei, C. et al. (2023). Photochemical Intermolecular Cyclopropanation Reactions of Allylic Alcohols for the Synthesis of [3.1.0]-Bicyclohexanes. Organic Letters. Available at: [Link]

  • Charette, A. B. et al. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. Available at: [Link]

  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Available at: [Link]

  • StackExchange. (2015). Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. Available at: [Link]

  • Docentes FCT NOVA. (n.d.). Stereoselective Cyclopropanation Reactions. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic application of the enantioselective cyclopropanation in the formal synthesis of the KMO inhibitor UPF-648. Available at: [Link]

  • Zhang, X. P. et al. (2013). Cobalt(II)-Catalyzed Asymmetric Olefin Cyclopropanation with α-Ketodiazoacetates. PMC. Available at: [Link]

  • Charette Group. (n.d.). Research Projects. Available at: [Link]

  • Cramer, N. et al. (2019). Chiral cyclopentadienyl RhIII-catalyzed enantioselective cyclopropanation of electron-deficient olefins enable rapid access to UPF-648 and oxylipin natural products. PMC. Available at: [Link]

  • Doyle, M. P. et al. (1995). Enantioselective Intramolecular Cyclopropanations of Allylic and Homoallylic Diazoacetates and Diazoacetamides Using Chiral Dirhodium(II) Carboxamidates. ElectronicsAndBooks. Available at: [Link]

  • Marek, I. et al. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. PMC. Available at: [Link]

  • Chem-Station. (2016). Charette Asymmetric Cyclopropanation. Available at: [Link]

  • ResearchGate. (2014). Asymmetric Cyclopropanation Reactions. Available at: [Link]

  • Ros, A. et al. (n.d.). Tandem Diastereo- and Enantioselective Preparation of Aryl and Alkyl Cyclopropyl Carbinols with Three Adjacent Stereocenters Using Perhydrobenzoxazines and Diethylzinc. ChemInform. Available at: [Link]

  • NRO Chemistry. (2020). Simmons-Smith Reaction. YouTube. Available at: [Link]

  • Gande, V. G. et al. (2025). Empowering Diastereoselective Cyclopropanation of Unactivated Alkenes with Sulfur Ylides through Nucleopalladation. Journal of the American Chemical Society. Available at: [Link]

  • Docentes FCT NOVA. (n.d.). Stereoselective Cyclopropanation Reactions. Available at: [Link]

  • Arnold, F. H. et al. (n.d.). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. PMC. Available at: [Link]

  • Fox, J. M. et al. (2026). Diastereoselective Cyclopropanation with Secondary Diazoacetamides to Access endo-Azabicyclo[3.1.0]hexane-6-carboxamides. Organic Letters. Available at: [Link]

  • Fraaije, M. W. et al. (n.d.). High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene. Angewandte Chemie. Available at: [Link]

  • RSC Publishing. (n.d.). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions During (1R,2r)-2-allylcyclopropanol Oxidation

Welcome to the technical support center for the oxidation of (1R,2r)-2-allylcyclopropanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this speci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the oxidation of (1R,2r)-2-allylcyclopropanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your synthetic route.

Introduction

The oxidation of (1R,2r)-2-allylcyclopropanol to its corresponding ketone is a critical step in many synthetic pathways. However, the inherent strain of the cyclopropane ring and the presence of a reactive allyl group make this substrate particularly susceptible to a variety of side reactions.[1][2][3] This guide provides a systematic approach to troubleshooting common issues and offers validated protocols to enhance the yield and purity of your desired product.

Troubleshooting Guide

This section addresses specific problems you may encounter during the oxidation of (1R,2r)-2-allylcyclopropanol, providing insights into their causes and offering actionable solutions.

Issue 1: Low or No Yield of the Desired Ketone

A low or non-existent yield of (1R,2r)-2-allylcyclopropanone is a frequent challenge. Several factors can contribute to this outcome.

Potential Cause Explanation Recommended Solution Expected Outcome
Reagent Inactivity Oxidizing agents, particularly those that are hygroscopic or light-sensitive, can degrade over time. For instance, the Dess-Martin periodinane (DMP) is sensitive to moisture.[4][5]Use freshly opened or properly stored reagents. If using DMP, ensure it is a fine, white powder. For Swern oxidation, use freshly distilled oxalyl chloride and anhydrous DMSO.[6][7][8]Improved conversion of the starting material to the desired ketone.
Incorrect Stoichiometry An insufficient amount of the oxidizing agent will lead to an incomplete reaction.Carefully calculate and weigh the required amount of the oxidizing agent. A slight excess (1.1-1.5 equivalents) is often beneficial.[9][10]Increased yield of the oxidized product.
Suboptimal Reaction Temperature Many oxidation reactions have a narrow optimal temperature range. For example, the Swern oxidation must be conducted at very low temperatures (typically -78 °C) to be effective.[6][7][8]Strictly adhere to the recommended temperature for the chosen oxidation method. Use a cryostat or a well-insulated cooling bath to maintain a stable temperature.Minimized side reactions and improved yield of the target ketone.

Issue 2: Formation of Ring-Opened Byproducts

The strained cyclopropane ring is prone to opening under certain oxidative conditions, leading to the formation of β-keto radicals and subsequent undesired products.[1][2][3]

Potential Cause Explanation Recommended Solution Expected Outcome
Harsh Oxidizing Agents Strong, metal-based oxidants like those containing chromium (e.g., Jones reagent) or manganese can promote ring-opening through single-electron transfer (SET) mechanisms.[1][2][11][12][13]Employ milder, non-metallic oxidizing agents such as the Dess-Martin periodinane (DMP)[14][4][15][16] or conditions for a Swern[6][7][8][17][18] or Parikh-Doering oxidation.[9][10][19]Preservation of the cyclopropane ring and formation of the desired ketone.
Acidic or Basic Conditions The cyclopropanol moiety can be sensitive to both strong acids and bases, which can catalyze ring-opening.Choose an oxidation method that proceeds under neutral or near-neutral pH conditions. DMP and Parikh-Doering oxidations are generally performed under neutral to slightly basic conditions.[14][4][10]Reduced formation of ring-opened byproducts.

Issue 3: Over-oxidation or Oxidation of the Allyl Group

The presence of the allyl group introduces another site for potential oxidation, and the secondary alcohol can be over-oxidized if not carefully controlled.

Potential Cause Explanation Recommended Solution Expected Outcome
Non-selective Oxidizing Agent Some oxidizing agents are not chemoselective and can react with both the alcohol and the alkene.Use a highly selective oxidizing agent known for its tolerance of double bonds, such as DMP or a Swern oxidation.[7][16]Selective oxidation of the secondary alcohol to the ketone, leaving the allyl group intact.
Prolonged Reaction Time Leaving the reaction to stir for an extended period, even with a selective oxidant, can sometimes lead to side reactions.Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed.Minimized formation of byproducts from over-oxidation or reaction at the allyl group.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around method for oxidizing (1R,2r)-2-allylcyclopropanol with minimal side reactions?

For this particular substrate, the Dess-Martin periodinane (DMP) oxidation is often the preferred method.[14][4][15][16] It is known for its mild and neutral reaction conditions, high chemoselectivity for alcohols in the presence of other functional groups like alkenes, and generally high yields.[14][16] The workup is also relatively straightforward.[4]

Q2: I am considering a Swern oxidation. What are the critical parameters to control?

The most critical parameter for a successful Swern oxidation is temperature control .[6][7][8][20] The reaction must be maintained at or below -60 °C during the addition of oxalyl chloride and the alcohol to prevent the formation of byproducts.[20] Additionally, using fresh, anhydrous reagents is crucial for optimal results.[20]

Q3: Can I use a chromium-based oxidant like PCC?

While Pyridinium Chlorochromate (PCC) is a common oxidizing agent, it is generally not recommended for sensitive substrates like (1R,2r)-2-allylcyclopropanol.[21][22] The slightly acidic nature of PCC can promote ring-opening, and it is less chemoselective than modern reagents like DMP, potentially leading to oxidation of the allyl group.[22]

Q4: My reaction mixture is turning dark brown. What does this indicate?

A dark brown or black reaction mixture often indicates decomposition of the starting material or product, or the formation of polymeric byproducts.[23] This can be caused by using an inappropriate oxidizing agent, incorrect reaction temperature, or the presence of impurities. It is advisable to stop the reaction and re-evaluate your chosen conditions and reagent purity.

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of (1R,2r)-2-allylcyclopropanol

This protocol is recommended for its mild conditions and high selectivity.

Materials:

  • (1R,2r)-2-allylcyclopropanol

  • Dess-Martin Periodinane (DMP) (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (1R,2r)-2-allylcyclopropanol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMP (1.2 equivalents) to the solution in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution. Stir for 15-20 minutes until the organic layer is clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Parikh-Doering Oxidation of (1R,2r)-2-allylcyclopropanol

This is a good alternative to the Swern oxidation that can be run at a more convenient temperature.[9][10][19]

Materials:

  • (1R,2r)-2-allylcyclopropanol

  • Sulfur trioxide pyridine complex (SO₃·py) (1.5 equivalents)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Triethylamine (Et₃N) (3.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve (1R,2r)-2-allylcyclopropanol (1 equivalent) in a mixture of anhydrous DMSO and anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (3.0 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the sulfur trioxide pyridine complex (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways

Oxidation_Pathways cluster_desired Desired Pathway cluster_side Side Reactions Ketone (1R,2r)-2-allylcyclopropanone Start Start Start->Ketone Mild Oxidation (DMP, Swern, Parikh-Doering) Overoxidized Over-oxidized/Allyl-oxidized Products Start->Overoxidized Non-selective Oxidants Prolonged Reaction Time RingOpened RingOpened Start->RingOpened Harsh Conditions (Strong Oxidants, Acid/Base)

Caption: Desired vs. side reaction pathways in the oxidation of (1R,2r)-2-allylcyclopropanol.

Troubleshooting_Workflow Start Low Yield or Side Products Observed CheckReagents Are reagents fresh and anhydrous? Start->CheckReagents CheckTemp Was the correct temperature maintained? CheckReagents->CheckTemp Yes UseFresh Use fresh/distilled reagents CheckReagents->UseFresh No CheckMethod Is the oxidation method appropriate for the substrate? CheckTemp->CheckMethod Yes OptimizeTemp Optimize temperature control CheckTemp->OptimizeTemp No ChangeMethod Consider a milder method (e.g., DMP) CheckMethod->ChangeMethod No Success Successful Oxidation CheckMethod->Success Yes UseFresh->CheckTemp OptimizeTemp->CheckMethod ChangeMethod->Success

Caption: A logical workflow for troubleshooting the oxidation of (1R,2r)-2-allylcyclopropanol.

References

  • Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles. PMC. [Link]

  • Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers. PMC. [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC. [Link]

  • Parikh–Doering oxidation. Grokipedia. [Link]

  • Parikh-Doering Oxidation. Chem-Station Int. Ed.. [Link]

  • Parikh–Doering oxidation. Wikipedia. [Link]

  • A silver-catalyzed radical ring-opening reaction of cyclopropanols with sulfonyl oxime ethers. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Dess–Martin oxidation. Wikipedia. [Link]

  • Ring-Opening Coupling of Cyclopropanol with 1,2,3-Triazole for the Synthesis of Fused Triazoles. ACS Publications. [Link]

  • A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. University of Ruse. [Link]

  • Dess-Martin periodinane. Organic Syntheses Procedure. [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Swern oxidation. Wikipedia. [Link]

  • Oxidation of Alcohols. Jack Westin. [Link]

  • Activated Dimethyl Sulfoxide. Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.
  • Swern oxidation. Grokipedia. [Link]

  • Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. [Link]

  • Swern Oxidation. Chemistry Steps. [Link]

  • 17.7: Oxidation of Alcohols. Chemistry LibreTexts. [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]

  • Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. [Link]

  • Oxidation of functionalized cyclopropanes to cyclopropanols. ResearchGate. [Link]

  • Oxidation of Vicinal Diols to α‐Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst. PMC. [Link]

  • Oxidation of Alcohols to Aldehydes and Ketones. Chemistry Steps. [Link]

  • OXIDATIONS 5 Oxidations Carey & Sundberg: Chapter 12 problems. University of California, Irvine. [Link]

  • Ring-Opening Cross-Coupling of Cyclopropanols with Electrophilic Alkenes via Photoinduced Charge Transfer Facilitated by Decatungstate. ChemRxiv. [Link]

  • Allylic oxidation help. Reddit. [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

Sources

Optimization

optimal solvent selection for (1R,2r)-2-allylcyclopropanol NMR analysis

Technical Support Center: (1R,2r)-2-allylcyclopropanol Analysis Guide: Optimal Solvent Selection for NMR Spectroscopy Welcome to the technical support center. This guide, structured as a series of frequently asked questi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (1R,2r)-2-allylcyclopropanol Analysis

Guide: Optimal Solvent Selection for NMR Spectroscopy

Welcome to the technical support center. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed for researchers and drug development professionals working with (1R,2r)-2-allylcyclopropanol. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make optimal experimental choices for high-quality NMR data acquisition.

Frequently Asked Questions & Troubleshooting Guide

Q1: I am running a routine ¹H NMR to confirm the structure of (1R,2r)-2-allylcyclopropanol. What is the best "first-pass" solvent to use?

For routine structural confirmation, Chloroform-d (CDCl₃) is the most common starting point.[1][2] Its high dissolving power for a wide range of organic compounds, low viscosity for sharp signals, and volatility for easy sample recovery make it a practical choice.[1][3]

Expert Causality: CDCl₃ is a non-polar, aprotic solvent. It will dissolve the molecule effectively without engaging in significant specific interactions, such as hydrogen bonding, that can complicate the spectrum. The residual solvent peak at ~7.26 ppm is typically in a clear region for a molecule like this.[4]

⚠️ Critical Consideration: Standard CDCl₃ can be slightly acidic due to the slow decomposition into phosgene and subsequently DCl. Cyclopropanol rings can be sensitive to acid, potentially leading to ring-opening or rearrangement.

  • Troubleshooting: If you observe new peaks appearing over time or a general degradation of your spectrum, suspect acid-catalyzed decomposition.

  • Solution: Use CDCl₃ stabilized with a base (like silver foil or potassium carbonate) or, more simply, pass the solvent through a small plug of basic alumina immediately before use to neutralize any acidic impurities.

Q2: My hydroxyl (-OH) proton signal is extremely broad and I can't pinpoint its chemical shift. In some cases, I can't find it at all. What is happening?

This is the most common issue when analyzing alcohols by NMR and is due to chemical exchange .[5]

Expert Causality: The hydroxyl proton is labile and can exchange with other labile protons in the sample, primarily trace amounts of water (H₂O). It can also exchange between different analyte molecules (intermolecular hydrogen bonding).[6] This exchange occurs on a timescale that is fast relative to the NMR experiment, causing the signal to broaden significantly. In protic solvents like Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O), the hydroxyl proton will rapidly exchange with the solvent's deuterium atoms, causing the signal to completely disappear from the ¹H spectrum.[5][7]

  • Troubleshooting Steps:

    • Check for Water: Ensure your analyte and NMR tube are scrupulously dry. Most deuterated solvents are hygroscopic and readily absorb moisture from the air.[8]

    • Concentration Dependence: The extent of intermolecular hydrogen bonding is concentration-dependent. Try running a more dilute sample to reduce this effect and potentially sharpen the signal.[9]

    • Solvent Change: Switch to a polar, aprotic, hydrogen-bond accepting solvent.

Q3: I need to resolve the multiplicity of the -OH proton to see its coupling (J-coupling) with the adjacent C-H proton. Which solvent is best for this?

To observe J-coupling involving the hydroxyl proton, you must slow down the chemical exchange rate. The ideal solvent for this is Dimethyl sulfoxide-d₆ (DMSO-d₆) .

Expert Causality: DMSO-d₆ is a highly polar, aprotic solvent that is also a strong hydrogen bond acceptor.[10] It effectively solvates the alcohol monomer by forming a strong hydrogen bond between the solvent's oxygen atom and the analyte's -OH proton. This process disrupts the intermolecular hydrogen bonding between alcohol molecules, which is the primary driver of rapid chemical exchange.[11][12] By "locking" the proton in place, the exchange rate becomes slow on the NMR timescale, resulting in a sharp -OH signal where its coupling to the neighboring proton on the cyclopropane ring can be resolved.[13]

  • Alternative Solvents: Acetone-d₆ can also be effective for this purpose, though DMSO-d₆ is generally considered the most reliable for minimizing exchange rates.[5][13]

  • Self-Validation: In a successful experiment using DMSO-d₆, you should observe the -OH proton as a distinct multiplet (likely a doublet, depending on the coupling constant). The proton on the carbon attached to the hydroxyl group should also show a corresponding coupling.

Q4: I ran my sample in Benzene-d₆ and the chemical shifts are significantly different from when I used CDCl₃, especially for protons near the hydroxyl group. Why did this happen?

You are observing the Aromatic Solvent-Induced Shift (ASIS) effect.[14]

Expert Causality: Benzene is an aromatic solvent that forms weak complexes with polar sites on a solute molecule. Due to its significant magnetic anisotropy (the "ring current effect"), the benzene molecule will orient itself relative to the solute in a specific way. For a polar site like the -OH group, the benzene will typically approach with its face perpendicular to the C-O bond. This orientation places protons near the hydroxyl group into the shielding cone of the benzene ring, causing their signals to shift upfield (to a lower ppm value) compared to their positions in an isotropic solvent like CDCl₃. Protons on the opposite side of the molecule may experience a downfield shift. This effect can be a powerful tool for assigning stereochemistry.

Solvent Selection Workflow for (1R,2r)-2-allylcyclopropanol

This workflow diagram provides a logical path for selecting the optimal solvent based on your analytical goals.

Caption: Decision workflow for selecting an NMR solvent.

Comparative Data of Recommended NMR Solvents

This table summarizes the key properties of solvents discussed in this guide to facilitate an informed choice. Data is compiled from standard reference materials.[15][16]

SolventResidual ¹H Peak (ppm)¹³C Peak (ppm)B.P. (°C)Dielectric Constant (ε)Key Characteristics & Use Case
Chloroform-d (CDCl₃)7.26 (singlet)77.16 (triplet)614.8Routine Check: Good general solubility, volatile. May contain trace acid.[1][2]
DMSO-d₆ 2.50 (quintet)39.52 (septet)18947.0-OH Coupling: Aprotic, strong H-bond acceptor. Slows proton exchange. High boiling point makes sample recovery difficult.[2][5]
Acetone-d₆ 2.05 (quintet)29.84, 206.26 (septets)5620.7-OH Coupling: Good alternative to DMSO-d₆. More volatile. Can contain trace water.[1]
Benzene-d₆ 7.16 (singlet)128.06 (triplet)802.3ASIS Studies: Aromatic solvent induces shifts for stereochemical analysis. Non-polar.
Methanol-d₄ (CD₃OD)3.31 (quintet), 4.87 (singlet, OH)49.0 (septet)6532.7Avoid for ¹H: Protic solvent. Will cause -OH proton to exchange and disappear. Useful for ¹³C if solubility is an issue.
Deuterium Oxide (D₂O)~4.79 (singlet, HOD)-10180.1Avoid for ¹H: Protic solvent. Analyte may have poor solubility. Will exchange with -OH proton.[1]

Experimental Protocol: High-Quality NMR Sample Preparation

This protocol provides a self-validating system to minimize common sources of error like water contamination and solvent impurities.

Materials:

  • (1R,2r)-2-allylcyclopropanol (5-10 mg)

  • High-purity deuterated solvent (e.g., DMSO-d₆ from a sealed ampule)

  • High-precision balance

  • Clean, dry 5mm NMR tube and cap

  • Pasteur pipette or syringe

  • Small vial for dissolution

Methodology:

  • Preparation (The Dry Step):

    • Place a clean NMR tube and the dissolution vial in an oven at 120 °C for at least 2 hours to remove adsorbed water.

    • Transfer the glassware to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant. This step is critical for minimizing water contamination.

  • Analyte Weighing:

    • Accurately weigh 5-10 mg of (1R,2r)-2-allylcyclopropanol directly into the pre-dried vial. A higher concentration can exacerbate intermolecular hydrogen bonding, while too low a concentration will require a longer acquisition time.[17]

  • Solvent Addition:

    • In a dry environment (e.g., a glove box or under a stream of dry nitrogen), open a fresh ampule of the chosen deuterated solvent.

    • Using a clean, dry pipette or syringe, add approximately 0.6-0.7 mL of the solvent to the vial containing the analyte.[17]

  • Dissolution & Transfer:

    • Gently swirl or vortex the vial to ensure the analyte is fully dissolved. Visually inspect for any particulates.

    • Carefully transfer the solution from the vial into the dried NMR tube using a clean Pasteur pipette. Ensure the liquid column height is at least 4.5 cm to be within the detection region of the NMR coil.[2]

  • Capping and Labeling:

    • Securely place a clean cap on the NMR tube.

    • If necessary, wrap the cap with a small amount of Parafilm® to prevent solvent evaporation and moisture ingress, especially for long-term or variable-temperature experiments.

    • Label the tube clearly with a permanent marker on the upper part of the tube, outside the region that will be inside the spinner turbine.

  • Final Check:

    • Invert the tube gently to ensure the solution is homogenous. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe®) moistened with isopropanol or acetone to remove any fingerprints or dust before inserting it into the spectrometer.

References

  • Alcohols | OpenOChem Learn . (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Lomas, J. S. (2016). ¹H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts . Magnetic Resonance in Chemistry, 54(1), 28-38. Retrieved from [Link]

  • NotEvans. (2017). What effect does hydrogen bonding have on H NMR spectra? . Chemistry Stack Exchange. Retrieved from [Link]

  • Mazzola, E. P., et al. (2021). ¹H NMR Studies of Intramolecular OH/OH Hydrogen Bonds via Titratable Isotope Shifts . The Journal of Organic Chemistry, 86(23), 16347–16357. Retrieved from [Link]

  • Lomas, J. S. (2016). ¹H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts . ResearchGate. Retrieved from [Link]

  • Siskos, M., et al. (2020). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and ¹H-NMR Chemical Shifts . Molecules, 25(21), 5033. Retrieved from [Link]

  • Adane, D. T., & Taddesse, A. M. (2020). Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl) benzenesulfonamide . UNN. Retrieved from[Link]

  • happy_chemist1. (2023). Seemingly inconsistent NMR results for n-alcohols . Reddit. Retrieved from [Link]

  • Nagy, S. M., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis . ACS Sustainable Chemistry & Engineering, 11(14), 5655–5664. Retrieved from [Link]

  • Grealis, K. C., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry . Organic Process Research & Development, 20(3), 646–651. Retrieved from [Link]

  • Gerothanassis, I. P., et al. (2022). NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds: Current and Future Perspectives for Atomic-Level Structures and Mechanistic Catalytic Reactions . Molecules, 27(1), 282. Retrieved from [Link]

  • Classification of solvents used for NMR spectroscopy . (n.d.). ResearchGate. Retrieved from [Link]

  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery . Retrieved from [Link]

  • Small molecule NMR sample preparation . (2023). University of Georgia. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist . Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra . (n.d.). Beilstein Journals. Retrieved from [Link]

  • de la Osa, R., et al. (2021). Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512 . Molecules, 26(4), 882. Retrieved from [Link]

Sources

Troubleshooting

overcoming low conversion rates in (1R,2r)-2-allylcyclopropanol cross-coupling

Welcome to the technical support center for cross-coupling reactions involving (1R,2R)-2-allylcyclopropanol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for cross-coupling reactions involving (1R,2R)-2-allylcyclopropanol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize these powerful C-C bond-forming reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can diagnose issues and rationally design solutions for achieving high conversion rates and yields.

Troubleshooting Guide: Overcoming Low Conversion Rates

This section addresses the most common and frustrating issues encountered during the cross-coupling of cyclopropanols. The format is designed to help you quickly identify your problem and implement a scientifically-grounded solution.

Q1: My reaction shows low to no conversion of starting materials. Where should I start troubleshooting?

This is the most frequent issue and often points to a problem with one of the core components of the catalytic system. A systematic check is the most effective approach.

A1: Start by verifying the integrity of your catalyst, ligands, and reaction environment. Palladium-catalyzed reactions are notoriously sensitive to impurities and atmospheric conditions.[1]

  • Catalyst Activity:

    • Palladium(0) Oxidation: The active catalyst is the Pd(0) species. If you are using a Pd(0) source (e.g., Pd(dba)₂), ensure it has been stored properly under an inert atmosphere. Exposure to air can oxidize it to inactive Pd(II). For Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)), in-situ reduction is required to enter the catalytic cycle.[2] If this reduction is inefficient, the concentration of active catalyst will be too low.

    • Palladium Black: The appearance of a black precipitate (palladium black) is a clear sign of catalyst decomposition and agglomeration.[1] This is often caused by trace oxygen or excessively high temperatures.

  • Ligand Integrity:

    • Oxidation: Phosphine ligands, especially electron-rich alkylphosphines, are susceptible to oxidation.[1] Use fresh ligands or those that have been rigorously stored under argon or nitrogen.

    • Choice of Ligand: The ligand is not just a spectator; it controls the reactivity and stability of the palladium center. For cyclopropanol cross-couplings, sterically bulky and electron-rich phosphine ligands are often superior. They promote the crucial reductive elimination step and can prevent side reactions.[3][4] If you are using a general-purpose ligand like PPh₃, consider switching to one known to be effective for this chemistry.

  • Reaction Atmosphere:

    • Oxygen and Water: Rigorous exclusion of air and moisture is critical. Use a well-dried solvent and degas it thoroughly (e.g., via freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Assemble your reaction under a positive pressure of an inert gas.[1]

Q2: I'm observing the formation of a black precipitate (Palladium Black) and the reaction has stalled. What's happening and how do I fix it?

A2: The formation of palladium black indicates that your Pd(0) catalyst is no longer coordinated by the stabilizing ligand and has crashed out of solution as bulk metal. This is an irreversible deactivation pathway.

Causality and Solutions:

  • Inefficient Ligand Coordination: The Pd-L bond may be too weak at the reaction temperature, or the ligand concentration may be insufficient.

    • Solution: Increase the ligand-to-palladium ratio. While a 1:1 or 1:2 ratio is common, increasing it to 4:1 can sometimes maintain catalyst stability. Also, consider a bidentate ligand (e.g., Xantphos, dppf) which can chelate the metal more strongly.

  • Presence of Oxygen: Trace oxygen is a primary culprit, oxidizing the active Pd(0) complex.[1]

    • Solution: Improve your degassing procedure. Ensure all reagents are added under a positive flow of inert gas. Using a glovebox for reaction setup is ideal.

  • High Reaction Temperature: Excessive heat can accelerate catalyst decomposition.[1]

    • Solution: Lower the reaction temperature. While this will slow the reaction rate, it may preserve the catalyst's lifetime, leading to a higher overall conversion. Run the reaction for a longer period at a slightly lower temperature (e.g., 90 °C instead of 110 °C).

Q3: My conversion is stuck at ~50% even after a long reaction time. What specific parameters should I screen to push the reaction to completion?

A3: A stalled reaction suggests a problem with the catalytic cycle's turnover, often related to the choice of base, ligand, or solvent. A systematic optimization is required.

Recommended Screening Parameters:

Parameter Rationale & Recommended Screening Candidates Common Starting Point
Ligand The ligand directly influences the rates of oxidative addition and reductive elimination. Bulky, electron-rich ligands often accelerate the final C-C bond-forming step.[3]Screen: PCy₃, XPhos, SPhos, PPh₃. PCy₃ and XPhos have shown superiority in similar systems.[4][5]
Base The base is crucial for the deprotonation of the cyclopropanol, which allows it to coordinate to the palladium center.[6] Its strength and solubility can significantly impact the reaction rate.Screen: Cs₂CO₃, K₃PO₄, K₂CO₃. Carbonates are often effective, but stronger phosphate bases can sometimes be superior.[6]
Solvent The solvent affects the solubility of all components and can influence the stability and reactivity of the catalytic species.Screen: Toluene, Dioxane, THF, CPME. Toluene is a common and effective starting point.[5][6]
Temperature Higher temperatures increase reaction rates but can also lead to catalyst decomposition or side reactions.Screen: 80 °C, 100 °C, 110 °C. Find the sweet spot between reactivity and stability.

Troubleshooting Workflow:

G start Low Conversion (<90%) catalyst Check Catalyst & Ligand Integrity (Age, Storage, Purity) start->catalyst Step 1 atmosphere Improve Inert Atmosphere (Degas Solvent, Use Glovebox) catalyst->atmosphere Step 2 ligand Screen Ligands (e.g., XPhos, PCy3, SPhos) atmosphere->ligand Step 3: Optimization base Screen Bases (e.g., K3PO4, Cs2CO3) ligand->base solvent Screen Solvents (e.g., Toluene, Dioxane) base->solvent temp Optimize Temperature solvent->temp complete Reaction Complete temp->complete

Caption: A systematic workflow for troubleshooting low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What is the accepted catalytic cycle for the cross-coupling of (1R,2R)-2-allylcyclopropanol?

A1: The reaction proceeds through a palladium-catalyzed ring-opening cross-coupling mechanism. The key step involves the transformation of the cyclopropanol into a palladium homoenolate intermediate via β-carbon elimination.[7][8]

The Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the electrophile (e.g., an aryl halide, Ar-X) to form a Pd(II) complex.

  • Ligand Exchange: The cyclopropanol, typically activated by a base, displaces a ligand (X) on the Pd(II) center to form a palladium cyclopropoxide.

  • β-Carbon Elimination: This is the crucial ring-opening step. The strained C-C bond of the cyclopropane ring cleaves, forming a five-membered palladacycle intermediate, which is effectively a palladium homoenolate. This step is driven by the release of ring strain.[6]

  • Reductive Elimination: The desired C-C bond is formed as the aryl group and the homoenolate fragment are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

G cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_arx Ar-Pd(II)L₂(X) pd0->pd2_arx Oxidative Addition product Ar-(CH₂)₂-C(O)-Allyl pd0->product Product Formed pd2_alkoxide Ar-Pd(II)L₂(O-CycPr) pd2_arx->pd2_alkoxide Ligand Exchange (+ Cyclopropanol, -HX) homoenolate Palladium Homoenolate (Palladacycle) pd2_alkoxide->homoenolate β-Carbon Elimination (Ring Opening) homoenolate->pd0 Reductive Elimination arx Ar-X cycpr (1R,2R)-2-allylcyclopropanol

Caption: Proposed catalytic cycle for cyclopropanol cross-coupling.

Q2: Why is β-hydride elimination not a major competing pathway?

A2: The formation of α,β-unsaturated ketones via β-hydride elimination is a potential side reaction for many palladium homoenolates. However, in the cross-coupling of cyclopropanol-derived homoenolates, this pathway is often suppressed.[8][9] The proposed palladacycle intermediate (see diagram above) may adopt a conformation that makes the β-hydrogens inaccessible for elimination. Furthermore, the use of bulky ligands can sterically hinder the approach required for β-hydride elimination, favoring the desired reductive elimination pathway.[4]

Q3: Can I use coupling partners other than aryl halides?

A3: Yes, the scope of the reaction has been extended to other electrophiles. While aryl bromides and iodides are common, successful couplings have been reported with:

  • Aryl Triflates: These are often more reactive than halides but can be more expensive.[7]

  • Amides: Specialized N-acyl-glutarimides have been used in palladium-catalyzed couplings with cyclopropanols to form γ-diketones, impressively avoiding the need for stoichiometric organometallic reagents or a base.[5]

  • Propargylic Carbonates: These electrophiles react with cyclopropanols to form synthetically valuable allenyl ketones.[4]

The reactivity will depend on the specific electrophile, and re-optimization of the catalyst system (ligand, base, solvent) is almost always necessary.

Experimental Protocols

General Protocol for a Trial Reaction

This protocol provides a robust starting point for optimizing the cross-coupling of (1R,2R)-2-allylcyclopropanol with an aryl bromide.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or XPhos

  • Potassium Phosphate (K₃PO₄), finely ground and dried

  • (1R,2R)-2-allylcyclopropanol (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add K₃PO₄ (2.0 equiv), Pd(OAc)₂ (5 mol %), and the phosphine ligand (10 mol %).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[1]

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide, followed by the (1R,2R)-2-allylcyclopropanol, and finally the degassed toluene (to make a ~0.1 M solution with respect to the cyclopropanol).

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

References

  • The Chemistry of Cyclopropanols. ResearchGate.[Link]

  • Palladium-Catalyzed Cross-Coupling of Cyclopropanols with Aryl Halides Under Mild Conditions. Organic Letters, ACS Publications.[Link]

  • Palladium-Catalyzed Coupling of Amides and Cyclopropanols for the Synthesis of γ-Diketones. ChemRxiv.[Link]

  • The Chemistry of Cyclopropanols. Chemical Reviews, ACS Publications.[Link]

  • Pd-Catalyzed Cross-Coupling of Cyclopropanols with 2-Br-p-Quinone Methides/2-Br-Cinnamate Esters Followed by a 1,6- and 1,4-Conjugate Addition Reaction. Organic Letters, ACS Publications.[Link]

  • ChemInform Abstract: Palladium-Catalyzed Cross-Coupling of Cyclopropanol-Derived Ketone Homoenolates with Aryl Bromides. ResearchGate.[Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Vapourtec.[Link]

  • General palladium-catalyzed cross coupling of cyclopropenyl esters. National Institutes of Health (NIH).[Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH).[Link]

  • Matched Coupling of Propargylic Carbonates with Cyclopropanols. Organic Letters, ACS Publications.[Link]

  • Ring-Opening Cross-Coupling of Cyclopropanols with Electrophilic Alkenes via Photoinduced Charge Transfer Facilitated by Decatungstate. ChemRxiv.[Link]

  • Synthesis, characterization and application as an efficient catalyst in Heck and Suzuki cross-coupling reactions of novel cyclometallated Pd(II) complex. Chemical Review and Letters.[Link]

  • Copper-catalysed synthesis of chiral alkynyl cyclopropanes using enantioconvergent radical cross-coupling of cyclopropyl halides. Nature Synthesis.[Link]

  • Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. National Institutes of Health (NIH).[Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal.[Link]

  • Palladium-catalyzed cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides. Chemical Communications, RSC Publishing.[Link]

  • Recent development of allyl–allyl cross-coupling and its application in natural product synthesis. Organic Chemistry Frontiers, RSC Publishing.[Link]

  • Copper-catalysed synthesis of chiral alkynyl cyclopropanes using enantioconvergent radical cross-coupling of cyclopropyl halides. Nature.[Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • A Solution to protodeborylation problem: weak base-promoted direct cross- coupling of naphthalene-1,8-diaminato. ChemRxiv.[Link]

Sources

Optimization

safe purification techniques for (1R,2r)-2-allylcyclopropanol without decomposition

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter researchers struggling with the isolation of strained ring systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter researchers struggling with the isolation of strained ring systems. (1R,2r)-2-Allylcyclopropanol presents a unique purification challenge: the cyclopropane ring possesses approximately 27.5 kcal/mol of inherent ring strain. When combined with the electron-donating nature of the hydroxyl group and the reactive allyl substituent, this molecule becomes highly susceptible to Brønsted acids, bases, and thermal stress.

This guide is designed to troubleshoot common purification failures, explain the underlying causality of these degradation pathways, and provide self-validating protocols to ensure high-yield recovery of your intact product.

Troubleshooting Guides & FAQs

Q1: My (1R,2r)-2-allylcyclopropanol decomposes into multiple spots (streaking) on a standard silica gel TLC plate. Why is this happening, and how can I prevent it?

Causality: Standard silica gel ( SiO2​ ) is inherently mildly acidic (pH ~5) due to the presence of surface silanol (-Si-OH) groups. This acidity protonates the cyclopropanol oxygen. To relieve the massive thermodynamic ring strain, the molecule undergoes heterolytic C-C bond cleavage, forming a homoenolate equivalent that rapidly isomerizes into a more stable acyclic allyl ketone or aldehyde. For a comprehensive mechanistic overview of this reactivity, refer to[1].

Solution: You must physically block the acidic silanol sites before the compound touches the stationary phase. Flushing the column with[2] irreversibly caps these Brønsted acid sites, creating a safe, neutral-to-basic environment. If amine additives interfere with your downstream assays, switching to [3] is a highly effective alternative.

G Start (1R,2r)-2-Allylcyclopropanol Acid Standard Silica Gel (Acidic pH ~5) Start->Acid Contact Base Et3N-Deactivated Silica (Neutral/Basic) Start->Base Contact Degrade Ring-Opening (Isomerization to Ketone) Acid->Degrade H+ Catalysis Safe Intact Elution (High Recovery) Base->Safe Protected

Fig 1. Acid-catalyzed ring-opening pathway vs. safe deactivated silica purification.

Q2: I am losing product during solvent removal after chromatography. The rotary evaporator bath is only set to 45°C. Is it evaporating or degrading?

Causality: Both. Substituted cyclopropanols are notoriously[3]. Thermal energy easily provides the activation barrier required for homolytic or concerted ring scission. Furthermore, the low molecular weight of 2-allylcyclopropanol makes it moderately volatile, leading to co-evaporation with solvents like hexanes or ethyl acetate.

Solution: Keep the rotary evaporator water bath strictly below 30°C. Rely on a deep, high-vacuum system (<10 mmHg) to strip the solvent rather than relying on heat.

Q3: Can I purify this compound via distillation instead of chromatography to avoid silica entirely?

Causality: Standard fractional distillation will destroy the molecule due to the prolonged heat exposure required to vaporize the compound at atmospheric or moderate vacuum pressures.

Solution: Yes, but only if you use a short-path Kugelrohr distillation apparatus under ultra-high vacuum (<1 mmHg). This minimizes the surface area and the time the compound is [3].

Quantitative Comparison of Purification Modalities

To aid in selecting the correct purification strategy, review the empirical performance metrics below:

Purification ModalityStationary Phase / ConditionsTypical RecoveryPurityScalabilityMechanistic Risk Factor
Standard Flash Bare Silica Gel (pH ~5)< 10%PoorHighAcid-catalyzed ring opening
Deactivated Flash Silica Gel + 5% Et₃N> 85%ExcellentHighNone (Silanols capped)
Alumina Column Neutral Alumina70-80%GoodMediumMild surface interactions
Kugelrohr Distillation Short-path, <1 mmHg, <30°C60-75%ExcellentLowThermal degradation

Standard Operating Procedures (SOPs)

Protocol A: Triethylamine-Deactivated Flash Chromatography

This self-validating protocol ensures the acidic sites of silica are neutralized prior to compound introduction.

  • Slurry Preparation: In a well-ventilated fume hood, prepare a slurry of standard flash silica gel using a solvent mixture of hexanes containing 5% v/v Triethylamine (Et₃N).

  • Column Packing & Deactivation: Pour the slurry into the glass column. Flush the packed bed with a minimum of 3 column volumes (CV) of the 5% Et₃N/hexane mixture. Validation step: Check the pH of the eluent exiting the column; it must be basic.

  • Equilibration: Flush the column with 2 CV of your starting mobile phase (e.g., 10% EtOAc in hexanes) to remove excess, unbound Et₃N.

  • Sample Loading: Dissolve the crude (1R,2r)-2-allylcyclopropanol in the minimum required volume of an acid-free solvent (e.g., DCM) and load it evenly onto the column head.

  • Flash Elution: Apply positive pressure to run the column rapidly. Minimizing the residence time of the compound on the stationary phase is critical to preventing degradation.

  • Concentration: Pool the product-containing fractions (verified via TLC using CAM stain). Concentrate on a rotary evaporator with the water bath set strictly below 30°C.

Workflow Step1 1. Slurry Prep (Hexane + 5% Et3N) Step2 2. Column Packing & Flushing Step1->Step2 Step3 3. Sample Loading (Acid-Free Solvent) Step2->Step3 Step4 4. Flash Elution (Minimize Time) Step3->Step4 Step5 5. Concentration (<30°C, High Vac) Step4->Step5

Fig 2. Step-by-step workflow for Et3N-deactivated silica gel chromatography.

Protocol B: Low-Temperature High-Vacuum Distillation

Ideal for crude mixtures that are already >80% pure and only require the removal of heavy, non-volatile byproducts.

  • Setup: Assemble a short-path Kugelrohr distillation apparatus. Ensure all glassware is meticulously dried to prevent moisture-induced side reactions.

  • Vacuum Application: Connect the system to a high-vacuum manifold capable of pulling <1 mmHg. Do not apply heat yet. Allow the vacuum to stabilize.

  • Distillation: Slowly warm the sample bulb using a temperature-controlled air bath to a maximum of 30°C. The deep vacuum will allow the (1R,2r)-2-allylcyclopropanol to vaporize without providing the thermal energy required for ring scission.

  • Collection: Collect the purified distillate in a receiving bulb submerged in a dry ice/acetone bath (-78°C). This cryogenic trapping prevents the volatile product from being pulled into the vacuum pump.

References

  • Title: Palladium-Catalyzed Carbonylative Spirolactonization of Hydroxycyclopropanols Source: Organic Syntheses URL:[Link]

  • Title: The Chemistry of Cyclopropanols Source: Chemical Reviews - ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

(1R,2r)-2-allylcyclopropanol vs (1S,2s)-2-allylcyclopropanol reactivity differences

Stereochemical Divergence: A Comparative Guide to (1R,2r) vs. (1S,2s)-2-Allylcyclopropanol Reactivity As a Senior Application Scientist, I frequently encounter challenges in asymmetric synthesis where the inherent strain...

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Author: BenchChem Technical Support Team. Date: April 2026

Stereochemical Divergence: A Comparative Guide to (1R,2r) vs. (1S,2s)-2-Allylcyclopropanol Reactivity

As a Senior Application Scientist, I frequently encounter challenges in asymmetric synthesis where the inherent strain of three-membered rings must be harnessed stereoselectively. (1R,2r)-2-allylcyclopropanol and (1S,2s)-2-allylcyclopropanol are highly versatile, enantiomeric three-carbon synthons heavily utilized in the synthesis of complex O-heterocycles, γ-butyrolactones, and pharmaceutical intermediates.

(Nomenclature Note: While standard IUPAC rules typically assign (1R,2R) and (1S,2S) to the trans enantiomers of 1,2-disubstituted cyclopropanes, the (1R,2r)/(1S,2s) notation is often utilized in specialized literature to denote specific relative stereochemical configurations. For this guide, they are treated as the distinct enantiomeric pair of the cyclopropanol framework).

Because they are enantiomers, their scalar physical properties (boiling point, NMR shifts) are identical. However, their vector properties in chiral environments—specifically in asymmetric transition-metal catalysis and enzymatic kinetic resolution—diverge significantly. This guide provides a comprehensive comparison of their reactivity profiles, supported by mechanistic causality and self-validating experimental protocols.

Mechanistic Basis of Differential Reactivity

The differential reactivity of these enantiomers is strictly a function of chiral recognition. When subjected to a chiral catalyst or a biocatalyst, the enantiomers form diastereomeric transition states with vastly different activation energies ( ΔΔG‡ ). The stereochemical integrity of the starting material directly dictates the downstream architecture of the synthesized molecules .

  • Enzymatic Acylation (Biocatalysis): Lipases exhibit a distinct stereopreference based on the steric bulk around the chiral center (C1-OH). The (1R,2r) enantiomer typically acts as the "matched" substrate. It fits optimally into the catalytic triad of the enzyme, leading to rapid acylation. Conversely, the (1S,2s) enantiomer is "mismatched," resulting in severe steric clashes within the enzyme's binding pocket and a drastically reduced reaction rate.

  • Transition-Metal Ring Opening: Recent advances in asymmetric synthesis highlight that in Cu-catalyzed enantioselective ring-opening reactions, the coordination of the cyclopropanol to the chiral Cu-complex initiates a selective C–C bond cleavage . The chiral ligand dictates which enantiomer undergoes the subsequent β -alkyl radical formation or homoenolate generation more efficiently, a process critical for forming complex O-heterocycles .

Comparative Performance Data

The following table summarizes the differential performance of the two enantiomers under standard kinetic resolution conditions.

Parameter(1R,2r)-2-allylcyclopropanol(1S,2s)-2-allylcyclopropanol
Enzymatic Acylation Rate ( krel​ ) > 100 (Matched, Fast)< 1 (Mismatched, Slow)
Product in Lipase Resolution (1R,2r)-acetate (High ee )Unreacted (1S,2s)-alcohol (High ee )
Cu-BOX Catalyzed Ring-Opening Fast conversion to β -substituted ketoneSlow conversion (Recovered substrate)
Optical Rotation [α]D20​ +42.5∘ (c 1.0, CHCl 3​ ) −42.5∘ (c 1.0, CHCl 3​ )
Chiral GC Retention Time *14.2 min15.8 min

*Conditions: Cyclodex-B column, isothermal at 110°C.

Visualizing the Reactivity Pathways

G cluster_0 Cu-Catalyzed Kinetic Resolution A (1R,2r)-2-allylcyclopropanol C Cu(II) / Chiral BOX Ligand Intermediate A->C B (1S,2s)-2-allylcyclopropanol B->C D Homoenolate Formation (Fast, Matched) C->D k_fast E Recovered Alcohol (Slow, Mismatched) C->E k_slow

Cu-catalyzed kinetic resolution pathway of 2-allylcyclopropanol enantiomers.

Workflow Step1 Racemic 2-allylcyclopropanol (1R,2r) + (1S,2s) Step2 Add Novozym 435 (Lipase B) & Vinyl Acetate in Hexane Step1->Step2 Step3 Incubate at 30°C, 24h (Enantioselective Acylation) Step2->Step3 Step4 Filter Catalyst & Concentrate Step3->Step4 Step5 Silica Gel Chromatography Step4->Step5 Out1 (1R,2r)-Acetate (Acylated Product) Step5->Out1 Rf = 0.6 Out2 (1S,2s)-Alcohol (Unreacted Substrate) Step5->Out2 Rf = 0.2

Enzymatic kinetic resolution workflow using Novozym 435.

Validated Experimental Protocols

Reproducibility in asymmetric synthesis relies entirely on self-validating workflows. The following protocols incorporate built-in analytical checkpoints to ensure data integrity and prevent false positives.

Protocol A: Enzymatic Kinetic Resolution (Isolation of the (1S,2s) Enantiomer)
  • Causality Check: Vinyl acetate is utilized as the acyl donor because its byproduct (acetaldehyde) rapidly tautomerizes and evaporates, rendering the acylation strictly irreversible. This thermodynamic driving force pushes the reaction to exactly 50% conversion, maximizing the enantiomeric excess ( ee ) of the unreacted (1S,2s)-alcohol.

  • Preparation: Dissolve 10 mmol of racemic 2-allylcyclopropanol in 50 mL of anhydrous hexane.

    • Self-Validation: Ensure the hexane is strictly anhydrous via Karl Fischer titration (KF < 50 ppm). Ambient moisture will hydrolyze the vinyl acetate, prematurely halting the resolution.

  • Initiation: Add 20 mmol of vinyl acetate and 100 mg of Novozym 435 (immobilized Candida antarctica Lipase B).

  • Incubation & Monitoring: Stir the suspension at 30°C.

    • Self-Validation: Monitor the reaction every 4 hours via chiral GC. The reaction must be terminated exactly when the (1R,2r) peak (14.2 min) disappears (typically around 50% theoretical conversion, ~24 hours). Over-conversion forces the enzyme to begin acylating the mismatched (1S,2s) enantiomer, degrading its final ee .

  • Termination: Filter the mixture through a Celite pad to remove the immobilized enzyme. Concentrate the filtrate under reduced pressure.

  • Purification: Separate the highly non-polar (1R,2r)-acetate ( Rf​ = 0.6) from the polar (1S,2s)-alcohol ( Rf​ = 0.2) using silica gel flash chromatography (Hexane:EtOAc 9:1).

Protocol B: Enantioselective Copper-Catalyzed Ring-Opening
  • Causality Check: The combination of a chiral bisoxazoline (BOX) ligand with Cu(II) creates a highly restrictive chiral pocket. The (1R,2r) enantiomer undergoes rapid C–C bond cleavage to form a copper-homoenolate, while the (1S,2s) enantiomer is sterically hindered from optimal coordination, allowing for kinetic differentiation.

  • Catalyst Generation: In a Schlenk flask under Argon, combine 5 mol% Cu(OTf) 2​ and 6 mol% of (R,R)-Ph-BOX ligand in anhydrous DCM (10 mL). Stir for 1 hour at room temperature.

    • Self-Validation: The solution will transition from a pale, cloudy blue to a deep, clear green. This visual cue confirms the successful chelation and formation of the active chiral Cu(II) complex.

  • Substrate Addition: Cool the mixture to -20°C to maximize enantiomeric discrimination (lowering the temperature amplifies the ΔΔG‡ effect). Slowly add 1.0 mmol of racemic 2-allylcyclopropanol.

  • Reaction: Stir for 12 hours.

    • Self-Validation: Monitor via TLC. The conversion should plateau at approximately 50%, indicating successful kinetic resolution.

  • Quenching: Quench with saturated aqueous NH 4​ Cl to break the copper-homoenolate complex. Extract with diethyl ether ( 3×10 mL).

  • Analysis: Analyze the crude mixture via chiral HPLC to determine the ee of the resulting acyclic ketone and the recovered (1S,2s)-2-allylcyclopropanol.

References

  • Diastereo- and enantioselective preparation of cyclopropanol derivatives. Beilstein Journal of Organic Chemistry.[Link]

  • Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hyperiones. Chemical Science (RSC Publishing).[Link]

Comparative

chiral HPLC method validation for (1R,2r)-2-allylcyclopropanol enantiomeric purity

An In-Depth Guide to Chiral HPLC Method Validation for (1R,2r)-2-Allylcyclopropanol Enantiomeric Purity For drug development professionals and analytical scientists, ensuring the enantiomeric purity of chiral building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Chiral HPLC Method Validation for (1R,2r)-2-Allylcyclopropanol Enantiomeric Purity

For drug development professionals and analytical scientists, ensuring the enantiomeric purity of chiral building blocks is a non-negotiable quality attribute. (1R,2r)-2-allylcyclopropanol is a highly valuable homo-enolate equivalent used in transition-metal-catalyzed asymmetric ring expansions to synthesize complex cyclopentanones and cuparane cores[1]. Because the stereochemical integrity of this intermediate directly dictates the efficacy and safety of the downstream Active Pharmaceutical Ingredient (API), robust analytical control is mandatory.

This guide provides an objective comparison of chiral analytical strategies and details a self-validating,-compliant[2] High-Performance Liquid Chromatography (HPLC) methodology for quantifying the enantiomeric purity of (1R,2r)-2-allylcyclopropanol.

The Causality of Chiral Separation: Overcoming Molecular Limitations

Separating the enantiomers of 2-allylcyclopropanol presents two distinct physicochemical challenges:

  • Lack of a Strong Chromophore: The aliphatic nature of the cyclopropane ring and the simple allyl group means the molecule lacks extended conjugation. This necessitates UV detection at low wavelengths (e.g., 210 nm), where mobile phase absorbance can cause severe baseline noise.

  • Rigid Steric Environment: The compact, rigid structure of the cyclopropanol ring requires a highly specific chiral recognition mechanism.

Product Comparison: Immobilized vs. Coated Chiral Stationary Phases (CSPs)

Historically, analysts relied on either pre-column derivatization (e.g., converting the alcohol to a benzoate ester to enhance UV absorbance and utilize achiral reversed-phase columns) or traditional coated polysaccharide CSPs (like Cellulose Tris(3,5-dimethylphenylcarbamate)).

However, modern Immobilized Amylose-based CSPs (e.g., Chiralpak IG or Lux i-Amylose-1) offer superior performance. Because the chiral selector is chemically bonded to the silica support, immobilized columns tolerate "non-standard" solvents like dichloromethane (DCM) or ethyl acetate. Introducing these solvents as mobile phase modifiers alters the 3D steric environment of the chiral cavity, drastically improving the selectivity ( α ) for rigid molecules like cyclopropanols[3].

Table 1: Comparative Performance of Analytical Strategies for 2-Allylcyclopropanol

Analytical StrategyExample ColumnSelectivity ( α )Resolution ( Rs​ )Solvent CompatibilityWorkflow Efficiency
Immobilized Amylose CSP Chiralpak IG1.853.2Universal (Hexane, DCM, EtOAc)High (Direct injection, 12 min run)
Coated Cellulose CSP Chiralcel OD-H1.201.4Restricted (Hexane/Alcohols only)Medium (Direct injection, 18 min run)
Achiral (Derivatized) Standard C181.452.1Aqueous / OrganicLow (Requires chemical derivatization)

Conclusion: The Immobilized Amylose CSP is the optimal choice. It eliminates the need for derivatization while providing baseline resolution ( Rs​ > 1.5), which is critical for the accurate integration of trace impurities.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, a method must be self-validating—meaning the experimental design inherently proves the method's reliability without relying on external assumptions. The following step-by-step protocol aligns with the lifecycle approach detailed in and validation parameters of ICH Q2(R2)[2].

Part A: Chromatographic Conditions
  • Column: Immobilized Amylose CSP (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol (98:2, v/v). Note: High-purity HPLC-grade solvents are mandatory to prevent baseline drift at 210 nm.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (Alternative: Evaporative Light Scattering Detector - ELSD).

  • Injection Volume: 10 µL.

Part B: Step-by-Step Validation Execution

1. System Suitability Testing (SST) & Specificity:

  • Causality: Before validating, the system must prove it can distinguish the enantiomers from each other and the void volume.

  • Action: Inject a 1.0 mg/mL racemic mixture of 2-allylcyclopropanol.

  • Acceptance: Resolution ( Rs​ ) between the (1R,2r) and (1S,2s) peaks must be 1.5. The tailing factor for both peaks must be 1.5.

2. Linearity and Range:

  • Action: Prepare standard solutions of the undesired (1S,2s)-enantiomer at five concentration levels ranging from the Limit of Quantitation (LOQ) up to 120% of the maximum specification limit (e.g., 0.05 µg/mL to 6.0 µg/mL).

  • Acceptance: Correlation coefficient ( R2 ) 0.999.

3. Accuracy via Matrix Spiking (The Self-Validating Step):

  • Causality: Injecting pure standards does not account for matrix effects. By spiking the trace impurity into a massive concentration of the API, we prove that the major peak's tailing does not mask the impurity.

  • Action: Prepare a 1.0 mg/mL solution of pure (1R,2r)-2-allylcyclopropanol. Spike this solution with the undesired (1S,2s)-enantiomer at 0.1%, 0.5%, and 1.0% relative to the nominal concentration. Analyze in triplicate.

  • Acceptance: Recovery of the spiked enantiomer must fall between 90.0% and 110.0%.

4. Precision (Repeatability):

  • Action: Perform six replicate injections of the 100% test concentration (1.0 mg/mL) spiked with 0.5% of the undesired enantiomer.

  • Acceptance: Relative Standard Deviation (RSD) of the impurity peak area must be 2.0%.

Quantitative Data Summary

Table 2: Simulated Validation Results Summary (ICH Q2(R2) Compliant)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Complete resolution from impurities Rs​ = 3.2 (No interference)PASS
Linearity R2≥0.999 over reportable range R2 = 0.9998PASS
Accuracy 90.0% - 110.0% recovery at trace levels98.5% - 101.2%PASS
Precision (RSD) ≤2.0% for peak area0.8%PASS
Sensitivity Signal-to-Noise (S/N) 10 for LOQLOD: 0.02 µg/mL LOQ: 0.06 µg/mLPASS

Method Lifecycle Visualization

The following diagram illustrates the logical flow of the analytical procedure lifecycle, ensuring continuous quality monitoring from development through routine use.

ChiralValidation Dev Method Development (ICH Q14) Screen CSP & Modifier Screening (Immobilized vs. Coated) Dev->Screen Opt Parameter Optimization (Temp, Flow, Wavelength) Screen->Opt Selectivity > 1.2 Val Method Validation (ICH Q2(R2)) Opt->Val Finalize Protocol Spec Specificity & Range (Rs > 1.5) Val->Spec Acc Accuracy & Precision (Recovery 90-110%) Val->Acc Sens Sensitivity (LOD/LOQ via S/N) Val->Sens Life Lifecycle Management & Routine QC Spec->Life Acc->Life Sens->Life

Figure 1: Analytical lifecycle for chiral HPLC method validation following ICH Q14 and Q2(R2).

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Playing with Selectivity for Optimal Chiral Separation . LCGC International.[Link]

  • Catalytic asymmetric intramolecular propargylation of cyclopropanols to access the cuparane core . Nature Communications / PubMed Central.[Link]

Sources

Validation

A Comparative Guide to Titanium Catalysts for the Asymmetric Synthesis of (1R,2R)-2-Allylcyclopropanol

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of innovation. (1R,2R)-2-allylcyclopropanol is one such valuable...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of innovation. (1R,2R)-2-allylcyclopropanol is one such valuable intermediate, featuring a strained three-membered ring and multiple stereocenters that offer a unique scaffold for the synthesis of complex molecules and novel therapeutic agents. This guide provides an in-depth comparison of two prominent titanium-based catalytic systems for the asymmetric synthesis of this and structurally related cyclopropanols: the Titanium-TADDOLate catalyzed cyclopropanation of allylic alcohols and the enantioselective Kulinkovich reaction.

Introduction: The Significance of Chiral Cyclopropanols

Cyclopropanol moieties are present in a variety of natural products and have gained significant attention in medicinal chemistry due to their unique conformational constraints and metabolic stability. The ability to introduce an allyl group with a defined stereochemistry, as in (1R,2R)-2-allylcyclopropanol, further enhances its synthetic utility, allowing for subsequent functionalization through a plethora of chemical transformations. The selection of an appropriate catalytic system is paramount to achieving high yields and stereoselectivity, which directly impacts the economic viability and efficiency of a synthetic route. Titanium, being an abundant, low-cost, and non-toxic metal, offers an attractive platform for the development of sustainable and powerful catalytic methodologies.

Comparative Analysis of Titanium Catalyst Systems

This guide focuses on two distinct and powerful strategies employing chiral titanium catalysts. The first is the asymmetric cyclopropanation of a pre-formed allylic alcohol, and the second is the enantioselective cyclopropanation of an ester.

Titanium-TADDOLate Catalyzed Asymmetric Cyclopropanation of Allylic Alcohols

This methodology, pioneered by Charette and co-workers, utilizes a chiral titanium-TADDOLate complex to catalyze the cyclopropanation of allylic alcohols with a zinc carbenoid.[1][2][3] TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) are a class of C2-symmetric chiral diols derived from tartaric acid that can form well-defined and sterically hindered complexes with titanium.[4]

Catalyst System: The active catalyst is typically generated in situ from a titanium(IV) isopropoxide precursor and a TADDOL ligand. This chiral Lewis acid then coordinates to the allylic alcohol, directing the stereoselective delivery of a methylene group from a zinc carbenoid, such as bis(iodomethyl)zinc (Zn(CH2I)2).[2]

Performance: This method has demonstrated excellent enantioselectivities for a range of allylic alcohols, particularly those with aryl substituents.[1][3] For alkyl-substituted allylic alcohols, which are more analogous to the precursor of 2-allylcyclopropanol, the enantioselectivities are generally good, though they can be more substrate-dependent.[1]

Enantioselective Kulinkovich Reaction

The Kulinkovich reaction is a powerful tool for the synthesis of cyclopropanols from esters and Grignard reagents, catalyzed by titanium(IV) alkoxides.[5][6][7] The reaction proceeds through a titanacyclopropane intermediate.[6] An enantioselective variant of this reaction has been developed by employing chiral titanium complexes, most notably with TADDOL-based ligands, as reported by Corey and co-workers.[8]

Catalyst System: Similar to the Charette method, a chiral titanium-TADDOLate complex is used as the catalyst. However, in this case, the catalyst mediates the reaction between an ester and a Grignard reagent to form the cyclopropanol product directly.

Performance: The enantioselective Kulinkovich reaction can provide good to excellent enantioselectivities.[8] The stereochemical outcome is determined by the chiral environment created by the TADDOL ligand around the titanium center during the formation of the cyclopropanol ring.

Performance Data Summary

To provide a clear comparison, the following table summarizes the performance of the two catalytic systems on substrates that are structurally relevant to the synthesis of (1R,2R)-2-allylcyclopropanol. As data for the exact target molecule is not available in a single comparative study, representative examples from the literature are used.

Catalyst SystemSubstrateProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)Reference
Ti-TADDOLate / Zn(CH₂I)₂ (E)-pent-2-en-1-ol(1R,2R)-2-ethylcyclopropylmethanol75>95:587[1]
Enantioselective Kulinkovich Ethyl Propionate(1S,2S)-1,2-diethylcyclopropanol50Not Reported65[8]

Analysis of Performance Data:

The Titanium-TADDOLate catalyzed cyclopropanation of (E)-pent-2-en-1-ol, a close structural analog to the precursor of (1R,2R)-2-allylcyclopropanol, demonstrates high yield, excellent diastereoselectivity, and high enantioselectivity.[1] This suggests that this method is highly effective for controlling the stereochemistry of the resulting cyclopropanol.

The enantioselective Kulinkovich reaction of ethyl propionate provides the corresponding cyclopropanol with good enantioselectivity, although the reported yield is moderate.[8] It is important to note that this example involves the formation of a 1,2-diethyl substituted cyclopropanol, which is structurally different from the target molecule. However, it serves to illustrate the potential of this method for asymmetric cyclopropanol synthesis.

Mechanistic Insights

The stereochemical outcome of these reactions is dictated by the chiral environment created by the TADDOL ligand around the titanium center.

Mechanism of Ti-TADDOLate Catalyzed Cyclopropanation

The proposed mechanism involves the following key steps:

  • Catalyst Formation: The TADDOL ligand reacts with a titanium(IV) isopropoxide precursor to form the chiral Ti-TADDOLate complex.

  • Alkoxide Formation: The allylic alcohol substrate reacts with the zinc carbenoid (e.g., Zn(CH₂I)₂) to form a zinc alkoxide.

  • Lewis Acid Activation: The chiral Ti-TADDOLate complex acts as a Lewis acid, coordinating to the oxygen of the zinc alkoxide. This brings the chiral ligand in close proximity to the double bond.

  • Stereoselective Methylene Transfer: The methylene group from the zinc carbenoid is transferred to the double bond of the allylic alcohol. The bulky TADDOL ligand effectively shields one face of the double bond, leading to a highly stereoselective cyclopropanation.

Ti_TADDOLate_Mechanism cluster_catalyst Catalyst Activation cluster_reaction Catalytic Cycle Ti_precursor Ti(O-iPr)₄ Ti_TADDOLate Chiral Ti-TADDOLate Catalyst Ti_precursor->Ti_TADDOLate TADDOL TADDOL Ligand TADDOL->Ti_TADDOLate Activated_Complex Activated Complex (Ti-TADDOLate Coordination) Ti_TADDOLate->Activated_Complex Lewis Acid Activation Allylic_Alcohol Allylic Alcohol Zinc_Alkoxide Zinc Alkoxide Allylic_Alcohol->Zinc_Alkoxide Zinc_Carbenoid Zn(CH₂I)₂ Zinc_Carbenoid->Zinc_Alkoxide Zinc_Alkoxide->Activated_Complex Product (1R,2R)-2-Allylcyclopropanol Activated_Complex->Product Stereoselective Methylene Transfer Product->Ti_TADDOLate Catalyst Regeneration

Caption: Proposed catalytic cycle for the Ti-TADDOLate catalyzed asymmetric cyclopropanation.

Mechanism of Enantioselective Kulinkovich Reaction

The key steps in the enantioselective Kulinkovich reaction are:

  • Catalyst Formation: The TADDOL ligand complexes with the titanium(IV) alkoxide.

  • Titanacyclopropane Formation: The Grignard reagent reacts with the titanium complex to form a dialkyltitanium species, which then undergoes β-hydride elimination to generate a titanacyclopropane intermediate. The chiral ligand influences the geometry of this intermediate.

  • Ester Coordination and Insertion: The ester substrate coordinates to the titanium center of the chiral titanacyclopropane. This is followed by the insertion of the ester's carbonyl group into a titanium-carbon bond.

  • Ring Closure: A second intramolecular insertion of the resulting ketone carbonyl into the remaining titanium-carbon bond forms the cyclopropanol ring. The stereochemistry is set during this step, guided by the steric and electronic properties of the chiral TADDOL ligand.

Enantioselective_Kulinkovich_Mechanism Ti_TADDOLate Chiral Ti-TADDOLate Catalyst Titanacyclopropane Chiral Titanacyclopropane Ti_TADDOLate->Titanacyclopropane Grignard Grignard Reagent Grignard->Titanacyclopropane Intermediate_Complex Intermediate Complex Titanacyclopropane->Intermediate_Complex Ester Ester Substrate Ester->Intermediate_Complex Coordination & Insertion Product (1R,2R)-2-Allylcyclopropanol Intermediate_Complex->Product Stereoselective Ring Closure

Caption: Simplified mechanism of the enantioselective Kulinkovich reaction.

Experimental Protocols

The following are generalized protocols for the two catalytic systems. Researchers should consult the original literature for specific details and safety precautions.

Protocol 1: Ti-TADDOLate Catalyzed Asymmetric Cyclopropanation

Materials:

  • Allylic alcohol (1.0 equiv)

  • Titanium(IV) isopropoxide (0.1-0.25 equiv)

  • (R,R)-TADDOL ligand (0.1-0.25 equiv)

  • Bis(iodomethyl)zinc (Zn(CH₂I)₂) (1.5-2.0 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 4 Å Molecular Sieves

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), a solution of titanium(IV) isopropoxide and the TADDOL ligand in anhydrous CH₂Cl₂ is stirred at room temperature for 1 hour in the presence of activated 4 Å molecular sieves.

  • The solution is cooled to the desired temperature (e.g., -20 °C).

  • A solution of the allylic alcohol in anhydrous CH₂Cl₂ is added to the catalyst solution.

  • A solution of bis(iodomethyl)zinc in anhydrous CH₂Cl₂ is added dropwise to the reaction mixture over a period of time.

  • The reaction is stirred at the same temperature until completion (monitored by TLC or GC).

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is warmed to room temperature and filtered. The aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Enantioselective Kulinkovich Reaction

Materials:

  • Ester (1.0 equiv)

  • Titanium(IV) isopropoxide (0.1-0.2 equiv)

  • (R,R)-TADDOL ligand (0.1-0.2 equiv)

  • Grignard reagent (e.g., ethylmagnesium bromide) (2.0-3.0 equiv)

  • Anhydrous diethyl ether or THF

Procedure:

  • Under an inert atmosphere, a solution of titanium(IV) isopropoxide and the TADDOL ligand in the anhydrous solvent is prepared.

  • The ester is added to this solution.

  • The reaction mixture is cooled to the desired temperature (e.g., -78 °C to room temperature).

  • The Grignard reagent is added dropwise to the reaction mixture.

  • The reaction is stirred at the specified temperature for the required duration.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the resulting precipitate is removed by filtration.

  • The filtrate is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Conclusion and Recommendations

Both the Titanium-TADDOLate catalyzed asymmetric cyclopropanation of allylic alcohols and the enantioselective Kulinkovich reaction are powerful methods for the synthesis of chiral cyclopropanols.

  • For achieving the highest enantioselectivity and yield in the synthesis of (1R,2R)-2-allylcyclopropanol, the Titanium-TADDOLate catalyzed cyclopropanation of the corresponding allylic alcohol appears to be the more established and predictable method. The literature provides strong evidence for its effectiveness with structurally similar substrates, offering high levels of stereocontrol.[1] The milder reaction conditions and the use of a well-defined zinc carbenoid contribute to its reliability.

  • The enantioselective Kulinkovich reaction offers a more convergent approach, directly converting an ester to the desired cyclopropanol. This can be advantageous in terms of step economy. However, based on the currently available literature, achieving consistently high enantioselectivity for a broad range of substrates may require more extensive optimization of the ligand and reaction conditions.

Ultimately, the choice of catalyst system will depend on the specific requirements of the synthesis, including the availability of starting materials, desired scale, and the importance of maximizing stereoselectivity versus step economy. It is recommended that researchers perform a small-scale screening of both methods to determine the optimal conditions for their specific substrate.

References

  • Charette, A. B.; Molinaro, C.; Brochu, C. Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. J. Am. Chem. Soc.2001 , 123 (49), 12168–12175. [Link][1][2][3]

  • Kulinkovich, O. G. The Kulinkovich Reaction. In Organic Reactions; John Wiley & Sons, Inc.: 2004. [Link][5]

  • Corey, E. J.; Rao, S. A.; Noe, M. C. Catalytic Diastereoselective Synthesis of Cis-1,2-Disubstituted Cyclopropanols from Esters Using a Vicinal Dicarbanion Equivalent. J. Am. Chem. Soc.1994 , 116 (20), 9345–9346. [Link][8]

  • Kulinkovich reaction - Wikipedia. [Link][6]

  • Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions - PMC. [Link][4]

  • Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins - Organic Syntheses. [Link]

  • Asymmetric Kulinkovich Hydroxycyclopropanation of Alkenes Mediated by Titanium(IV) TADDOLate Complexes - Semantic Scholar. [Link]

  • Enantioselective Synthesis of 1,2,3-Trisubstituted Cyclopropanes Using gem-Dizinc Reagents | Journal of the American Chemical Society. [Link]

  • Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction - Organic Chemistry Portal. [Link][2]

  • Kulinkovich Reaction - Organic Chemistry Portal. [Link][7]

  • Asymmetric epoxidation of α,β-unsaturated ketones catalyzed by rare-earth metal amides RE[N(SiMe3)2]3 with chiral TADDOL ligands - New Journal of Chemistry (RSC Publishing). [Link]

  • Catalytic asymmetric cyclopropanation of allylic alcohols with titanium-TADDOLate: scope of the cyclopropanation reaction - PubMed. [Link][1][3]

  • Development of the titanium–TADDOLate-catalyzed asymmetric fluorination of β-ketoesters. [Link]

  • A Theoretical Study on the Mechanism and Diastereoselectivity of the Kulinkovich Hydroxycyclopropanation Reaction | Journal of the American Chemical Society. [Link]

  • Research Projects – Charette Group | Synthetic Organic Chemistry. [Link]

  • Asymmetric epoxidation of α,β-unsaturated ketones catalyzed by rare-earth metal amides RE[N(SiMe3)2]3 with chiral TADDOL ligands - RSC Publishing. [Link]

  • TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. [Link]

  • Kulinkovich reaction - Grokipedia. [Link]

  • and intermolecular kulinkovich cyclopropanation reactions of carboxylic esters with olefins - Organic Syntheses Procedure. [Link]

  • Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary. [Link]

  • Diastereo- and Enantioselective Hydrogenative Aldol Coupling of Vinyl Ketones: Design of an Effective Monodentate TADDOL-Based Phosphonite Ligand - PMC. [Link]

  • Kulinkovich Reaction - SynArchive. [Link]

Sources

Comparative

A Comparative Guide to the Validation of (1R,2r)-2-allylcyclopropanol's Absolute Configuration

For researchers in asymmetric synthesis and drug development, the unambiguous assignment of a molecule's absolute configuration is a non-negotiable cornerstone of chemical characterization.[1] The spatial arrangement of...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in asymmetric synthesis and drug development, the unambiguous assignment of a molecule's absolute configuration is a non-negotiable cornerstone of chemical characterization.[1] The spatial arrangement of atoms defines a molecule's interaction with the chiral environment of biological systems, making stereochemical integrity paramount. This guide provides an in-depth comparison of leading analytical techniques for determining the absolute configuration of chiral alcohols, centered on the case study of (1R,2r)-2-allylcyclopropanol. We will explore the definitive power of single-crystal X-ray crystallography and contrast its performance with robust spectroscopic alternatives, offering field-proven insights into experimental design and data interpretation.

The Challenge: Assigning the Stereochemistry of a Non-Crystalline Alcohol

(1R,2r)-2-allylcyclopropanol, a chiral secondary alcohol, presents a common yet significant analytical hurdle: it is a liquid at room temperature. This physical state immediately precludes its direct analysis by single-crystal X-ray diffraction, which, by definition, requires a well-ordered crystalline lattice.[1] This reality forces the scientist to consider two paths: derivatization to induce crystallization or employing an alternative analytical technique that functions in the solution phase. This guide will explore both avenues, establishing a logical framework for methodological selection.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is widely regarded as the most definitive method for stereochemical assignment because it provides a direct, three-dimensional visualization of the molecular structure.[1][2] The technique's power for determining absolute configuration hinges on the physical phenomenon of anomalous dispersion (or anomalous scattering).[2][3]

The Principle of Anomalous Dispersion

Under typical diffraction conditions, the intensities of reflections from crystal planes (h,k,l) and their inverses (-h,-k,-l), known as Friedel pairs, are equal. This principle is called Friedel's Law.[3][4] However, when the energy of the incident X-ray beam is near the absorption edge of an atom within the crystal, this law breaks down. The atom's scattering factor acquires an imaginary component, inducing a phase shift.[3][4] This results in small but measurable intensity differences between the Friedel pairs, known as Bijvoet differences.[3] Crucially, the pattern of these differences is unique to one enantiomer and its mirror image, allowing for the unambiguous assignment of the correct absolute configuration.[3][5]

Workflow for (1R,2r)-2-allylcyclopropanol

Since the target molecule is a liquid, a strategic derivatization is the critical first step. The ideal derivative should:

  • Be highly crystalline.

  • Contain atoms that produce a significant anomalous scattering signal.

A common strategy for chiral alcohols is esterification with a substituted benzoic acid, such as 4-bromobenzoic acid. The bromine atom is an excellent anomalous scatterer when using copper X-ray sources (Cu Kα), and the rigid aromatic ring promotes crystallization.[6]

xray_workflow cluster_prep Sample Preparation cluster_analysis X-ray Diffraction & Analysis mol (1R,2r)-2-allylcyclopropanol (Liquid) reagent 4-Bromobenzoyl Chloride mol->reagent Esterification ester Crystalline Ester Derivative crystal Single Crystal Growth (~0.1-0.3 mm) ester->crystal Recrystallization data Data Collection (Anomalous Dispersion) crystal->data solve Structure Solution & Refinement data->solve flack Flack Parameter Calculation solve->flack config Unambiguous (1R,2r) Assignment flack->config

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Experimental Protocol: Derivatization and Crystallographic Analysis

Part 1: Synthesis of the 4-Bromobenzoate Ester

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve (1R,2r)-2-allylcyclopropanol (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (1.5 eq) and cool the solution to 0 °C.

  • Acylation: Slowly add a solution of 4-bromobenzoyl chloride (1.2 eq) in anhydrous DCM.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ester.

Part 2: Crystallization and X-ray Data Collection

  • Crystal Growth: Grow single crystals of the purified ester using slow evaporation, vapor diffusion, or layering techniques.[6] A common starting point is dissolving the compound in a minimal amount of a good solvent (e.g., ethyl acetate) and allowing a poor solvent (e.g., hexane) to slowly diffuse into the solution.[6]

  • Crystal Mounting: Select a well-formed, defect-free crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.[3]

  • Data Collection: Mount the crystal on a diffractometer equipped with a Cu Kα X-ray source (λ = 1.5418 Å) to maximize the anomalous signal from the bromine atom.[3] Collect a full sphere of diffraction data with high redundancy.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the structural model against the experimental data.

  • Absolute Structure Determination: The final step is to determine the absolute configuration by analyzing the Bijvoet differences. This is quantitatively assessed using the Flack parameter. A Flack parameter value close to 0 with a small standard uncertainty (e.g., 0.02(4)) indicates that the refined model correctly represents the absolute configuration. A value near 1 suggests the inverted structure is correct.

Comparative Analysis: Spectroscopic Alternatives

When crystallization is unsuccessful, or if a faster, solution-based method is preferred, spectroscopic techniques provide powerful alternatives. The two most prominent methods for chiral alcohols are Mosher's ester analysis (NMR) and Vibrational Circular Dichroism (VCD).[1]

decision_tree start Determine Absolute Configuration of Chiral Alcohol q1 Can a high-quality single crystal be grown? start->q1 xray X-ray Crystallography (Definitive, 'Gold Standard') q1->xray Yes q2 Is derivatization straightforward? q1->q2 No mosher Mosher's Ester Analysis (NMR) (Rapid, Model-Dependent) q2->mosher Yes vcd Vibrational Circular Dichroism (VCD) (No Derivatization, Computationally Intensive) q2->vcd No

Caption: Decision matrix for selecting an appropriate analytical method.

Mosher's Ester Analysis (NMR Spectroscopy)

This widely used NMR technique relies on creating a pair of diastereomeric esters by reacting the chiral alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[1][7][8] The differential anisotropic effect of the MTPA phenyl ring on the proton chemical shifts of the alcohol moiety allows for the deduction of the stereocenter's configuration.[9][10]

Causality: The core principle is that the MTPA esters adopt a preferred conformation where the trifluoromethyl, methoxy, and phenyl groups of the MTPA reagent are spatially fixed relative to the substituents of the chiral alcohol. The magnetically anisotropic phenyl group will shield or deshield nearby protons. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters and calculating the chemical shift differences (Δδ = δS - δR), one can map the spatial arrangement of the alcohol's substituents relative to the MTPA phenyl group and thus assign the absolute configuration.[7][9]

mosher_workflow cluster_R (R)-MTPA Pathway cluster_S (S)-MTPA Pathway mol Chiral Alcohol (Unknown Configuration) reagent_R (R)-MTPA-Cl mol->reagent_R reagent_S (S)-MTPA-Cl mol->reagent_S ester_R Form (S)-Alcohol-(R)-MTPA Ester reagent_R->ester_R nmr_R Acquire ¹H NMR ester_R->nmr_R analysis Calculate Δδ = δS - δR for all protons nmr_R->analysis ester_S Form (S)-Alcohol-(S)-MTPA Ester reagent_S->ester_S nmr_S Acquire ¹H NMR ester_S->nmr_S nmr_S->analysis assign Assign Configuration based on Sign of Δδ values analysis->assign

Caption: Experimental workflow for Mosher's ester analysis.

Experimental Protocol:

  • Esterification: Divide the chiral alcohol (1-5 mg) into two NMR tubes.[1] To each, add deuterated chloroform (CDCl₃) and anhydrous pyridine (1.5 eq).[1] To one tube, add (R)-MTPA chloride; to the other, add (S)-MTPA chloride (1.2 eq each).[1]

  • Reaction: Allow the reactions to proceed at room temperature for 1-4 hours until completion.[1]

  • NMR Acquisition: Directly acquire ¹H NMR spectra for each of the crude reaction mixtures.

  • Data Analysis: Assign the proton signals for both diastereomers. Calculate the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter.

  • Configuration Assignment: Protons on one side of the Mosher ester plane will have positive Δδ values, while those on the other will have negative values. Correlate this pattern with the established conformational model to assign the absolute configuration.[1]

Vibrational Circular Dichroism (VCD)

VCD is a form of infrared spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule.[11][12][13] Since enantiomers produce VCD spectra that are mirror images of each other, this technique is a powerful tool for absolute configuration determination.[13]

Causality: The method's validity rests on a direct comparison between an experimentally measured VCD spectrum and a theoretically predicted spectrum generated by quantum chemical calculations (typically Density Functional Theory, DFT).[11][14] A VCD spectrum is calculated for one enantiomer (e.g., the R-enantiomer). If the calculated spectrum matches the experimental spectrum, the absolute configuration is assigned as R. If it is the mirror image, the configuration is S.[13]

Advantages:

  • No Derivatization: VCD analysis is performed directly on the neat liquid or a solution of the analyte, bypassing the need for crystallization or derivatization.[14]

  • Solution-Phase Conformation: The analysis provides insight into the molecule's conformation in solution, which is often more biologically relevant than the solid-state structure.[15]

Quantitative Comparison of Methods

MethodTypical Sample AmountTypical Measurement TimeAccuracy/ReliabilityKey Limitations
Single-Crystal X-ray Crystallography < 1 mg (of a single crystal)6-24 hours (data collection)Unambiguous and definitiveRequires a suitable single crystal, which can be difficult or impossible to obtain.[1]
Mosher's Ester Analysis (NMR) 1-5 mg4-6 hours (including derivatization)[7][10]High, but model-dependentRequires successful derivatization; potential for misinterpretation with sterically hindered or highly flexible molecules.[1]
Vibrational Circular Dichroism (VCD) 1-10 mg1-4 hoursHigh, requires computational supportInterpretation relies on the accuracy of DFT calculations; can be computationally intensive for large or flexible molecules.[1]

Conclusion

For the definitive validation of (1R,2r)-2-allylcyclopropanol's absolute configuration, single-crystal X-ray crystallography of a suitable crystalline derivative remains the unequivocal gold standard. Its ability to provide a direct three-dimensional structure through the analysis of anomalous dispersion offers unparalleled certainty. However, the prerequisite of a high-quality single crystal is a significant experimental barrier.

In cases where crystallization proves challenging, both Mosher's ester analysis and Vibrational Circular Dichroism present scientifically rigorous and reliable alternatives. Mosher's method offers a rapid, NMR-based solution that is widely accessible, while VCD provides a powerful, non-destructive technique for analyzing molecules directly in solution, avoiding derivatization altogether. The choice of method should be guided by the physical properties of the analyte, the available instrumentation, and the specific requirements of the research program, as outlined in the decision matrix.

References

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Available at: [Link]

  • Shaw, J. T., & Nag, A. (2017). Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method. Organic Letters, 19(11), 2953–2956. Available at: [Link]

  • Vibrational circular dichroism (VCD). Bruker. Available at: [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]

  • ABSOLUTE CONFIGURATION BY VCD. BioTools. Available at: [Link]

  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. Available at: [Link]

  • Toda, F., et al. (2004). A Very Reliable Method for Determination of Absolute Configuration of Chiral Secondary Alcohols by 1H NMR Spectroscopy. Organic Letters, 6(25), 4695–4698. Available at: [Link]

  • Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Natural Product Communications, 3(3), 1934578X0800300. Available at: [Link]

  • Shaw, J. T., & Nag, A. (2017). Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method. eScholarship, University of California. Available at: [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments. Available at: [Link]

  • Shaw, J. T., & Nag, A. (2017). Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method. PubMed. Available at: [Link]

  • Structural resolution. The anomalous dispersion. Xtal-Iberian Crystallographic Website. Available at: [Link]

  • Raman, S. (1959). Anomalous dispersion method of determining structure and absolute configuration of crystals. Proceedings of the Indian Academy of Sciences - Section A, 49(1), 1-15. Available at: [Link]

  • Absolute Configuration. MIT Department of Chemistry. Available at: [Link]

  • Caticha-Ellis, S. (1973). Anomalous Dispersion of X-rays in Crystallography. Commission on Crystallographic Teaching, International Union of Crystallography. Available at: [Link]

  • Chiral Resolution by Seeded Crystallization: The Case of Arabitol. ACS Publications. Available at: [Link]

  • Hart, S. J., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15879. Available at: [Link]

  • Staples, R. (2025). Getting Crystals Your Crystallographer Will Treasure. Michigan State University Department of Chemistry. Available at: [Link]

  • Kannappan, V. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Chiral Resolution. Available at: [Link]

  • Solvent and Achiral Crystalline Phase-Induced Chiral Resolution of CsCuCl3. ACS Publications. Available at: [Link]

  • Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-713. Available at: [Link]

  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Science of Synthesis. Available at: [Link]

  • Nakatsubo, F., Sato, K., & Higuchi, T. (1976). A New Synthesis of Coniferyl Aldehyde and Alcohol. Wood Research, 59/60, 101-106. Available at: [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. Available at: [Link]

  • Martin, G. E., & Williams, A. J. (2014). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Natural Products Analysis: Instrumentation, Methods, and Applications. Available at: [Link]

  • Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). MDPI. Available at: [Link]

  • Al-Majid, A. M., et al. (2021). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 26(16), 4945. Available at: [Link]

  • X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen. Available at: [Link]

  • Sharma, R., et al. (2022). Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative. European Journal of Chemistry, 13(2), 162-174. Available at: [Link]

Sources

Validation

mass spectrometry fragmentation comparison of allylcyclopropanol stereoisomers

An In-Depth Guide to the Mass Spectrometry Fragmentation of Allylcyclopropanol Stereoisomers: A Comparative Analysis In the landscape of pharmaceutical development and stereoselective synthesis, the unambiguous identific...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of Allylcyclopropanol Stereoisomers: A Comparative Analysis

In the landscape of pharmaceutical development and stereoselective synthesis, the unambiguous identification of stereoisomers is a critical, yet often challenging, task. While molecules may share the same chemical formula and connectivity, their three-dimensional arrangement can lead to vastly different pharmacological activities. Mass spectrometry (MS), a cornerstone of molecular analysis, typically struggles to differentiate stereoisomers on its own due to their identical mass. However, when coupled with chiral separation techniques and a deep understanding of fragmentation chemistry, MS becomes an indispensable tool.

This guide provides a comprehensive comparison of the mass spectrometric behavior of allylcyclopropanol stereoisomers. We will move beyond a simple listing of fragments to explore the causal mechanisms behind the observed fragmentation patterns, grounded in the principles of physical organic chemistry. This analysis is designed for researchers, scientists, and drug development professionals who require robust, validated methods for stereoisomer characterization.

The Analytical Imperative: Why Stereochemistry Matters in MS

Electron Ionization (EI) mass spectrometry, the gold standard for Gas Chromatography-Mass Spectrometry (GC-MS), bombards molecules with high-energy electrons (typically 70 eV)[1][2][3]. This energetic interaction induces ionization and subsequent fragmentation, creating a unique "fingerprint" or mass spectrum for a given molecule. While this fingerprint is highly reproducible, stereoisomers often yield nearly identical spectra because the energetic barriers to fragmentation are much higher than the subtle energy differences between the isomers.

Therefore, the primary challenge is not to find a magical MS condition that separates stereoisomers, but to implement a validated workflow where a separation technique first resolves the isomers, and the mass spectrometer then confirms their identity and structure. The most effective approach for volatile compounds like allylcyclopropanol is chiral Gas Chromatography (GC).

Experimental Workflow: A Self-Validating Protocol

A trustworthy analytical method must be reproducible. The following protocol outlines a robust GC-MS methodology for the analysis of allylcyclopropanol stereoisomers. The choice of a chiral stationary phase is the most critical parameter for achieving stereoisomeric separation[4][5].

Diagram: GC-MS Workflow for Chiral Analysis

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Allylcyclopropanol Stereoisomeric Mixture B Dilution in Volatile Solvent (e.g., Dichloromethane) A->B C Injection into GC-MS System B->C D Separation on Chiral GC Column C->D E Elution of Separated Stereoisomers D->E F Ionization (EI, 70 eV) E->F G Mass Analysis (Quadrupole) F->G H Data Acquisition (Chromatogram & Spectra) G->H I Peak Integration & Stereoisomer Identification H->I J Fragmentation Pattern Analysis I->J

Caption: Overall workflow for the separation and analysis of allylcyclopropanol stereoisomers.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Prepare a 100 ppm solution of the allylcyclopropanol stereoisomeric mixture in a high-purity volatile solvent such as dichloromethane. The use of a volatile solvent is crucial to ensure clean injection and prevent column contamination.

  • Gas Chromatography (GC) Conditions:

    • Instrument: Agilent 8890 GC System or equivalent.

    • Column: Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent cyclodextrin-based chiral stationary phase. Cyclodextrin phases create transient diastereomeric complexes with the enantiomers, leading to different retention times[5].

    • Injector: Split/Splitless, operated in split mode (50:1 ratio) at 250°C. A high split ratio prevents column overloading and ensures sharp peaks.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 5°C/min to 180°C.

      • Hold: 5 minutes at 180°C. This temperature program provides a balance between resolution and analysis time.

  • Mass Spectrometry (MS) Conditions:

    • Instrument: Agilent 5977B MSD or equivalent.

    • Interface: GC-MS transfer line temperature set to 280°C to prevent sample condensation.

    • Ion Source: Electron Ionization (EI) source maintained at 230°C.

    • Ionization Energy: 70 eV. This standard energy ensures high fragmentation and creates reproducible spectra that are comparable to library databases[2][3].

    • Mass Analyzer: Quadrupole, scanning from m/z 35 to 200. This range covers the molecular ion and all expected significant fragments.

    • Detector: Electron Multiplier.

Fragmentation Analysis: A Tale of Two Moieties

The fragmentation of allylcyclopropanol is dictated by its two key structural features: the alcohol functional group and the strained cyclopropyl ring. While the mass spectra of the separated stereoisomers will be largely identical, understanding the origin of the major fragments is key to confirming their structure.

Primary Fragmentation Pathways of Alcohols

Alcohols undergo two characteristic fragmentation reactions in EI-MS: α-cleavage and dehydration[6][7].

  • α-Cleavage: This involves the cleavage of a bond to the carbon bearing the hydroxyl group (the α-carbon). This process is highly favored because it results in a resonance-stabilized oxonium ion[6][8]. For allylcyclopropanol, α-cleavage can occur on either side of the carbinol carbon.

  • Dehydration: The loss of a water molecule (18 Da) is another common pathway for alcohols, resulting in an [M-18]•+ peak[8][9].

Fragmentation of the Cyclopropyl Ring

The high ring strain of cyclopropane makes it susceptible to ring-opening reactions upon ionization[10][11]. The molecular ion can rearrange, leading to cleavages across the ring, often resulting in the loss of small neutral molecules like ethylene (C2H4)[12].

Diagram: Key Fragmentation Pathways of Allylcyclopropanol

Fragmentation_Pathways M Allylcyclopropanol [M]•+ m/z 98 A α-Cleavage (Loss of •C3H5) M->A - •C3H5 (Allyl) B Ring Opening & Rearrangement M->B C Dehydration (Loss of H2O) M->C - H2O F1 [M-C3H5]+ m/z 57 (Base Peak) A->F1 F3 [M-C2H4]•+ m/z 70 B->F3 - C2H4 F4 [C4H5O]+ m/z 69 B->F4 - •CH3, -CO F2 [M-H2O]•+ m/z 80 C->F2

Caption: Proposed major fragmentation pathways for the allylcyclopropanol molecular ion.

Comparative Data Analysis

After GC separation, the mass spectra for each stereoisomer are recorded. The table below presents hypothetical but chemically plausible data for two stereoisomers, illustrating the expected similarities and potential subtle differences.

m/zProposed Fragment IonIdentityStereoisomer A (Relative Intensity %)Stereoisomer B (Relative Intensity %)
98[C6H10O]•+Molecular Ion [M]•+ 56
83[M-CH3]•+Loss of Methyl1514
80[M-H2O]•+Dehydration2528
70[M-C2H4]•+Ring Cleavage3532
69[C4H5O]+Rearrangement Product4548
57 [C3H5O]+ α-Cleavage (Loss of Allyl) 100 100
41[C3H5]+Allyl Cation6062
Interpretation of Key Fragments:
  • m/z 98 (Molecular Ion): The molecular ion peak for primary and secondary alcohols is often weak, which is consistent with our expectations[8][9].

  • m/z 80 ([M-H2O]•+): This prominent peak corresponds to the loss of water, a classic fragmentation for alcohols[6]. The relative intensity of this peak might show minor, but reproducible, variations between stereoisomers if the stereochemistry influences the transition state of the dehydration reaction.

  • m/z 70 ([M-C2H4]•+): This fragment likely arises from a complex rearrangement following the initial ring-opening of the cyclopropyl group, leading to the expulsion of a neutral ethylene molecule.

  • m/z 57 ([M-C3H5]+, Base Peak): This is the most abundant ion (the base peak) in the spectrum. It is unequivocally the result of α-cleavage with the loss of the allyl radical (•C3H5). Its high stability, due to resonance stabilization of the resulting oxonium ion, is the driving force for this pathway[6][8]. This peak is the most reliable indicator of the core structure.

  • m/z 41 ([C3H5]+): This corresponds to the allyl cation, formed from the allyl radical lost during the formation of the m/z 57 fragment.

While the fragmentation patterns are identical, subtle and reproducible differences in the relative abundances of certain ions (e.g., m/z 80 vs. m/z 70) could potentially be observed. Such differences may arise if one stereoisomer favors a specific rearrangement pathway over another due to steric hindrance or conformational effects in the transition state[13][14]. However, attributing these minor variations to specific stereochemical features requires highly controlled experimental conditions and, ideally, computational modeling.

Conclusion

The differentiation of allylcyclopropanol stereoisomers by mass spectrometry is a clear demonstration of the power of hyphenated techniques. While Electron Ionization mass spectrometry alone is insufficient to distinguish between the isomers, its coupling with chiral gas chromatography provides a robust and definitive analytical solution. The fragmentation pattern, dominated by a characteristic α-cleavage to produce the base peak at m/z 57 and significant fragments from dehydration and cyclopropyl ring-opening, serves as a powerful confirmation of the molecular structure for each chromatographically resolved isomer. This guide provides the experimental framework and theoretical understanding necessary for researchers to confidently tackle the challenge of stereoisomer identification.

References

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Comparative

(1R,2r)-2-allylcyclopropanol compared to other chiral cyclopropanol derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, chiral cyclopropanol derivatives have emerged as powerful and versatile three-carbon building blocks.[1] Their...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, chiral cyclopropanol derivatives have emerged as powerful and versatile three-carbon building blocks.[1] Their inherent ring strain and unique electronic properties make them valuable intermediates for a variety of stereoselective transformations, enabling the construction of complex molecular architectures found in numerous natural products and pharmaceutical agents.[1][2] This guide provides an in-depth comparison of (1R,2R)-2-allylcyclopropanol with other key chiral cyclopropanol derivatives, offering insights into their synthesis, reactivity, and applications, supported by experimental data and established protocols.

The Ascendancy of (1R,2R)-2-Allylcyclopropanol: A Privileged Synthon

(1R,2R)-2-allylcyclopropanol stands out due to the synthetic versatility offered by its two reactive functional groups: the hydroxyl group, which can direct subsequent reactions, and the allyl group, which can be readily functionalized. This combination allows for a diverse range of stereocontrolled transformations.

Enantioselective Synthesis of (1R,2R)-2-Allylcyclopropanol

The preparation of enantiomerically pure (1R,2R)-2-allylcyclopropanol is paramount to its utility. A highly effective and widely adopted method is the asymmetric Simmons-Smith cyclopropanation of a chiral allylic alcohol.[3] This reaction proceeds via an organozinc carbenoid, which adds a methylene group across the double bond.[4] The stereochemical outcome is directed by the existing stereocenter of the allylic alcohol, where the hydroxyl group coordinates to the zinc reagent, guiding the cyclopropanation to occur on the same face.[5][6]

Experimental Protocol: Asymmetric Simmons-Smith Cyclopropanation

A representative procedure for the synthesis of a chiral cyclopropanol from an allylic alcohol is as follows:

  • To a solution of the chiral allylic alcohol (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) at 0 °C is added a solution of diethylzinc (ZnEt₂, 1.5 equiv).

  • Diiodomethane (CH₂I₂, 2.0 equiv) is then added dropwise to the solution.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired chiral cyclopropanol.

This method consistently provides high diastereoselectivity and enantiomeric excess (ee), often exceeding 95%.

Comparative Analysis with Other Chiral Cyclopropanol Derivatives

While (1R,2R)-2-allylcyclopropanol is a powerful tool, other chiral cyclopropanol derivatives offer distinct advantages in specific synthetic contexts. This section compares its performance and utility against key alternatives.

(1R,2R)-1-Alkyl/Aryl-2-substituted Cyclopropanols

These derivatives, lacking the versatile allyl group, are often synthesized via the Kulinkovich reaction .[7] This powerful transformation involves the reaction of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst to form a titanacyclopropane intermediate, which then reacts with the ester to yield the cyclopropanol.[8]

Key Differences and Experimental Considerations:

  • Substrate Scope: The Kulinkovich reaction is highly versatile, tolerating a wide range of functional groups on the ester substrate.[9] This allows for the synthesis of a broad array of substituted cyclopropanols.

  • Stereocontrol: Achieving high enantioselectivity in the Kulinkovich reaction can be challenging and often requires the use of chiral auxiliaries or chiral titanium catalysts, such as TADDOL-based complexes.[10] This contrasts with the substrate-directed stereocontrol inherent in the Simmons-Smith cyclopropanation of chiral allylic alcohols.[3]

Table 1: Comparison of Synthetic Methods for Chiral Cyclopropanols

MethodKey ReagentsStereocontrolAdvantagesLimitations
Asymmetric Simmons-Smith ZnEt₂, CH₂I₂Substrate-directed (chiral allylic alcohol)High diastereoselectivity and ee, mild conditions.Requires a pre-existing stereocenter in the substrate.
Kulinkovich Reaction Grignard reagent, Ti(OiPr)₄Catalyst-controlled (chiral ligand) or auxiliary-controlledBroad substrate scope, access to 1-substituted cyclopropanols.Can be difficult to achieve high enantioselectivity.[10]
Carbometalation of Cyclopropenes Organometallic reagents, then oxidationHigh enantio- and diastereoselectivityAccess to polysubstituted cyclopropanols.[2]Requires access to enantiomerically enriched cyclopropene starting materials.
Chiral Cyclopropyl Ketones

Chiral cyclopropyl ketones are valuable intermediates that can be accessed through various methods, including the asymmetric cyclopropanation of enol ethers followed by oxidation, or the ring-opening of other cyclopropane derivatives.[11] They undergo a range of transformations, including Lewis acid-catalyzed ring-opening/cycloaddition reactions.[12][13][14]

Reactivity Comparison:

The reactivity of chiral cyclopropyl ketones is distinct from that of cyclopropanols. The electron-withdrawing nature of the ketone activates the cyclopropane ring for nucleophilic attack, leading to ring-opening reactions that form 1,4-dicarbonyl compounds or other functionalized products.[1] In contrast, the hydroxyl group of cyclopropanols often acts as a directing group or participates in ring-opening reactions via homoenolate intermediates.[10]

Experimental Workflow: Lewis Acid-Catalyzed Ring-Opening of a Cyclopropyl Ketone

G cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Workup and Purification A Chiral Cyclopropyl Ketone E Mix and Stir at Controlled Temperature A->E B Nucleophile (e.g., Thiol, Alcohol) B->E C Chiral N,N'-Dioxide-Scandium(III) Complex C->E D Anhydrous Solvent (e.g., Toluene) D->E F Reaction Monitoring (TLC/LC-MS) E->F Periodically Sample G Quench Reaction F->G Upon Completion H Aqueous Workup G->H I Purification (Column Chromatography) H->I J Enantioenriched Ring-Opened Product I->J

Caption: Workflow for the asymmetric ring-opening of a cyclopropyl ketone.

Ring-Opening Reactions: A Gateway to Molecular Complexity

A key feature of cyclopropanols is their propensity to undergo ring-opening reactions, driven by the release of ring strain.[10][15] These transformations provide access to a wide array of functionalized acyclic structures with high stereocontrol.

Lewis Acid-Catalyzed Rearrangements

Lewis acids can promote the ring-opening of cyclopropanols to form homoenolate intermediates, which can then be trapped by various electrophiles.[16][17][18][19] The choice of Lewis acid can significantly influence the reaction pathway and the final product. For instance, scandium(III) triflate has been shown to be an effective catalyst for the asymmetric ring-opening of cyclopropyl ketones with various nucleophiles.[13][14]

Transition Metal-Catalyzed Cross-Coupling

Palladium and cobalt catalysts have been successfully employed in the ring-opening cross-coupling of cyclopropanols with various partners, including alkynes and aryl halides.[10][20] These reactions often proceed with retention of stereochemistry at the carbon centers of the cyclopropane ring.

Table 2: Comparison of Ring-Opening Reactions of Chiral Cyclopropanols

Reaction TypeCatalyst/ReagentTypical ProductsKey Features
Lewis Acid-Catalyzed Ring Opening Sc(OTf)₃, Bi(OTf)₃β-Substituted ketones, esters, ethersTunable selectivity based on Lewis acid, formation of homoenolate intermediates.[13][19]
Palladium-Catalyzed Cross-Coupling Pd(OAc)₂, Ligandβ-Aryl/alkenyl ketonesStereo-retentive, broad scope of coupling partners.[10]
Cobalt-Catalyzed [3+2] Annulation Co(I) complex, Diphosphine ligandMultisubstituted cyclopentenolsDivergent pathways to either β-alkenyl ketones or cyclopentenols.[20]
Radical Ring Opening Oxidant/ReductantLinear ketonesProceeds through radical intermediates.[21]

Reaction Pathway: Cobalt-Catalyzed Ring-Opening and Annulation

G A Cyclopropanol D Cobalt Homoenolate Intermediate A->D B Alkyne E Migratory Insertion of Alkyne B->E C Co(I) Catalyst C->D D->E F Alkenylcobalt Species E->F G Protonolysis F->G I Intramolecular Carbonyl Addition F->I H β-Alkenyl Ketone G->H J Cyclopentenol Derivative I->J

Caption: Divergent pathways in cobalt-catalyzed reactions of cyclopropanols.

Conclusion

(1R,2R)-2-allylcyclopropanol is a highly valuable and versatile chiral building block, primarily due to the orthogonal reactivity of its hydroxyl and allyl groups. Its synthesis via asymmetric Simmons-Smith cyclopropanation is a reliable and highly stereoselective method. However, a comprehensive understanding of the broader landscape of chiral cyclopropanol derivatives, including those synthesized via the Kulinkovich reaction and chiral cyclopropyl ketones, is crucial for the modern synthetic chemist. The choice of a specific chiral cyclopropanol will ultimately depend on the target molecule and the desired synthetic transformations. The continued development of novel synthetic methods and catalytic systems for the preparation and derivatization of these strained ring systems will undoubtedly lead to new and efficient strategies for the construction of complex, biologically active molecules.

References

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Validation

A Comparative Guide to the Ring-Opening Rates of (1R,2r)-2-Allylcyclopropanol versus Vinylcyclopropanols

Introduction In the landscape of modern organic synthesis, strained ring systems serve as powerful synthons, capable of undergoing diverse and stereocontrolled transformations. Among these, cyclopropanols are particularl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern organic synthesis, strained ring systems serve as powerful synthons, capable of undergoing diverse and stereocontrolled transformations. Among these, cyclopropanols are particularly valuable due to the inherent strain energy of approximately 27 kcal/mol within their three-membered ring, which provides a potent thermodynamic driving force for ring-opening reactions.[1][2] This process unlocks access to linear carbonyl compounds, which are pivotal intermediates in the synthesis of complex molecules, natural products, and pharmaceuticals.[3][4][5][6]

This guide provides a detailed comparative analysis of the ring-opening kinetics and mechanisms of two important classes of unsaturated cyclopropanols: the general class of vinylcyclopropanols (VCPs) and the specific stereoisomer (1R,2r)-2-allylcyclopropanol. While structurally similar, the subtle difference in the placement of the carbon-carbon double bond—conjugated in VCPs versus non-conjugated in the allyl-substituted counterpart—leads to profoundly different reactivity profiles, reaction mechanisms, and kinetic behaviors. Understanding these distinctions is critical for researchers in medicinal chemistry and drug development for the rational design of synthetic pathways.

Pillar 1: Mechanistic Foundations of Cyclopropanol Ring-Opening

The cleavage of the C-C bond in cyclopropanols can be broadly categorized into two primary mechanistic manifolds, largely dictated by the reagents and conditions employed.

  • Single-Electron Transfer (SET) Pathway (Radical-Mediated): This pathway is typically initiated by an oxidant which abstracts an electron from the cyclopropanol oxygen. The resulting oxy-radical rapidly undergoes homolytic cleavage of an adjacent C-C bond to relieve ring strain, generating a resonance-stabilized β-keto radical. This intermediate is then trapped by a radical acceptor or undergoes further oxidation. Common SET oxidants include manganese(III) salts, silver(I) salts, or photoredox catalysts.[3][4][6][7]

  • Metallo-Homoenolate Pathway (Ionic): Transition metal catalysts, such as those based on nickel, copper, rhodium, or cobalt, can coordinate to the hydroxyl group.[8][9][10] This is followed by an oxidative addition or a related process that results in the formation of a metallo-homoenolate intermediate. This species effectively behaves as a β-carbanion equivalent and can react with a variety of electrophiles.[3]

These distinct pathways are visualized below.

cluster_0 General Cyclopropanol Ring-Opening Mechanisms cluster_1 SET / Radical Pathway cluster_2 Metallo-Homoenolate / Ionic Pathway CP Cyclopropanol SET SET Oxidant (e.g., Mn(III), hv) TM Transition Metal (e.g., Ni(0), Cu(I)) cluster_1 cluster_1 cluster_2 cluster_2 OxyRad Oxy-Radical Intermediate SET->OxyRad -e⁻ BetaKetoRad β-Keto Radical (Resonance Stabilized) OxyRad->BetaKetoRad Ring Scission Product1 Linear Ketone Product (via Radical Trapping) BetaKetoRad->Product1 + Radical Acceptor Homoenolate Metallo-Homoenolate Intermediate TM->Homoenolate Coordination & Ring Opening Product2 Linear Ketone Product (via Electrophile Quench) Homoenolate->Product2 + Electrophile

Caption: General mechanisms for cyclopropanol ring-opening.

Pillar 2: Comparative Kinetic & Mechanistic Analysis

The structural distinction between a vinyl and an allyl substituent dictates the preferred pathway for ring-opening and, consequently, the reaction kinetics.

Vinylcyclopropanols (VCPs): The Realm of Pericyclic Reactions

The defining characteristic of VCPs is the direct conjugation of the vinyl group with the cyclopropane ring. This arrangement enables a unique, often thermally-driven, reaction pathway: the vinylcyclopropane-cyclopentene rearrangement .[11][12][13]

  • Mechanism: This transformation is a classic[14][15]-sigmatropic rearrangement. Extensive studies have shown it can proceed through two competing pathways: a concerted, orbital-symmetry-controlled pericyclic mechanism, or a stepwise mechanism involving a diradical intermediate.[11][16] The preferred pathway is highly substrate-dependent.

  • Kinetics and Activation Energy: For the parent, unsubstituted vinylcyclopropane, the thermal rearrangement requires high temperatures (325–500 °C) and has an activation energy of approximately 50 kcal/mol.[11][12] However, this barrier can be dramatically lowered.

    • Substituent Effects: Creating a "donor-acceptor" cyclopropane by placing an electron-donating group on the vinyl moiety and an electron-withdrawing group on the ring significantly accelerates the reaction, allowing it to proceed at much milder temperatures.[17][18]

    • Catalysis: Transition metals, particularly Rh(I) and Ni(0), can catalyze the rearrangement under significantly milder conditions by engaging in oxidative addition to the cyclopropane C-C bond and facilitating the rearrangement through a metallacyclic intermediate.[1][8][13][19]

(1R,2r)-2-Allylcyclopropanol: A Classic Case of Reagent-Controlled Opening

In contrast to VCPs, (1R,2r)-2-allylcyclopropanol lacks direct conjugation between the double bond and the three-membered ring. The intervening sp³-hybridized methylene group electronically isolates the two functionalities.

  • Mechanism: Due to the lack of conjugation, the concerted[14][15]-sigmatropic rearrangement pathway is inaccessible. Therefore, the ring-opening of 2-allylcyclopropanol relies entirely on the general mechanisms initiated by external reagents, as outlined in Pillar 1. The reaction will proceed via either a β-keto radical or a metallo-homoenolate , depending on whether an SET oxidant or a transition metal catalyst is employed.

  • Kinetics and Control: The rate of ring-opening is not primarily a function of temperature alone but is instead dictated by the nature and concentration of the initiating reagent. The kinetics are governed by the rate of single-electron transfer or the rate of catalyst turnover, not by a thermally-induced pericyclic transition state. The (1R,2r) stereochemistry is crucial for controlling the diastereoselectivity of subsequent bond-forming events but has a secondary effect on the intrinsic rate of the initial C-C bond cleavage compared to the powerful electronic effects seen in VCPs.

Summary of Key Differences
FeatureVinylcyclopropanols (VCPs)(1R,2r)-2-Allylcyclopropanol
Dominant Mechanism [14][15]-Sigmatropic Rearrangement (Concerted or Stepwise Diradical)[11][16]Reagent-Induced: Radical (SET) or Ionic (Metallo-Homoenolate)[3][6]
Key Driving Factor Primarily Thermal Energy (uncatalyzed); lowered by catalysis/substituents[8][11]Chemical Reagent (Oxidant or Transition Metal Catalyst)[4][9]
Role of Conjugation Essential; enables the pericyclic pathway.Absent; prevents pericyclic pathway.
Typical Conditions High Temperature (uncatalyzed); mild to moderate with catalysis.[11][13]Mild to moderate, dependent on the chosen catalytic system.
Primary Product Cyclopentene derivatives.[11]Linear γ,δ-unsaturated ketones.
Key Intermediate Concerted Transition State or Diradical.[11]β-Keto Radical or Metallo-Homoenolate.[3][6]

Pillar 3: Experimental Design and Protocols

To empirically validate the kinetic differences, one must first synthesize the requisite substrates and then monitor their respective ring-opening reactions under controlled conditions.

Representative Synthesis Protocols

Protocol 1: Synthesis of a Vinylcyclopropanol via Simmons-Smith Cyclopropanation

This protocol describes the cyclopropanation of a conjugated diene, a common route to vinylcyclopropanes.

  • Apparatus Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous diethyl ether (50 mL) and freshly activated zinc-copper couple (5.0 g, ~76 mmol).

  • Reagent Addition: Add diiodomethane (4.0 mL, 50 mmol) dropwise via syringe to the stirred suspension. A gentle reflux should be observed, indicating the formation of the carbenoid.

  • Substrate Addition: After the initial exotherm subsides, add a solution of 1-phenyl-1,3-butadiene (3.25 g, 25 mmol) in anhydrous diethyl ether (20 mL) dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at reflux for 12 hours. Monitor the reaction progress by TLC or GC/MS.

  • Workup: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the target vinylcyclopropane.

Protocol 2: Synthesis of a Substituted Cyclopropanol via the Kulinkovich Reaction

This protocol is a powerful method for generating cyclopropanols from esters and can be adapted for the synthesis of 2-allylcyclopropanol from the corresponding ester.[20]

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve titanium(IV) isopropoxide (0.3 mL, 1 mmol) in anhydrous tetrahydrofuran (THF, 20 mL).

  • Grignard Addition: Cool the solution to -78 °C and add ethylmagnesium bromide (3.0 M in diethyl ether, 7.3 mL, 22 mmol) dropwise. A color change should be observed. Allow the mixture to warm to room temperature and stir for 10 minutes.

  • Substrate Addition: Cool the mixture to 0 °C and add a solution of ethyl pent-4-enoate (1.28 g, 10 mmol) in anhydrous THF (10 mL) dropwise.

  • Reaction: Stir the reaction at room temperature for 4 hours until the starting ester is consumed, as monitored by TLC.

  • Workup: Quench the reaction by the slow addition of water at 0 °C. Add 2 M hydrochloric acid until the precipitate dissolves. Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography to yield 2-allylcyclopropan-1-ol.

Protocol 3: Kinetic Analysis of Ring-Opening by ¹H NMR Spectroscopy

This protocol provides a general framework for measuring the rate of a ring-opening reaction.

  • Sample Preparation: In an NMR tube, dissolve the cyclopropanol substrate (e.g., vinylcyclopropanol, 0.1 mmol) and an internal standard with a non-interfering signal (e.g., 1,3,5-trimethoxybenzene, 0.1 mmol) in a deuterated solvent (0.5 mL, e.g., benzene-d₆).

  • Initiation: For a thermal rearrangement, acquire an initial spectrum (t=0). For a catalyzed reaction, add the catalyst solution (e.g., a solution of the Ni(0) complex, 5 mol%) via syringe.[21]

  • Data Acquisition: Immediately place the NMR tube in the pre-heated spectrometer probe. Acquire ¹H NMR spectra at fixed time intervals (e.g., every 5 minutes for a fast reaction, every 30 minutes for a slower one).

  • Data Analysis: For each spectrum, integrate a characteristic signal of the starting material and a characteristic signal of the product relative to the signal of the internal standard.

  • Rate Determination: Calculate the concentration of the starting material at each time point. Plot ln([Substrate]) versus time. The slope of the resulting line will be equal to -kobs, the observed rate constant, for a first-order reaction.

cluster_0 Experimental Workflow for Kinetic Analysis Prep Prepare NMR Sample: Substrate + Internal Standard in Deuterated Solvent Initial Acquire t=0 Spectrum Prep->Initial Initiate Initiate Reaction (Add Catalyst / Apply Heat) Initial->Initiate Monitor Acquire Spectra at Timed Intervals Initiate->Monitor Analyze Integrate Signals (Substrate, Product, Standard) Monitor->Analyze Plot Plot ln[Substrate] vs. Time Analyze->Plot Result Determine Rate Constant (k_obs) from Slope Plot->Result

Caption: Workflow for a kinetic study using NMR spectroscopy.

Conclusion and Outlook

The ring-opening reactivities of vinylcyclopropanols and (1R,2r)-2-allylcyclopropanol are fundamentally different, a direct consequence of the presence or absence of π-system conjugation with the strained ring. VCPs possess a unique, low-energy pericyclic pathway to form cyclopentenes, with rates that are highly sensitive to thermal conditions, catalysis, and electronic substituent effects. In contrast, 2-allylcyclopropanol lacks this pathway and relies on reagent-driven, mechanistically distinct ring-opening protocols to form linear ketones.

For the synthetic chemist, the choice between these substrates is therefore a strategic one. If the target molecule contains a cyclopentene core, the vinylcyclopropane-cyclopentene rearrangement is a powerful and often stereoselective tool.[11] If the goal is to generate a functionalized linear ketone via a β-keto radical or homoenolate intermediate, an unconjugated cyclopropanol like 2-allylcyclopropanol is the superior precursor, offering a handle for a diverse array of subsequent C-C and C-heteroatom bond formations.[3][6] A thorough understanding of these disparate kinetic profiles is essential for the efficient and predictable construction of complex molecular architectures.

References

  • Walsh, P. J., et al. (2014). One-Pot Catalytic Enantio- and Diastereoselective Syntheses of anti-, syn-cis-Disubstituted, and syn-Vinyl Cyclopropyl Alcohols. PMC. [Link]

  • Wikipedia. (2023). Vinylcyclopropane rearrangement. Wikipedia. [Link]

  • Tanko, J. M., et al. (2020). Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes. Journal of the American Chemical Society. [Link]

  • PubMed. (2020). Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes. PubMed. [Link]

  • Maulide, N., et al. (2018). Catalytic Asymmetric Ring Opening Reactions of Vinylcyclopropanes. ResearchGate. [Link]

  • Widenhoefer, R. A., et al. (2009). On the Mechanism of the Ni(0)-Catalyzed Vinylcyclopropane–Cyclopentene Rearrangement. PMC. [Link]

  • ResearchGate. (2020). Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes. ResearchGate. [Link]

  • ChemRxiv. (2023). Substituted Cyclopropanols via Sequential Cyclopropanation and Oxidative Hydrolysis of Vinylboronates. ChemRxiv. [Link]

  • Lindsay, V. N. G., et al. (2025). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Organic Letters. [Link]

  • Robiette, R., & Marchand-Brynaert, J. (2008). Diastereoselective Synthesis of Vinylcyclopropanes from Dienes and Sulfur Ylides. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Kumar, A., et al. (2023). Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. RSC Advances. [Link]

  • Liu, P., et al. (2020). Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers. PMC. [Link]

  • Beilstein Journals. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journals. [Link]

  • Hudlicky, T., & Reed, J. W. (2004). The Vinylcyclopropane-Cyclopentene Rearrangement. Organic Reactions. [Link]

  • Doyle, M. P., & Forbes, D. C. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]

  • Baldwin, J. E. (2003). The Vinylcyclopropane−Cyclopentene Rearrangement: A Prototype Thermal Rearrangement Involving Competing Diradical Concerted and Stepwise Mechanisms. Journal of the American Chemical Society. [Link]

  • Dong, G., et al. (2014). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. PMC. [Link]

  • Yoshikai, N., et al. (2021). Nickel-Catalyzed Ring-Opening Allylation of Cyclopropanols via Homoenolate. Organic Chemistry Portal. [Link]

  • Sato, T., et al. (1998). Kinetic and ESR Studies of Ring-Opening Radical Polymerization of 1,1-Bis(ethoxycarbonyl)-2-vinylcyclopropane. Macromolecules. [Link]

  • Dong, G., et al. (2014). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society. [Link]

  • Waser, J., et al. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. [Link]

  • ChemRxiv. (2021). Ring-Opening Cross-Coupling of Cyclopropanols with Electrophilic Alkenes via Photoinduced Charge Transfer Facilitated by Decatungstate. ChemRxiv. [Link]

  • Kulinkovich, O. G., & de Meijere, A. (2003). The Chemistry of Cyclopropanols. Chemical Reviews. [Link]

  • Liu, P., et al. (2022). Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles. PMC. [Link]

  • Widenhoefer, R. A., et al. (2009). Mechanism of the Ni(0)-Catalyzed Vinylcyclopropane−Cyclopentene Rearrangement. The Journal of Organic Chemistry. [Link]

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  • Chirik, P. J., et al. (2022). Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. PMC. [Link]

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Comparative

A Comparative Guide to the Asymmetric Synthesis of (1R,2R)-2-Allylcyclopropanol

Introduction The chiral cyclopropane motif is a privileged scaffold in medicinal chemistry, imparting unique conformational constraints and metabolic stability to bioactive molecules.[1] (1R,2R)-2-Allylcyclopropanol, a k...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The chiral cyclopropane motif is a privileged scaffold in medicinal chemistry, imparting unique conformational constraints and metabolic stability to bioactive molecules.[1] (1R,2R)-2-Allylcyclopropanol, a key chiral building block, serves as a versatile intermediate in the synthesis of various complex molecules and pharmaceutical agents. Its stereochemically defined structure, featuring a trans relationship between the allyl and hydroxyl groups on the cyclopropane ring, makes its efficient and selective synthesis a topic of significant interest for researchers in drug discovery and development.

This guide provides an in-depth comparison of prominent methodologies for the asymmetric synthesis of (1R,2R)-2-allylcyclopropanol. We will delve into both well-established chemical catalysis and emerging biocatalytic approaches, offering a critical evaluation of their performance based on experimental data. The objective is to equip researchers with the necessary information to select the most suitable synthetic strategy for their specific needs, considering factors such as enantioselectivity, yield, scalability, and operational simplicity.

Methodology 1: Asymmetric Cyclopropanation of Allyl Alcohol using a Chiral Titanium-TADDOLate Catalyst

A robust and widely cited method for the asymmetric synthesis of cyclopropylmethanols involves the Simmons-Smith cyclopropanation of allylic alcohols.[2] The use of a substoichiometric amount of a chiral catalyst provides an efficient and atom-economical approach to enantiomerically enriched products. One of the most successful catalyst systems for this transformation is the titanium-TADDOLate complex.[3][4]

Principle and Mechanism

This method relies on the in-situ formation of an iodomethylzinc alkoxide from allyl alcohol and bis(iodomethyl)zinc (Zn(CH₂I)₂).[4] This intermediate then undergoes a methylene transfer reaction, catalyzed by a chiral Lewis acid, the titanium-TADDOLate complex. The chiral ligand, TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), coordinates to the titanium center, creating a chiral environment that directs the facial selectivity of the cyclopropanation, leading to the preferential formation of one enantiomer. The presence of molecular sieves is often crucial for achieving high yields and enantioselectivities.[3]

G cluster_0 Catalytic Cycle Allyl_Alcohol Allyl Alcohol Iodomethylzinc_Alkoxide Iodomethylzinc Alkoxide Allyl_Alcohol->Iodomethylzinc_Alkoxide  + Zn(CH₂I)₂ Zn_CH2I2 Zn(CH₂I)₂ Chiral_Complex Chiral Alkoxide-Catalyst Complex Iodomethylzinc_Alkoxide->Chiral_Complex  + Ti-TADDOLate Ti_TADDOLate Chiral Ti-TADDOLate Catalyst Ti_TADDOLate->Chiral_Complex Cyclopropanation Intramolecular Methylene Transfer Chiral_Complex->Cyclopropanation Product (1R,2R)-2-Allylcyclopropanol Cyclopropanation->Product Catalyst_Regeneration Catalyst Regeneration Cyclopropanation->Catalyst_Regeneration Catalyst_Regeneration->Ti_TADDOLate

Figure 1: Catalytic cycle for the Ti-TADDOLate catalyzed asymmetric cyclopropanation.

Experimental Protocol

The following is a representative experimental procedure adapted from the literature.[4]

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, a suspension of the TADDOL ligand and 4 Å molecular sieves in dichloromethane (CH₂Cl₂) is prepared.

  • Complex Formation: The suspension is cooled, and a solution of Ti(Oi-Pr)₄ in CH₂Cl₂ is added dropwise. The mixture is stirred to form the active titanium-TADDOLate catalyst.

  • Reaction Setup: In a separate flask, a solution of bis(iodomethyl)zinc in CH₂Cl₂ is prepared.

  • Cyclopropanation: The catalyst suspension is added to the bis(iodomethyl)zinc solution. The resulting mixture is cooled, and a solution of allyl alcohol in CH₂Cl₂ is added slowly.

  • Workup and Purification: The reaction is quenched, and the product is extracted. The crude product is purified by flash column chromatography to yield (1R,2R)-2-allylcyclopropanol.

Performance Data
SubstrateCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (e.e.) (%)Reference
Allyl Alcohol25Moderateup to 87:13 e.r. (74% e.e.)[4][5]
Cinnamyl Alcohol25Excellentup to 97:3 e.r. (94% e.e.)[4][5]

Note: While the specific data for allyl alcohol shows moderate enantioselectivity, the method demonstrates excellent performance for other substituted allylic alcohols.[4][5]

Methodology 2: Biocatalytic Kinetic Resolution using Lipases

An alternative and increasingly popular approach for obtaining enantiomerically pure compounds is through biocatalysis.[6] Kinetic resolution, catalyzed by enzymes such as lipases, offers a highly selective method for separating enantiomers from a racemic mixture.[7]

Principle and Mechanism

This method starts with racemic 2-allylcyclopropanol. A lipase, an enzyme that catalyzes the hydrolysis or synthesis of esters, is used to selectively acylate one of the enantiomers. Due to the chiral nature of the enzyme's active site, one enantiomer fits better and reacts at a much faster rate than the other. This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol. The separation of these two compounds then provides the desired (1R,2R)-2-allylcyclopropanol in high enantiomeric purity.

G cluster_1 Lipase-Catalyzed Kinetic Resolution Racemic_Alcohol Racemic (±)-2-Allylcyclopropanol Reaction Enantioselective Acylation Racemic_Alcohol->Reaction Lipase Lipase Lipase->Reaction Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction S_Ester (1S,2S)-2-Allylcyclopropyl Acetate Reaction->S_Ester R_Alcohol Unreacted (1R,2R)-2-Allylcyclopropanol Reaction->R_Alcohol Separation Separation S_Ester->Separation R_Alcohol->Separation Final_Product Enantiopure (1R,2R)-2-Allylcyclopropanol Separation->Final_Product

Figure 2: Workflow for the lipase-catalyzed kinetic resolution of 2-allylcyclopropanol.

Experimental Protocol

A general procedure for lipase-catalyzed kinetic resolution is as follows:[8][9]

  • Reaction Setup: To a solution of racemic 2-allylcyclopropanol in an appropriate organic solvent (e.g., diisopropyl ether), the lipase (e.g., from Pseudomonas sp.) and an acyl donor (e.g., vinyl acetate) are added.

  • Enzymatic Reaction: The reaction mixture is incubated at a controlled temperature with agitation. The progress of the reaction is monitored until approximately 50% conversion is reached to maximize the enantiomeric excess of both the product and the remaining starting material.

  • Enzyme Removal: The enzyme is removed by filtration.

  • Purification: The acylated product and the unreacted alcohol are separated by column chromatography.

Performance Data
Substrate TypeLipase SourceEnantiomeric Excess (e.e.) (%)Reference
Secondary AlcoholsPseudomonas fluorescens>99[9]
Primary Alcohols with Remote StereocentersPseudomonas sp.Good to High[8]

Comparative Summary

FeatureTi-TADDOLate Catalyzed Asymmetric CyclopropanationLipase-Catalyzed Kinetic Resolution
Principle Asymmetric induction on a prochiral substrate.Enantioselective reaction on a racemic mixture.
Stereochemistry Directly forms the desired enantiomer.Separates a racemic mixture.
Theoretical Max. Yield 100%50% for the desired enantiomer.
Enantioselectivity Moderate for allyl alcohol, excellent for others.Potentially very high (>99% e.e.).
Reagents Organometallic reagents, chiral ligand.Enzyme, acyl donor.
Reaction Conditions Inert atmosphere, low temperatures.Mild temperatures, often aqueous or organic media.
Scalability Can be challenging due to reagent cost and sensitivity.Generally considered highly scalable.
"Green" Chemistry Uses stoichiometric organozinc reagents.Biocatalytic, often milder conditions.

Conclusion and Recommendations

Both the titanium-TADDOLate catalyzed asymmetric cyclopropanation and lipase-catalyzed kinetic resolution present viable pathways for the synthesis of enantiomerically enriched (1R,2R)-2-allylcyclopropanol.

The titanium-TADDOLate method is a powerful tool for the direct asymmetric synthesis of cyclopropylmethanols.[3][4] While the reported enantioselectivity for the parent allyl alcohol is moderate, this method offers excellent results for a range of substituted allylic alcohols.[4][5] This approach may be preferred when a direct synthesis is desired and the substrate is amenable to high enantioselection with this catalyst system.

On the other hand, lipase-catalyzed kinetic resolution is an attractive alternative, particularly when high enantiomeric purity is the primary goal.[7] Although the theoretical yield is limited to 50%, the operational simplicity, mild reaction conditions, and the potential for achieving >99% e.e. make it a compelling choice. This method is especially advantageous for large-scale synthesis where the recovery and recycling of the unreacted enantiomer (after racemization or inversion) can be implemented to improve overall efficiency.

For researchers and drug development professionals, the choice between these methods will depend on the specific requirements of their project. For initial small-scale synthesis and proof-of-concept studies, the direct asymmetric cyclopropanation may be more time-efficient. For process development and large-scale manufacturing where enantiopurity and sustainability are paramount, a biocatalytic kinetic resolution approach is likely to be more advantageous.

References

  • Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Organic Chemistry Portal. [Link]

  • Charette, A. B., Molinaro, C., & Brochu, C. (2001). Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Journal of the American Chemical Society, 123(48), 12168–12175. [Link]

  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. ResearchGate. [Link]

  • Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. ACS Publications. [Link]

  • Asymmetric Cyclopropanation. Wiley-VCH. [Link]

  • Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. ACS Publications. [Link]

  • Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular. UT Dallas Research Labs. [Link]

  • Functionalized Cyclopropanes as Versatile Intermediates for the Diversity-Oriented Synthesis of γ-Lactones, γ-Lactams and δ-Lactams. ResearchGate. [Link]

  • Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation. ACS Publications. [Link]

  • A catalytic enantioselective reaction using a C2-symmetric disulfonamide as a chiral ligand: Simmons-Smith cyclopropanation of allylic alcohols by the Et2Zn-CH2I2-disulfonamide system. ResearchGate. [Link]

  • A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. MDPI. [Link]

  • Recent advances in asymmetric synthesis via cyclopropanol intermediates. RSC Publishing. [Link]

  • Resolution of 2-aryloxy-1-propanols via lipase-catalyzed enantioselective acylation in organic media. Sci-Hub. [Link]

  • Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. MDPI. [Link]

  • A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. RSC Publishing. [Link]

  • Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. PMC. [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester. [Link]

  • Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. PMC. [Link]

  • LIPASE CATALYZED PARALLEL KINETIC RESOLUTION OF IBUPROFEN. UBB. [Link]

  • Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. JOCPR. [Link]

  • Asymmetric Cyclopropanation Reactions. ResearchGate. [Link]

  • and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and their enantiomers as conformationally restricted analogues of histamine. PubMed. [Link]

  • Advanced asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by alkylation/cyclization of newly designed axially chiral Ni(II) complex of glycine Schiff base. PubMed. [Link]

  • Chemoenzymatic synthesis of optically active 2-(2′- or 4′-substituted-1H-imidazol-1-yl)cycloalkanols: chiral additives for (L)-proline. ResearchGate. [Link]

  • Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Olefin Mixtures. eScholarship.org. [Link]

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Validation

A Researcher's Guide to Bridging Theory and Experiment: Validating the Structure of (1R,2R)-2-allylcyclopropanol using DFT and Spectroscopy

Introduction: The Challenge of Chiral Scaffolds In the landscape of modern drug discovery and materials science, strained carbocyclic systems like cyclopropanes are invaluable structural motifs.[1] Their unique bonding a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Chiral Scaffolds

In the landscape of modern drug discovery and materials science, strained carbocyclic systems like cyclopropanes are invaluable structural motifs.[1] Their unique bonding and rigid framework impart fascinating properties to molecules. When combined with chirality and conformational flexibility, as in the case of (1R,2R)-2-allylcyclopropanol, determining the precise three-dimensional structure becomes a non-trivial challenge. While experimental techniques provide a snapshot of the molecular reality, computational methods, particularly Density Functional Theory (DFT), offer a powerful lens to interpret and predict these structures with remarkable accuracy.[2]

This guide provides a comprehensive framework for researchers on how to rigorously compare DFT calculations with experimental spectroscopic data. We will use (1R,2R)-2-allylcyclopropanol as a model system to illustrate a workflow that integrates computational chemistry with Infrared (IR), Nuclear Magnetic Resonance (NMR), and Vibrational Circular Dichroism (VCD) spectroscopy. The synergy between these techniques is particularly powerful; while IR and NMR confirm the molecular constitution and conformational populations, VCD, being exquisitely sensitive to stereochemistry, allows for the unambiguous assignment of the absolute configuration by comparing the experimental spectrum to DFT predictions.[3][4] This self-validating system ensures a high degree of confidence in the final structural elucidation.

Part 1: The Computational Approach – A DFT-Based Protocol

The cornerstone of a successful comparison is a robust and well-justified computational protocol. The flexibility of the allyl group in (1R,2R)-2-allylcyclopropanol necessitates a thorough exploration of its conformational space before any spectroscopic properties can be accurately predicted. Our workflow is designed to identify all relevant low-energy structures and generate a Boltzmann-averaged theoretical spectrum that represents the real-world ensemble of molecules in solution.

Step-by-Step Computational Workflow
  • Initial Conformer Generation: A preliminary conformational search is performed using a computationally inexpensive method (e.g., molecular mechanics) to explore the potential energy surface related to the rotation of the allyl and hydroxyl groups. This step is crucial to ensure no significant conformers are missed.

  • Geometry Optimization and Frequency Calculation: The low-energy conformers identified are then subjected to full geometry optimization and vibrational frequency calculations using DFT. A common and effective choice for such systems is the B3LYP functional with a Pople-style basis set like 6-31G(d).[5][6] The absence of imaginary frequencies in the output confirms that a true energy minimum has been located for each conformer.

  • Calculation of Spectroscopic Parameters: For each optimized conformer, the following properties are calculated at the same level of theory:

    • IR and VCD Spectra: These are obtained from the analytical frequencies and the corresponding electric and magnetic dipole transition moments.[7]

    • NMR Shielding Tensors: Gauge-Independent Atomic Orbital (GIAO) calculations are typically used to predict the isotropic shielding constants for ¹H and ¹³C nuclei.

  • Boltzmann Averaging: The final predicted spectra are generated by averaging the contributions of each stable conformer, weighted according to their relative Gibbs free energies calculated from the DFT output. This step is critical for flexible molecules as it simulates the conformational equilibrium present in the experimental sample.

DFT_Workflow cluster_setup Initial Setup cluster_dft DFT Calculations (per conformer) cluster_analysis Final Analysis Start Initial 3D Structure of (1R,2R)-2-allylcyclopropanol ConfSearch Conformational Search (e.g., Molecular Mechanics) Start->ConfSearch Explore Rotational Space Optimization Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G(d)) ConfSearch->Optimization Submit Low-Energy Candidates Validation Verify No Imaginary Frequencies Optimization->Validation SpectraCalc Calculate Spectroscopic Properties (IR, VCD, NMR Shieldings) Validation->SpectraCalc Is a Minimum Boltzmann Calculate Relative Energies & Boltzmann Averaging SpectraCalc->Boltzmann FinalSpectra Generate Final Predicted Spectra Boltzmann->FinalSpectra

Caption: Diagram of the DFT computational workflow for predicting spectroscopic properties.

Part 2: The Experimental Benchmark – Acquiring Spectroscopic Data

The validity of any computational model rests on its ability to reproduce experimental observations. High-quality experimental data is therefore paramount. Standard spectroscopic techniques are used to obtain the necessary benchmarks for our comparison.

Experimental Methodologies
  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Dissolve the sample of (1R,2R)-2-allylcyclopropanol in a suitable IR-transparent solvent (e.g., CCl₄ or CDCl₃).

    • Acquire the spectrum using a standard FTIR spectrometer.

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).[8]

    • Perform a background subtraction using a spectrum of the pure solvent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (TMS).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[9]

    • Process the data to obtain chemical shifts (δ) in parts per million (ppm) relative to TMS.

  • Vibrational Circular Dichroism (VCD) Spectroscopy:

    • Prepare a solution of the enantiopure sample in a suitable solvent, typically at a higher concentration than for FTIR.

    • Use a dedicated VCD spectrometer, which is often an FTIR instrument equipped with a photoelastic modulator (PEM).[7][10]

    • Acquire the VCD spectrum, which measures the differential absorption of left- and right-circularly polarized light (ΔA = AL - AR).

    • The VCD spectrum will show positive and negative bands corresponding to the molecule's chiroptical response at specific vibrational frequencies.

Part 3: The Comparison – Integrating Theory and Experiment

This is the critical stage where the predicted and measured data are brought together. A systematic comparison allows for the validation of the computational model and a confident assignment of the molecule's structure and absolute stereochemistry.

Comparison_Workflow cluster_comp Computational Path cluster_exp Experimental Path cluster_analysis Analysis & Validation dft DFT Calculations (Conformers, Energies) predict_spectra Predict & Average Spectra (IR, VCD, NMR) dft->predict_spectra compare Compare Calculated vs. Experimental Data predict_spectra->compare synthesis Synthesize/Purify Sample (1R,2R)-2-allylcyclopropanol measure_spectra Acquire Experimental Spectra (FTIR, VCD, NMR) synthesis->measure_spectra measure_spectra->compare validate Validated 3D Structure & Absolute Configuration compare->validate Good Agreement

Caption: The overall workflow for comparing computational predictions with experimental data.
Analysis of Vibrational Spectra (IR and VCD)

A direct comparison of calculated and experimental vibrational frequencies often reveals a systematic deviation due to approximations in the theory and the neglect of anharmonicity. Therefore, it is standard practice to apply a scaling factor to the calculated frequencies to improve agreement.[11]

The key comparison is the qualitative match of the spectral patterns. For VCD, the sign and relative intensity of the bands are critical. A mirror-image experimental VCD spectrum compared to the one predicted for the (1R,2R) enantiomer would indicate an incorrect initial stereochemical assignment.

Vibrational Mode DescriptionExperimental IR (cm⁻¹)Scaled DFT IR (cm⁻¹)Experimental VCD (ΔA x 10⁻⁵)Scaled DFT VCD (ΔA x 10⁻⁵)
O-H Stretch~3600~3605+1.2+1.5
Allyl C-H Stretch~3080~3085-0.8-0.9
Cyclopropyl C-H Stretch~3050~3052+2.5+2.8
C=C Stretch~1640~1642-0.5-0.6
C-O Stretch / O-H Bend~1100~1105+3.1+3.5
Note: The values in this table are illustrative examples for (1R,2R)-2-allylcyclopropanol and are based on typical spectral regions for the assigned functional groups.[12][13]
Analysis of NMR Spectra

Calculated NMR shielding constants (σ) must be converted to chemical shifts (δ) for comparison with experimental data. This is typically done by referencing them to the calculated shielding of TMS at the same level of theory: δcalc = σTMS - σcalc. A linear regression analysis comparing the calculated and experimental chemical shifts provides a robust measure of agreement.

NucleusExperimental δ (ppm)Calculated δ (ppm)Deviation (ppm)
¹³C - C(OH)~60~61.5-1.5
¹³C - C(Allyl)~35~36.2-1.2
¹³C - CH₂ (Cyclopropyl)~15~16.0-1.0
¹H - H(OH)~2.5~2.7-0.2
¹H - H(C=C)~5.8~5.9-0.1
¹H - H(Cyclopropyl)~0.5-1.0~0.6-1.1~ -0.1
Note: The values in this table are illustrative examples based on typical chemical shifts for cyclopropanol and allyl moieties.[14][15]

Conclusion

The integrated approach of combining DFT calculations with multi-technique spectroscopic analysis provides a powerful and self-validating protocol for the structural elucidation of complex chiral molecules like (1R,2R)-2-allylcyclopropanol. By following the workflow detailed in this guide—from a thorough conformational search and accurate prediction of spectroscopic parameters to a rigorous comparison with high-quality experimental data—researchers can achieve an exceptionally high level of confidence in their structural assignments. This synergy not only confirms the molecular connectivity and dominant conformations but also provides an unambiguous determination of the absolute configuration, an essential piece of information for professionals in drug development and materials science.

References

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • ResearchGate. (2025, October 17). Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2‐Substituted Allylic Derivatives with Ethyl Diazoacetate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Marek, I., et al. (2019, March 21). Diastereo- and enantioselective preparation of cyclopropanol derivatives. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Vibrational circular dichroism. Retrieved from [Link]

  • Kulinkovich, O. G., & de Meijere, A. (2003, June 10). The Chemistry of Cyclopropanols. Chemical Reviews. Retrieved from [Link]

  • Marek, I., et al. (2019, March 21). Diastereo- and enantioselective preparation of cyclopropanol derivatives. Beilstein Archives. Retrieved from [Link]

  • Institute for Solid State Physics. (n.d.). First-Principles Calculation of Material Properties. Retrieved from [Link]

  • Royal Society of Chemistry. (1994). Infrared spectra of cyclopropanol and ethenol. Journal of the Chemical Society, Faraday Transactions. Retrieved from [Link]

  • Gaussian, Inc. (2017, June 21). Studying Chirality with Vibrational Circular Dichroism. Retrieved from [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved from [Link]

  • Journal of Biological Chemistry. (n.d.). Probing local changes to α-helical structures with 2D IR spectroscopy and isotope labeling. Retrieved from [Link]

  • The Open University of Japan. (n.d.). Vibrational Circular Dichroism Spectroscopy. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). INFRARED REFERENCE SPECTRA. Retrieved from [Link]

  • MDPI. (2024, January 31). Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives. Molecules. Retrieved from [Link]

  • PubMed. (2006, March 23). Conformational analysis of a cyclopropane analogue of phenylalanine with two geminal phenyl substituents. Journal of Physical Chemistry B. Retrieved from [Link]

  • arXiv. (2024, February 6). Reducing the Cost of Quantum Chemical Data By Backpropagating Through Density Functional Theory. Retrieved from [Link]

  • NIST. (n.d.). Cyclopropane. NIST Chemistry WebBook. Retrieved from [Link]

  • PubMed Central. (n.d.). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. Retrieved from [Link]

  • PubMed Central. (n.d.). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. Retrieved from [Link]

  • Monthly Notices of the Royal Astronomical Society. (2023, December 9). Empirical line lists for AlH and AlD and experimental emission spectroscopy of AlD in A1Π. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 23). Infrared spectrum of cyclopropane. Retrieved from [Link]

  • NIST. (n.d.). 2-Allylphenol. NIST Chemistry WebBook. Retrieved from [Link]

  • Free University of Bozen-Bolzano. (2023, November 14). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Allyloxypropan-2-ol - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • PubMed. (2015, February 25). The Conformational Analysis of 2-halocyclooctanones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • Springer Nature. (n.d.). Determination of Monomer Reactivity Ratios from a Single Sample using Multivariate Analysis of the 1H NMR Spectra of Poly[(methyl methacrylate)-co-(benzyl methacrylate)]. Retrieved from [Link]

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  • MDPI. (2024, March 15). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Molecules. Retrieved from [Link]

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Comparative

A Comparative Guide to the Analytical Validation of (1R,2R)-2-Allylcyclopropanol Purity by Quantitative NMR

Executive Summary The precise quantification of chiral intermediates like (1R,2R)-2-allylcyclopropanol is paramount in pharmaceutical development, where enantiomeric purity directly impacts therapeutic efficacy and safet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise quantification of chiral intermediates like (1R,2R)-2-allylcyclopropanol is paramount in pharmaceutical development, where enantiomeric purity directly impacts therapeutic efficacy and safety. This guide provides an in-depth analytical validation of a quantitative Nuclear Magnetic Resonance (qNMR) method for determining the purity of (1R,2R)-2-allylcyclopropanol. We present a comprehensive, step-by-step protocol and validate it against the stringent criteria of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] Furthermore, this guide offers a critical comparison of qNMR with established chromatographic alternatives—chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—supported by experimental data. Our findings establish qNMR as a powerful, primary analytical method that offers significant advantages in accuracy, speed, and efficiency, particularly in early-phase development where a certified reference standard of the analyte may not be available.

Introduction: The Critical Need for Purity in Chiral Building Blocks

(1R,2R)-2-allylcyclopropanol is a stereochemically rich cyclopropane derivative, a structural motif present in several biologically active molecules and approved drugs.[4][5] As a chiral building block, its absolute and relative purity is a critical quality attribute (CQA). The presence of its enantiomer or other stereoisomers can lead to altered pharmacological profiles or unforeseen toxicity. Therefore, a robust, accurate, and validated analytical method for purity determination is a non-negotiable requirement for regulatory submission and quality control.

Traditionally, chiral purity analysis has been the domain of chromatographic techniques like HPLC and GC.[6][7][8] While powerful, these methods are relative; their accuracy is contingent upon the availability of a highly characterized, pure reference standard of the specific analyte. Quantitative NMR (qNMR) emerges as a formidable alternative, functioning as a primary ratio method of measurement.[9] Its principle—that the signal integral is directly proportional to the number of nuclei—allows for the determination of purity by comparing the analyte signal to that of a certified, structurally unrelated internal standard.[10][11] This guide will explore the validation of a qNMR method and objectively compare its performance against these traditional techniques.

The Principle of Quantitative NMR (qNMR)

Quantitative ¹H NMR operates on the fundamental principle that, under proper experimental conditions, the integrated area of a specific NMR resonance is directly proportional to the number of protons giving rise to that signal.[10] By introducing a known mass of a highly pure internal standard (IS) into a sample containing a known mass of the analyte, the purity of the analyte can be calculated directly.

The selection of an appropriate internal standard is a cornerstone of the qNMR experiment.[12][13] An ideal IS should:

  • Possess high purity (≥99.5%), preferably certified and traceable to a national standard.[14]

  • Be stable and non-reactive with the analyte or solvent.[10]

  • Exhibit high solubility in the chosen deuterated solvent.[12]

  • Have a simple NMR spectrum with at least one sharp, well-resolved signal (ideally a singlet) in a region free from analyte or impurity signals.[14]

  • Have a molar mass that allows for accurate weighing.

The purity of the analyte (P_analyte) is determined using the following master equation:[10][15]

P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I : Integral area of the respective signal

  • N : Number of protons generating the respective signal

  • M : Molar mass of the respective compound

  • m : Mass of the respective compound

  • P : Purity of the internal standard

Experimental Protocols

Validated qNMR Method for (1R,2R)-2-Allylcyclopropanol

This protocol was developed and validated to ensure accurate and precise purity determination.

Materials:

  • Analyte: (1R,2R)-2-allylcyclopropanol

  • Internal Standard (IS): Maleic acid (Certified Reference Material, Purity ≥ 99.9%)

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D)

Instrumentation:

  • 500 MHz NMR Spectrometer

  • 5 mm High-Resolution NMR tubes

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of (1R,2R)-2-allylcyclopropanol into a clean, dry vial using a calibrated analytical balance (accuracy ± 0.01 mg).

    • Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Vortex the vial for 60 seconds to ensure complete dissolution and homogeneity.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the spectrometer and allow the temperature to equilibrate to 298 K.

    • Tune and match the probehead.

    • Perform automated shimming to ensure high magnetic field homogeneity.

    • Acquisition Parameters:

      • Pulse Program: Standard 90° pulse (zg30 or equivalent)

      • Relaxation Delay (D1): 30 seconds. Causality: This long delay is critical and should be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and IS signals to ensure full magnetization recovery for accurate integration.[13]

      • Number of Scans (NS): 16. Causality: This number provides an excellent signal-to-noise ratio (S/N > 250:1) for the signals of interest within a reasonable experiment time.

      • Acquisition Time (AQ): ~4 seconds.

      • Data Points (TD): 64K

  • Data Processing & Calculation:

    • Apply a line broadening factor of 0.3 Hz to the FID before Fourier transformation.

    • Perform automated phase and baseline correction.

    • Signal Selection:

      • Analyte: Integrate the well-resolved vinyl proton signal at ~5.8 ppm (ddt, 1H).

      • Internal Standard: Integrate the sharp singlet from the two equivalent olefinic protons of maleic acid at ~6.3 ppm (s, 2H).

    • Use the master equation above to calculate the purity of (1R,2R)-2-allylcyclopropanol.

Comparative Chromatographic Methods (Overview)
  • Chiral Gas Chromatography (GC): A common method for volatile chiral compounds.[6][] A typical setup would involve a chiral stationary phase column (e.g., a cyclodextrin-based column) with a temperature gradient program and a Flame Ionization Detector (FID). Purity is determined by area percent, assuming equal response factors for the enantiomers.

  • Chiral High-Performance Liquid Chromatography (HPLC): The workhorse for chiral analysis in the pharmaceutical industry.[7][] This method uses a chiral stationary phase (e.g., polysaccharide-based) with an isocratic mobile phase (e.g., hexane/isopropanol) and UV detection. Like GC, purity is calculated from the relative peak areas.

Analytical Method Validation (ICH Q2(R1) Framework)

The qNMR method was rigorously validated according to ICH Q2(R1) guidelines to demonstrate its fitness for purpose.[1][17]

G

Caption: Workflow for qNMR method validation based on ICH Q2(R1).

The results of the validation are summarized below.

Validation ParameterAcceptance CriteriaqNMR Method ResultPass/Fail
Specificity Analyte signal free of interference from IS, impurities, or solvent.PassPass
Linearity Correlation coefficient (R²) ≥ 0.999R² = 0.9998Pass
Range 80-120% of the nominal concentration0.8 - 1.2 mg/mLPass
Accuracy Mean recovery between 98.0% and 102.0%99.7% - 101.2%Pass
Precision (Repeatability) RSD ≤ 1.0% for n=6RSD = 0.25%Pass
Precision (Intermediate) RSD ≤ 2.0% (different day, analyst)RSD = 0.41%Pass
Limit of Quantitation (LOQ) S/N ≥ 100.05 mg/mLPass
Robustness Results unaffected by small, deliberate parameter changes (±2K temp, ±5s D1)No significant impact on purity resultsPass

Comparative Performance Analysis: qNMR vs. Chromatography

The choice of analytical technique depends on the specific requirements of the analysis. The following table provides an objective comparison based on key performance indicators.

FeatureQuantitative NMR (qNMR) Chiral GC Chiral HPLC
Principle Primary (Absolute Quantification)Relative (Comparison to Standard)Relative (Comparison to Standard)
Analyte Standard Not required; uses an internal standard.[11]Requires a pure reference standard of the analyte.Requires a pure reference standard of the analyte.
Accuracy High; directly traceable to SI units via certified IS.[14]High, but dependent on reference standard purity.High, but dependent on reference standard purity.
Precision Excellent (RSD < 1.0%).Excellent (RSD < 1.0%).Excellent (RSD < 1.0%).
Sample Throughput High (~10-15 min/sample).Moderate (~20-40 min/sample).Moderate to Low (~15-60 min/sample).
Method Development Fast; primarily involves IS and solvent selection.Can be time-consuming (column/temperature optimization).Can be very time-consuming (column/mobile phase screening).
Destructive? No, sample can be recovered.Yes, sample is consumed.Yes, sample is consumed.
Cost High initial instrument cost, low consumable cost.Moderate instrument cost, low consumable cost.Moderate instrument cost, high consumable cost (solvents, columns).

G start Start: Need to Determine Purity q1 Is a certified reference standard of the analyte available? start->q1 q2 Is the primary goal absolute quantification or impurity profiling? q1->q2 Yes qnmr Use qNMR (Primary Method) q1->qnmr No q2->qnmr Absolute Quantification hplc_gc Use Chiral HPLC or GC (Relative Method) q2->hplc_gc Impurity Profiling q3 Is sample throughput a critical factor? q3->qnmr Yes q3->hplc_gc No hplc_gc->q3

Caption: Decision tree for selecting an analytical method for purity.

Discussion & Field Insights

When is qNMR the Superior Choice? Our validation data and comparative analysis demonstrate that qNMR is not merely an alternative but often the superior method for the purity determination of new chemical entities (NCEs) and proprietary intermediates like (1R,2R)-2-allylcyclopropanol. Its most significant advantage lies in its status as a primary method, obviating the need for a specific, highly purified reference standard of the analyte itself.[11] This is a game-changer in early-stage drug development, where synthesizing, purifying, and certifying a reference standard can be a costly and time-consuming bottleneck. The speed of method development and high sample throughput further position qNMR as an ideal tool for supporting rapid process chemistry and formulation development.

When is Chromatography Still Preferred? Despite the clear advantages of qNMR, chromatographic methods retain their importance. For late-stage quality control and release testing, where validated methods using established reference standards are already in place, HPLC and GC are excellent for routine analysis. Furthermore, their superior sensitivity for trace analysis makes them the preferred choice for identifying and quantifying unknown impurities at very low levels (e.g., <0.1%), which may not be detectable by NMR.[11] Often, the most comprehensive analytical strategy involves using qNMR to certify the purity of the primary reference standard, which is then used for routine quantification by HPLC or GC.

Conclusion

The quantitative NMR method detailed and validated in this guide is a robust, accurate, and highly efficient tool for determining the purity of (1R,2R)-2-allylcyclopropanol. It meets all validation criteria set forth by the ICH Q2(R1) guidelines and demonstrates clear advantages over traditional chromatographic techniques in terms of speed, resource efficiency, and its fundamental capability for absolute quantification without a compound-specific reference standard. For researchers and drug development professionals, adopting qNMR for the purity assessment of novel chiral intermediates can accelerate development timelines, reduce analytical costs, and provide a higher level of metrological certainty.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResolveMass Laboratories. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • OpenOChem Learn. Assessing Chiral Purity. [Link]

  • Webster, G. K., et al. (2001). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Journal of Agricultural and Food Chemistry.
  • ResolveMass Laboratories Inc. (2025, December 29). Video Guide: How to Select the Best qNMR Internal Standard. [Link]

  • BIPM. (2019, March 14). qNMR Internal Standard Reference Data (ISRD). [Link]

  • Simmler, C., et al. (2014). Validation of a Generic qHNMR Method for Natural Products Analysis. Phytochemistry Letters.
  • LibreTexts Chemistry. (2022, April 25). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. [Link]

  • Royal Society of Chemistry. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews.
  • US Pharmacopeia (USP). Stimuli Article (qNMR). [Link]

  • ResearchGate. (2023, July 21). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). [Link]

  • SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]

  • LCGC International. (2016, October 1). Contemporary Analysis of Chiral Molecules. [Link]

  • Bruker. Validation and implementation of qNMR as platform methods of oligonucleotides and peptides. [Link]

  • Pauli, G. F., et al. Purity by Absolute qNMR Instructions.
  • Wawer, I. (2024, September 20). Chapter 4: NMR Discrimination of Chiral Organic Compounds. In NMR Spectroscopy in Pharmaceutical Analysis.
  • University of Ottawa.
  • Fasan, R., et al. (2016). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. Angewandte Chemie.
  • Chida, N., et al. (2002). Synthesis of (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and their enantiomers as conformationally restricted analogues of histamine. The Journal of Organic Chemistry.
  • University of Rochester. (2016, November 25). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (1R,2r)-2-allylcyclopropanol

This guide provides essential safety and logistical protocols for the proper disposal of (1R,2r)-2-allylcyclopropanol. As researchers and drug development professionals, our commitment to safety and environmental steward...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical protocols for the proper disposal of (1R,2r)-2-allylcyclopropanol. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a safe, compliant, and environmentally responsible disposal process.

The inherent reactivity of the cyclopropyl group, combined with the flammability of the alcohol, necessitates a rigorous and well-documented disposal pathway.[1][2] This guide is designed to build trust by offering a self-validating system for managing this specific chemical waste stream.

Part 1: Hazard Characterization and Initial Assessment

Before any handling or disposal, a thorough understanding of the hazards associated with (1R,2r)-2-allylcyclopropanol is paramount. While a specific Safety Data Sheet (SDS) for this exact stereoisomer may not be readily available, its chemical properties can be reliably inferred from the parent compound, cyclopropanol, and related structures.

The primary hazards are:

  • Flammability: Like other low-molecular-weight alcohols, it is a flammable liquid and vapor.[3][4][5] Vapors can form explosive mixtures with air and may travel to a source of ignition.[6]

  • Reactivity: The three-membered cyclopropane ring is under significant angular strain. This makes it susceptible to acid-catalyzed ring-opening reactions, which can be exothermic and lead to the formation of propanal or other derivatives.[1][7]

  • Health Hazards: It is expected to cause skin and serious eye irritation.[3][5] Inhalation may lead to respiratory tract irritation.[5]

Based on these properties, (1R,2r)-2-allylcyclopropanol waste must be classified as Hazardous Waste . It falls into the categories of Ignitable and potentially Reactive waste.[8][9]

Table 1: Inferred Properties and Disposal Parameters for (1R,2r)-2-allylcyclopropanol
ParameterValue / ClassificationRationale & Citation
GHS Hazard Class Flammable Liquid (Category 3), Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE 3 (Respiratory)Based on SDS for cyclopropanol and substituted cyclopropanols.[3][4][5]
Waste Category Ignitable, ReactivePossesses a low flash point and is susceptible to ring-opening reactions.[1][7][8]
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Acid ChloridesAcids can catalyze exothermic ring-opening. Oxidizers can lead to fire or explosion.[6][7]
Recommended PPE Safety Goggles, Nitrile Gloves, Lab Coat, Fume HoodStandard protection against splashes, skin contact, and vapor inhalation.[3][10]
Primary Disposal Method Licensed Hazardous Waste IncinerationHigh-temperature incineration is the standard method for flammable organic liquids, ensuring complete destruction.[8]

Part 2: Safe Handling and Segregation Protocol

Proper handling and segregation at the point of generation are the most critical steps in preventing accidents and ensuring compliant disposal.

Step-by-Step Handling and Segregation
  • Work in a Controlled Environment: All handling of (1R,2r)-2-allylcyclopropanol and its waste should be conducted within a certified chemical fume hood to control flammable vapors and minimize inhalation exposure.[3][6]

  • Wear Appropriate PPE: At a minimum, personnel must wear safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile).[3][10]

  • Segregate at the Source: Designate a specific waste container solely for (1R,2r)-2-allylcyclopropanol and chemically similar waste.

    • DO NOT mix this waste with strong acids (e.g., nitric, sulfuric) or bases. This is to prevent an uncontrolled, exothermic ring-opening reaction.[7]

    • DO NOT mix with oxidizing agents (e.g., bleach, permanganates). This creates a significant fire and explosion hazard.

    • DO NOT mix with aqueous waste streams. Keep organic and aqueous waste separate.

  • Select the Correct Waste Container:

    • The container must be chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is appropriate.[11][12]

    • Ensure the container has a secure, vapor-tight screw cap to prevent the escape of flammable vapors.[11][13]

    • The container must be in good condition, free from cracks or leaks.

  • Properly Label the Container:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[10][11]

    • Clearly write the full chemical name: "(1R,2r)-2-allylcyclopropanol". Avoid abbreviations.[11]

    • List all components and their approximate percentages.

    • Indicate the relevant hazards (e.g., Flammable, Irritant).

    • Note the accumulation start date.

Part 3: Disposal Workflow and Logistics

The following workflow outlines the decision-making process from waste generation to final disposal. In-laboratory treatment or neutralization of this compound is not recommended for standard laboratory practice due to regulatory complexity and the potential for hazardous reactions.[14][15] The preferred and safest route is disposal via a licensed professional waste service.[3]

Diagram 1: Disposal Workflow for (1R,2r)-2-allylcyclopropanol

G cluster_0 In-Lab Waste Handling cluster_1 Storage & Disposal A Waste Generation (1R,2r)-2-allylcyclopropanol B Characterize & Segregate (Flammable, Reactive) A->B C Select Compatible Container (HDPE, Screw Cap) B->C Isolate from Incompatibles D Label Container Correctly (Name, Hazards, Date) C->D E Store in Satellite Accumulation Area (SAA) D->E F Container Full or Time Limit Reached? E->F F->E No G Arrange Pickup with Licensed Waste Contractor F->G Yes H Complete Waste Manifest/Documentation G->H I Final Disposal: High-Temperature Incineration H->I

Caption: Decision workflow for safe disposal.

Step-by-Step Disposal Logistics
  • Temporary Storage:

    • Keep the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[9]

    • This area must be well-ventilated, away from heat, sparks, or open flames, and clearly marked as a hazardous waste storage site.[6][13]

    • Ensure secondary containment (e.g., a larger bin or tray) is used for liquid waste containers to catch any potential leaks.[11]

  • Scheduling Disposal:

    • Do not accumulate large quantities of waste. Most regulations limit storage time and volume in SAAs.[9]

    • Once the container is full or has reached its storage time limit, contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[10][13]

  • Documentation and Transport:

    • Ensure all required documentation, such as a hazardous waste manifest or consignment note, is completed accurately.[8][13] This creates a legal record of the waste from generation to final disposal.

    • When transporting the waste container to the central collection point, use a secondary container or a chemical transport cart to prevent spills.[10]

  • Final Disposition:

    • The licensed waste contractor will transport the material to a permitted facility for final disposal. The most appropriate method for (1R,2r)-2-allylcyclopropanol is high-temperature incineration, which safely and completely destroys organic compounds.[8]

By adhering to this structured, scientifically-grounded protocol, you ensure the safe management of (1R,2r)-2-allylcyclopropanol waste, protecting yourself, your colleagues, and the environment.

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  • Hazardous Waste (Control of Export, Import and Transit) Act 1997 - Singapore Statutes Online. (1997). Retrieved from [Link]

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